An In-depth Technical Guide to the Physical Properties of Octaethylene Glycol Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals Introduction Octaethylene glycol monomethyl ether, also known as mPEG8, is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative. It i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaethylene glycol monomethyl ether, also known as mPEG8, is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative. It is a clear, colorless liquid at room temperature and is of significant interest in various scientific fields, particularly in drug delivery, bioconjugation, and nanotechnology. Its well-defined structure and amphiphilic nature make it an ideal linker molecule to improve the solubility and pharmacokinetic properties of therapeutic agents. This guide provides a comprehensive overview of its core physical properties, supported by standardized experimental methodologies.
Core Physical Properties
The physical characteristics of octaethylene glycol monomethyl ether are crucial for its application in research and development. These properties dictate its behavior in various solvents and its suitability for specific chemical modifications.
The accurate determination of the physical properties of chemical compounds like octaethylene glycol monomethyl ether relies on standardized and validated experimental protocols. Below are summaries of the methodologies typically employed for measuring the key properties listed above.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like octaethylene glycol monomethyl ether, which has a high boiling point, this is often measured under reduced pressure to prevent decomposition.
Experimental Workflow:
A small quantity of the liquid is placed in a distillation flask.
The flask is connected to a vacuum source and a manometer to control and measure the pressure.
The liquid is heated, and the temperature of the vapor that coexists in equilibrium with the boiling liquid is measured using a calibrated thermometer.
The observed boiling point is recorded along with the corresponding pressure.
Density (Specific Gravity) Measurement
Density is the mass of a substance per unit volume. The specific gravity is the ratio of the density of the substance to the density of a reference substance, usually water.
Experimental Workflow (OECD Guideline 109):
Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty.
It is then filled with the test substance and weighed again.
The temperature of the substance is recorded.
The density is calculated by dividing the mass of the substance by the volume of the pycnometer.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.
Experimental Workflow (ASTM D1218):
A few drops of the liquid are placed on the prism of a refractometer.
The temperature of the prism is controlled to a standard value, typically 20°C.
Light of a specific wavelength (usually the sodium D-line, 589 nm) is passed through the sample.
The instrument measures the angle at which the light is refracted, and this is used to calculate the refractive index.
Flash Point Determination
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.
Experimental Workflow (ASTM D93 - Pensky-Martens Closed Cup Method):
The liquid is placed in a closed cup and slowly heated at a constant rate.
A small flame is periodically introduced into the vapor space above the liquid.
The flash point is the temperature at which a brief flash is observed.
Logical Relationships of Physical Properties
The physical properties of a molecule are interconnected. The fundamental properties, such as molecular formula and structure, determine the intermolecular forces, which in turn influence the macroscopic properties like boiling point and density.
Caption: Logical flow from molecular composition to macroscopic physical properties.
Conclusion
This technical guide provides a detailed summary of the key physical properties of octaethylene glycol monomethyl ether. The data presented, combined with an understanding of the standard experimental protocols, offers researchers, scientists, and drug development professionals a solid foundation for the effective application of this important molecule in their work. The inherent properties of mPEG8, such as its liquid state at room temperature and its solubility profile, are direct consequences of its molecular structure and are critical for its successful use as a linker and solubilizing agent.
Octaethylene Glycol Monomethyl Ether: A Technical Guide for Researchers
Introduction Octaethylene glycol monomethyl ether (m-OEG) is a discrete polyethylene (B3416737) glycol (dPEG®) derivative characterized by a defined chain length of eight ethylene (B1197577) glycol units and a terminal m...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Octaethylene glycol monomethyl ether (m-OEG) is a discrete polyethylene (B3416737) glycol (dPEG®) derivative characterized by a defined chain length of eight ethylene (B1197577) glycol units and a terminal methyl ether group. Unlike traditional polydisperse PEGs, its monodispersity ensures batch-to-batch consistency and precise control over molecular weight, which is critical in pharmaceutical and biomedical research. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, relevant applications in drug development, and detailed experimental protocols.
Chemical Structure and Formula
Octaethylene glycol monomethyl ether is a hydrophilic molecule with a terminal hydroxyl group available for further chemical modification. Its structure provides a balance of aqueous solubility and organic compatibility.
Caption: 2D representation of Octaethylene Glycol Monomethyl Ether.
Physicochemical and Safety Data
The properties of octaethylene glycol monomethyl ether make it a versatile tool in various scientific applications. All quantitative data is summarized below for clarity.
P261: Avoid breathing vapors/mistP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water
| Storage | Refrigerated (0-10°C), keep in a dry, well-ventilated place. Heat sensitive. |[3] |
Applications in Drug Development and Research
Octaethylene glycol monomethyl ether is widely used in medical research, drug delivery, and nanotechnology.[4] Its hydrophilic nature enhances the solubility of conjugated molecules in aqueous media, a crucial factor in biological applications.[4][5]
Drug Delivery Systems
The amphiphilic nature of this compound makes it ideal for creating advanced drug delivery systems.[8] When incorporated into nanoparticles, micelles, or liposomes, the polyethylene glycol chain creates a hydrophilic shell. This "stealth effect" helps reduce clearance by the reticuloendothelial system (RES), thereby prolonging the circulation time of the therapeutic agent in the body.[8]
PROTAC Technology
This molecule serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The length and flexibility of the OEG linker are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols: Synthesis
A robust and scalable synthesis of monodisperse octaethylene glycol often involves a multi-step, chromatography-free process starting from a smaller glycol unit, such as tetra(ethylene glycol).[9] The following protocol is adapted from established methodologies for producing a tosylated OEG precursor, which can then be hydrolyzed to the final product.[9][10]
Workflow: Synthesis of Octaethylene Glycol
Caption: Chromatography-free synthesis workflow for OEG.
Detailed Methodology
Step A: Monotritylation of Tetra(ethylene glycol) [9]
In a round-bottom flask, dissolve tetra(ethylene glycol) in toluene.
Remove residual water via azeotropic distillation under reduced pressure.
Cool the solution and add triethylamine (B128534), followed by the dropwise addition of trityl chloride in toluene.
Stir the reaction at room temperature and monitor its completion using Thin-Layer Chromatography (TLC).
Upon completion, quench the reaction with methanol (B129727) and remove the solvent under reduced pressure. The crude product, tetra(ethylene glycol) trityl ether, is used directly in the next step.
Step B: Dimerization via Williamson Ether Synthesis [9]
Prepare a tosylated version of tetra(ethylene glycol) separately.
Dissolve the crude tetra(ethylene glycol) trityl ether from Step A in anhydrous Tetrahydrofuran (THF).
Add a strong base, such as sodium hydride, to deprotonate the terminal alcohol.
Slowly add the tosylated tetra(ethylene glycol) to the reaction mixture.
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is octa(ethylene glycol) trityl ether.
Dissolve the crude product from Step B in THF and cool the flask in an ice bath.
Add a solution of sodium hydroxide (B78521) followed by the portion-wise addition of tosyl chloride. Stir vigorously at room temperature.
Upon reaction completion, dilute with water and extract with an ether-based solvent. This yields the crude octa(ethylene glycol) trityl ether p-toluenesulfonate.
To remove the trityl protecting group, dissolve the crude product in methanol and add a catalytic amount of p-toluenesulfonic acid monohydrate.
Stir until detritylation is complete. Neutralize the acid with triethylamine and remove the solvent under reduced pressure.
Dissolve the tosylated product from Step D in a solvent mixture such as dioxane and water.
Add a strong base (e.g., sodium hydroxide) and heat the mixture to reflux for several hours.
Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
After cooling, neutralize the reaction mixture with an acid (e.g., HCl).
Remove the organic solvent under reduced pressure and extract the aqueous layer with dichloromethane (B109758) to remove non-polar impurities.
Saturate the remaining aqueous layer with sodium chloride and perform multiple extractions with dichloromethane to isolate the final octaethylene glycol product. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified product.
Synthesis of Monodisperse Octaethylene Glycol Monomethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of monodisperse octaethylene glycol monomethyl ether (m-OEG8). This molecule is of significant...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of monodisperse octaethylene glycol monomethyl ether (m-OEG8). This molecule is of significant interest in biomedical research and drug development due to the precise control its monodispersity offers over the pharmacokinetic and pharmacodynamic properties of conjugated therapeutics. This document outlines a robust, chromatography-free synthetic strategy, details the necessary experimental protocols, and presents the characterization data required to ensure product purity.
Introduction
Poly(ethylene glycol) (PEG) is widely utilized in bioconjugation chemistry to enhance the therapeutic efficacy of drugs by increasing their solubility, stability, and circulation half-life.[1] Traditional PEGylation methods employ polydisperse PEG, which is a mixture of polymer chains of varying lengths. This heterogeneity can lead to difficulties in characterization and a lack of batch-to-batch consistency. Monodisperse PEGs, with their single, well-defined molecular weight, overcome these limitations, enabling the creation of more homogeneous and precisely engineered bioconjugates.[] Octaethylene glycol monomethyl ether, a discrete PEG molecule, is a valuable building block in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1]
Synthetic Strategy
The synthesis of monodisperse octaethylene glycol monomethyl ether can be efficiently achieved through a multi-step process that leverages a chromatography-free purification approach, making it scalable and cost-effective. The core of this strategy is a convergent synthesis employing the Williamson ether synthesis. This involves the preparation of two key intermediates derived from tetraethylene glycol (TEG): a monomethyl ether-functionalized TEG and a tosylated TEG.
A widely adopted and efficient method for preparing a key intermediate is the chromatography-free synthesis of oligo(ethylene glycol) p-toluenesulfonates.[3] This guide will detail a synthetic route that combines the principles of this method with the Williamson ether synthesis to yield the target molecule.
Experimental Protocols
The synthesis is broken down into three main stages:
Preparation of Tetraethylene Glycol Monomethyl Ether.
Preparation of Tetraethylene Glycol Monotosylate.
Williamson Ether Synthesis to form Octaethylene Glycol Monomethyl Ether.
Preparation of Tetraethylene Glycol Monomethyl Ether
This protocol is adapted from standard Williamson ether synthesis procedures.
Materials:
Tetraethylene glycol
Sodium hydride (NaH, 60% dispersion in mineral oil)
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetraethylene glycol in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride portion-wise to the solution. Allow the reaction to stir at room temperature until hydrogen gas evolution ceases.
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by the slow addition of water.
Remove the THF under reduced pressure.
Extract the aqueous residue with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tetraethylene glycol monomethyl ether.
The product can be purified by vacuum distillation.
Preparation of Tetraethylene Glycol Monotosylate
This protocol is based on established methods for the selective tosylation of symmetrical diols.
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous tetrahydrofuran (THF)
Dichloromethane (DCM)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve tetraethylene glycol monomethyl ether in anhydrous THF.
Cool the solution to 0 °C and add sodium hydride portion-wise. Stir at room temperature until hydrogen evolution ceases.
Add a solution of tetraethylene glycol monotosylate in anhydrous THF to the reaction mixture.
Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and quench with water.
Remove the THF under reduced pressure.
Extract the aqueous residue with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Purification of the final product is crucial to ensure high monodispersity and can be achieved through crystallization.
Data Presentation
The following table summarizes typical yields and purity data for syntheses of similar monodisperse PEG derivatives. It is expected that the synthesis of octaethylene glycol monomethyl ether would achieve comparable results.
The final product should be characterized to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the methyl ether protons around 3.3-3.4 ppm and a complex multiplet for the ethylene (B1197577) glycol methylene (B1212753) protons between 3.5 and 3.8 ppm. The terminal hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[5][6]
¹³C NMR: The carbon NMR spectrum will show a peak for the methyl carbon around 59 ppm and a series of peaks for the ethylene glycol carbons between 61 and 73 ppm.[6]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the product. The spectrum should show a prominent peak corresponding to the [M+Na]⁺ adduct. For octaethylene glycol monomethyl ether (C₁₇H₃₆O₉), the expected monoisotopic mass is 384.23 g/mol .
Visualization of Workflows
Synthesis Workflow
Caption: Workflow for the synthesis of monodisperse octaethylene glycol monomethyl ether.
Application in Drug Delivery Workflow: PEGylation
Caption: General workflow for the PEGylation of a therapeutic molecule using monodisperse m-OEG8.
Octaethylene glycol monomethyl ether CAS number 25990-96-9
An In-depth Technical Guide to Octaethylene Glycol Monomethyl Ether (CAS: 25990-96-9) For Researchers, Scientists, and Drug Development Professionals Introduction Octaethylene glycol monomethyl ether, identified by CAS n...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to Octaethylene Glycol Monomethyl Ether (CAS: 25990-96-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaethylene glycol monomethyl ether, identified by CAS number 25990-96-9, is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative.[1][2] Often abbreviated as mPEG8-OH, it consists of a chain of eight ethylene (B1197577) glycol units with one terminus capped by a stable methoxy (B1213986) group and the other terminated by a reactive hydroxyl group.[2] This distinct structure makes it a critical building block in bioconjugation, drug delivery, and nanotechnology.[2][3]
The hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic profile of conjugated molecules, while the methoxy cap prevents unwanted crosslinking, ensuring monofunctional reactivity.[1][3][4] The terminal hydroxyl group offers a versatile handle for chemical modification, allowing its conversion into a wide array of functional groups for subsequent conjugation.[2] Its monodispersity is a key advantage over traditional polydisperse PEGs, enabling the synthesis of homogeneous conjugates with well-defined structures and predictable properties, which is crucial in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6]
Physicochemical Properties
The physical and chemical properties of Octaethylene glycol monomethyl ether are summarized below.
Applications in Bioconjugation and Drug Development
The primary utility of mPEG8-OH lies in its role as a versatile, hydrophilic linker.[2] Its discrete length strikes a balance between providing sufficient hydrophilicity and maintaining a compact molecular architecture.[3]
Antibody-Drug Conjugates (ADCs): In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody.[9] PEG-based linkers, derived from precursors like mPEG8-OH, are used to improve the solubility and stability of the ADC.[9][10] The hydrophilic nature of the PEG chain can mask the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall pharmacokinetic profile of the conjugate.[10]
PROTACs: As a component in PROTACs, the mPEG8 spacer connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[3][6] This linker is not merely a spacer; its length and flexibility are critical for orienting the two proteins to facilitate the ubiquitination and subsequent degradation of the target protein.[6]
Protein and Peptide PEGylation: PEGylation is a well-established technique to enhance the therapeutic properties of proteins and peptides.[11][12] Using a monodisperse linker like mPEG8-OH allows for precise control over the modification, resulting in a homogeneous product with improved serum half-life, increased stability, and reduced immunogenicity.[5][12]
Drug Delivery and Nanotechnology: The mPEG8-OH chain can be attached to the surface of nanoparticles, liposomes, and micelles.[13][14] This creates a hydrophilic shield that reduces clearance by the reticuloendothelial system (RES), prolonging circulation time in what is known as the "stealth effect".[13] It also serves to reduce non-specific protein binding on various surfaces.[15]
Experimental Protocols
As mPEG8-OH is a foundational building block, its utility often begins with the derivatization of its terminal hydroxyl group. The following protocols provide detailed methodologies for its functionalization and subsequent use in bioconjugation.
Protocol 1: Synthesis of m-PEG8-thiol from m-PEG8-OH
This protocol describes a two-step process to convert the terminal hydroxyl group into a reactive thiol, useful for conjugation to maleimides or noble metal surfaces.[1]
Step A: Activation of m-PEG8-OH to m-PEG8-tosylate (m-PEG8-OTs)
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve m-PEG8-OH (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).[1]
Cooling: Cool the solution to 0 °C using an ice bath.[1]
Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents) to the stirred solution. Then, add a base such as pyridine (B92270) or triethylamine (B128534) (~1.5 equivalents).[1]
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude m-PEG8-OTs.[1]
Step B: Synthesis and Purification of m-PEG8-thiol
Thioacetylation: Dissolve the crude m-PEG8-OTs (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) and add potassium thioacetate (B1230152) (KSAc, 1.5-2.0 equivalents).[1]
Reaction: Heat the mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC.[1]
Extraction: After cooling, dilute the mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude m-PEG8-thioacetate (m-PEG8-SAc).[1]
Deprotection: Dissolve the crude m-PEG8-SAc in a methanol (B129727)/water mixture. Add a base like sodium hydroxide (B78521) to hydrolyze the thioacetate. Stir at room temperature for 12-18 hours under an inert atmosphere to prevent disulfide formation.[1]
Purification: Neutralize the reaction, extract the product into DCM, and concentrate. Purify the crude m-PEG8-thiol using silica (B1680970) gel column chromatography with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).[1]
Diagram 1: Synthesis of m-PEG8-thiol
Protocol 2: Antibody-Drug Conjugation using an m-PEG8-NHS Ester Linker
This protocol outlines the stochastic conjugation of a drug, pre-linked to an m-PEG8-NHS ester, to primary amines (lysine residues) on a monoclonal antibody (mAb).[5]
Materials:
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).[5]
Drug pre-conjugated to m-PEG8-NHS ester (Drug-Linker).[5]
Antibody Preparation: If the mAb is in a buffer containing primary amines (e.g., Tris), exchange it into the conjugation buffer (e.g., PBS) using a desalting column. Adjust the final mAb concentration to 5-10 mg/mL.[5]
Drug-Linker Preparation: Dissolve the Drug-Linker construct in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[5]
Conjugation Reaction: Add a calculated molar excess of the Drug-Linker DMSO stock to the stirring antibody solution. The molar ratio determines the final drug-to-antibody ratio (DAR) and must be optimized. The reaction is efficient at a pH of 7-9.[5]
Incubation: Allow the reaction to proceed for a specified time (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 4°C).
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or lysine) to consume any unreacted NHS ester.
Purification: Remove unconjugated Drug-Linker and other small molecules from the ADC product. Size-exclusion chromatography (SEC) is commonly used for this separation, effectively isolating the high-molecular-weight ADC.[5]
Characterization: The purified ADC should be characterized to determine DAR, aggregation levels, and purity.
Diagram 2: Workflow for Antibody-Drug Conjugate (ADC) Formation
Biological System Interactions
Octaethylene glycol monomethyl ether itself is not known to be bioactive or to directly influence signaling pathways. Its significance lies in its use as a linker to modulate the properties of bioactive molecules.
PROTAC Mechanism: In a PROTAC, the mPEG8 linker enables the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The linker's flexibility and length are crucial for allowing the correct orientation of the two proteins for this process to occur efficiently.[3][6]
Diagram 3: Conceptual PROTAC Mechanism of Action
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of mPEG8-OH.
P261: Avoid breathing mist/vapours.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Equilibrate vial to room temperature before opening to avoid moisture condensation.
A-Z Guide to Purity and Characterization of Octaethylene Glycol Monomethyl Ether
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Octaethylene glycol monomethyl ether, a discrete polyethylene (B3416737) glycol (PEG) derivative, is a cornerstone...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Octaethylene glycol monomethyl ether, a discrete polyethylene (B3416737) glycol (PEG) derivative, is a cornerstone in modern pharmaceutical and scientific research. Its defined molecular weight and structure ensure high consistency and predictable behavior, making it invaluable in drug delivery systems, nanotechnology, and notably, as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are innovative therapeutic agents that utilize the body's own cellular machinery to target and degrade disease-causing proteins.[3] The precise length and properties of the linker, often incorporating octaethylene glycol monomethyl ether, are crucial for the efficacy of these treatments.[3][4]
This guide provides a comprehensive overview of the essential techniques and protocols for verifying the purity and characterizing the physicochemical properties of octaethylene glycol monomethyl ether, ensuring its suitability for high-stakes research and development.
Physicochemical and Purity Specifications
Ensuring the quality of octaethylene glycol monomethyl ether begins with understanding its fundamental properties and adhering to strict purity standards.
Table 1: Physicochemical Properties of Octaethylene Glycol Monomethyl Ether
Analytical Techniques for Purity and Characterization
A multi-faceted approach employing various analytical techniques is essential for the comprehensive assessment of octaethylene glycol monomethyl ether.
Table 3: Common Analytical Techniques for Purity and Characterization
Technique
Purpose
Gas Chromatography (GC/GC-MS)
Quantifies purity and identifies volatile impurities and related oligomers.[9][10]
High-Performance Liquid Chromatography (HPLC)
Separates and quantifies non-volatile impurities and assesses polydispersity.[11][]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Confirms chemical structure, identifies functional groups, and determines purity.[13][14]
Mass Spectrometry (MS)
Determines molecular weight and aids in the identification of impurities.[11]
Analysis: Inject the standard and sample solutions. Identify the main peak and impurities by their retention times and mass spectra. Calculate purity using the area normalization method.
Objective: To quantify the purity and assess non-volatile impurities.
Instrumentation:
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).[]
Detection: As per the detector used (e.g., RID, ELSD, or MS).
Analysis: Inject the standards and sample. Construct a calibration curve from the standard solutions. Quantify the purity of the sample by comparing its peak area to the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess purity.
Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
Internal standard (for quantitative NMR), if required.
Procedure:
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.[24]
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Data Processing:
Phase the spectra and calibrate the chemical shift scale using the residual solvent peak as a reference.
Integrate the peaks in the ¹H NMR spectrum to confirm proton ratios.
Analyze the chemical shifts and multiplicities to confirm the structure.
Thermal Analysis
Objective: To evaluate the thermal stability and transitions of octaethylene glycol monomethyl ether.
Thermogravimetric Analysis (TGA):
Instrumentation: Thermogravimetric analyzer.
Procedure:
Place a small, accurately weighed sample (5-10 mg) into the TGA pan.
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[25][26]
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
The Solubility of Octaethylene Glycol Monomethyl Ether in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility of octaethylene glycol monomethyl ether (OEGME), a versatile polyethylene...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of octaethylene glycol monomethyl ether (OEGME), a versatile polyethylene (B3416737) glycol (PEG) derivative, in a range of common organic solvents. OEGME's unique amphiphilic nature, stemming from its hydrophilic ethylene (B1197577) glycol repeats and its lipophilic methyl ether terminus, governs its solubility and makes it a critical component in various applications, including as a linker in Proteolysis Targeting Chimeras (PROTACs) and in the formulation of drug delivery systems. This document presents qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the logical workflow for assessing solubility. Furthermore, a key signaling pathway relevant to OEGME's application in drug development is illustrated.
Introduction to Octaethylene Glycol Monomethyl Ether
Octaethylene glycol monomethyl ether, also known as mPEG8, is a monodisperse PEG compound with the chemical formula CH₃(OCH₂CH₂)₈OH. Its structure imparts a unique solubility profile, allowing it to be miscible with both aqueous and many organic solvents. This characteristic is paramount in its application in the pharmaceutical sciences, where it is often used to enhance the solubility and bioavailability of hydrophobic drugs.[1][2] In the burgeoning field of targeted protein degradation, OEGME serves as a flexible linker in the design of PROTACs, bridging the target protein and an E3 ubiquitin ligase to facilitate ubiquitination and subsequent degradation by the proteasome.[3][4]
Solubility Profile of Octaethylene Glycol Monomethyl Ether
The solubility of octaethylene glycol monomethyl ether is dictated by the principle of "like dissolves like." The repeating ether units and the terminal hydroxyl group can form hydrogen bonds with polar solvents, while the methyl ether group and the ethylene backbone contribute to its solubility in less polar organic solvents.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust methodology for determining the solubility of octaethylene glycol monomethyl ether in an organic solvent of interest.
Syringe filters (chemically compatible with the solvent)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Refractive Index Detector - RID) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: A logical workflow for the quantitative determination of solubility.
Step-by-Step Procedure
Preparation of Saturated Solution:
Add an excess amount of octaethylene glycol monomethyl ether to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
Seal the vial tightly to prevent solvent evaporation.
Equilibration:
Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).
Agitate the mixture using a vortex mixer or a shaker for a sufficient period to ensure equilibrium is reached. A typical equilibration time is 24 to 48 hours.
Phase Separation:
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solute.
Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible syringe filter to remove any remaining solid particles.
Quantification:
Prepare a series of standard solutions of octaethylene glycol monomethyl ether in the same organic solvent at known concentrations.
Analyze the standard solutions using a suitable analytical technique (HPLC-ELSD/RID or GC-FID) to generate a calibration curve.
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
Analyze the diluted sample and determine its concentration from the calibration curve.
Calculate the original solubility, taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.
Application in Drug Development: PROTAC Signaling Pathway
Octaethylene glycol monomethyl ether is frequently used as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC, which involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
Octaethylene glycol monomethyl ether exhibits a versatile solubility profile, making it a valuable excipient and linker in pharmaceutical research and development. While comprehensive quantitative solubility data remains to be fully tabulated in the public domain, its qualitative solubility in a wide range of polar and some non-polar organic solvents is well-established. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of OEGME in their specific solvent systems. Its critical role in enabling the PROTAC mechanism of action underscores the importance of understanding its physicochemical properties, including solubility, for the rational design of novel therapeutics.
Core Physicochemical Properties of Octaethylene Glycol Monomethyl Ether
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. Octaethylene glycol monomethyl ether is a hydrophilic linker m...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. Octaethylene glycol monomethyl ether is a hydrophilic linker molecule frequently utilized in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). Its polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility, a critical factor in drug design and formulation.
Below is a summary of the key molecular identifiers for octaethylene glycol monomethyl ether:
Note: Minor variations in molecular weight may be cited across different sources due to rounding (e.g., 384.46 g/mol )[3][4].
This guide focuses on the fundamental molecular weight and formula as requested. The creation of an in-depth technical whitepaper, including detailed experimental protocols and signaling pathway diagrams, would necessitate a more specific and detailed scope of inquiry.
A Technical Guide to Research-Grade Octaethylene Glycol Monomethyl Ether for Drug Development Professionals
An in-depth examination of the procurement, properties, and application of octaethylene glycol monomethyl ether in the synthesis of Proteolysis Targeting Chimeras (PROTACs), providing researchers and scientists with a co...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth examination of the procurement, properties, and application of octaethylene glycol monomethyl ether in the synthesis of Proteolysis Targeting Chimeras (PROTACs), providing researchers and scientists with a comprehensive resource for its effective utilization.
Introduction
Octaethylene glycol monomethyl ether (OEG-MME), a monodisperse polyethylene (B3416737) glycol (PEG) derivative, has emerged as a critical component in the field of drug discovery and development. Its defined chain length and hydrophilic nature make it an ideal linker for the construction of complex bioconjugates. This guide provides a technical overview of research-grade OEG-MME, focusing on its commercial availability, physicochemical properties, and its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow visualizations are provided to facilitate its practical application in a research setting.
Commercial Suppliers of Research-Grade Octaethylene Glycol Monomethyl Ether
A variety of chemical suppliers offer octaethylene glycol monomethyl ether for research purposes. Notable suppliers include TCI America, TargetMol, and ChemicalBook, among others.[1] These suppliers typically provide the compound with a purity of at least 96.0% as determined by gas chromatography (GC).[2] It is available in various quantities to suit different research needs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of octaethylene glycol monomethyl ether is essential for its effective use in experimental design. The following table summarizes key quantitative data for this compound.
Octaethylene glycol monomethyl ether is extensively used as a flexible linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The hydrophilicity imparted by the octaethylene glycol chain can enhance the solubility and drug-like properties of the often large and lipophilic PROTAC molecules.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic process that results in the degradation of a target protein. The following diagram illustrates this signaling pathway.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following section provides a detailed methodology for the synthesis of a PROTAC utilizing octaethylene glycol monomethyl ether as a linker. This protocol is a representative example and may require optimization based on the specific ligands being used.
Target protein ligand with a suitable functional group for conjugation (e.g., carboxylic acid, amine, or alkyne)
E3 ligase ligand with a suitable functional group for conjugation (e.g., carboxylic acid, amine, or azide)
Coupling reagents (e.g., HATU, HOBt, EDC)
Bases (e.g., DIPEA, triethylamine)
Solvents (e.g., anhydrous DMF, DCM, DMSO)
Reagents for functional group modification (e.g., tosyl chloride, sodium azide)
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Analytical instruments (e.g., LC-MS, NMR)
Synthesis Workflow
The synthesis of a PROTAC using octaethylene glycol monomethyl ether typically involves a multi-step process. The following diagram outlines a general experimental workflow.
Experimental workflow for PROTAC synthesis.
Step-by-Step Protocol
Step 1: Functionalization of the Linker
The terminal hydroxyl group of octaethylene glycol monomethyl ether must be converted to a reactive functional group for coupling. A common strategy is to convert it to a tosylate, which can then be displaced by an azide (B81097) to introduce a clickable handle.
Dissolve octaethylene glycol monomethyl ether (1.0 eq) in anhydrous DCM under an inert atmosphere.
Cool the solution to 0 °C and add triethylamine (B128534) (1.5 eq) followed by the dropwise addition of tosyl chloride (1.2 eq).
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with DCM.
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
Purify the crude tosylated linker by flash column chromatography.
Dissolve the purified tosylated linker (1.0 eq) in DMF and add sodium azide (3.0 eq).
Heat the reaction to 60-80 °C and stir for 12-16 hours.
Monitor the reaction for the disappearance of the starting material.
Cool the reaction, dilute with water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry, and concentrate to yield the azide-functionalized linker.
Step 2: Coupling Reactions
The bifunctional linker is then sequentially coupled to the E3 ligase ligand and the target protein ligand. The order of addition will depend on the specific chemistry and protecting group strategy employed. The following is an example of a "click" chemistry reaction followed by an amide coupling.
Click Chemistry (CuAAC):
Dissolve the azide-functionalized linker (1.0 eq) and an alkyne-containing E3 ligase ligand (1.1 eq) in a mixture of t-butanol and water.
Add a solution of sodium ascorbate (B8700270) (0.5 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
Stir the reaction vigorously at room temperature for 4-8 hours.
Monitor the reaction by LC-MS.
Upon completion, dilute with water and extract with ethyl acetate.
Purify the resulting ligand-linker conjugate by HPLC.
Amide Coupling:
The terminal hydroxyl group of the ligand-linker conjugate from the previous step (if the click reaction was performed first) needs to be activated, or if the starting linker was functionalized with a carboxylic acid, it can be directly coupled. Assuming a terminal carboxylic acid on the linker-ligand conjugate (1.0 eq) and an amine-functionalized target protein ligand (1.2 eq) are to be coupled:
Dissolve both components in anhydrous DMF.
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
Upon completion, quench the reaction and purify the final PROTAC by preparative HPLC.
Step 3: Characterization
The final PROTAC product should be thoroughly characterized to confirm its identity and purity.
LC-MS: To determine the molecular weight and purity of the final compound.
NMR (¹H and ¹³C): To confirm the chemical structure of the PROTAC.
This technical guide provides a foundational understanding of research-grade octaethylene glycol monomethyl ether and its application in the synthesis of PROTACs. The provided protocols and workflows serve as a starting point for researchers to design and execute their own experiments in the pursuit of novel therapeutics.
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Octaethylene Glycol Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the safe handling, storage, and disposal of octaethylene glycol monomethyl ether (CAS No: 25990-96-9) in a labor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and disposal of octaethylene glycol monomethyl ether (CAS No: 25990-96-9) in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant research environment. This document details the substance's key properties, potential hazards, recommended safety procedures, and relevant experimental applications.
Chemical and Physical Properties
Octaethylene glycol monomethyl ether is a polyethylene (B3416737) glycol (PEG) derivative increasingly utilized in bioconjugation and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Its physical and chemical characteristics are summarized below.
While specific toxicological data for octaethylene glycol monomethyl ether is limited, data for the structurally related tetraethylene glycol monomethyl ether suggests low acute toxicity. For tetraethylene glycol monomethyl ether, the oral LD50 in rats is >2000 mg/kg.[4] It is important to note that shorter-chain glycol ethers, such as ethylene (B1197577) glycol methyl ether (EGME), have shown reproductive and developmental toxicity.[5][6] However, this toxicity is believed to be attenuated with increasing ethylene glycol chain length.[4]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure a safe laboratory environment.[7][8]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling octaethylene glycol monomethyl ether to ensure the appropriate level of personal protection.
Do not eat, drink, or smoke when using this product.[3]
Ethers have the potential to form explosive peroxides over time, especially when exposed to air.[5][6] Opened containers should be dated and used within a reasonable timeframe (e.g., 12 months).[5]
Storage
Store in a cool, dry, and well-ventilated place.[7]
Keep the container tightly closed when not in use.[7]
Store away from incompatible materials such as strong oxidizing agents.[5][7]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
Exposure Route
First Aid Procedure
If Inhaled
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
In Case of Skin Contact
Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[7]
In Case of Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[7]
If Swallowed
Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
Spill Management
A decision-making workflow for responding to a chemical spill is outlined below.
A decision tree for responding to an octaethylene glycol monomethyl ether spill.
Experimental Protocols
Octaethylene glycol monomethyl ether is a valuable tool in bioconjugation and drug development, particularly as a hydrophilic and discrete-length linker in PROTACs.[1][9]
Activation of Octaethylene Glycol Monomethyl Ether with p-Toluenesulfonyl Chloride (Tosylation)
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.[10]
Dissolve octaethylene glycol monomethyl ether (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0°C using an ice bath.
Add TEA or pyridine (1.5 equivalents).
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM dropwise to the cooled solution.
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis of an Amine-Terminated Octaethylene Glycol Monomethyl Ether Linker
This protocol outlines the conversion of the tosylated intermediate to an amine-terminated linker, which can then be used for conjugation.
Azide Formation: Dissolve the tosylated octaethylene glycol monomethyl ether (1 equivalent) in DMF. Add sodium azide (1.5 equivalents) and heat the reaction mixture (e.g., to 60-80°C). Monitor the reaction by TLC. Once complete, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.
Reduction to Amine:
Staudinger Reaction: Dissolve the azide-terminated linker (1 equivalent) in a mixture of THF and water. Add triphenylphosphine (1.5 equivalents) and stir at room temperature overnight.
Alternative Reduction: Dissolve the azido-terminated polyglycol in THF and add water, ammonium chloride (4 mol equiv.), and zinc dust (2 mol equiv.). Reflux the mixture.[11]
Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the amine-terminated linker.
General Workflow for PROTAC Synthesis
The synthesized amine-terminated linker can be incorporated into a PROTAC molecule through standard amide coupling reactions.
General workflow for PROTAC synthesis using an octaethylene glycol monomethyl ether-derived linker.
Waste Disposal
Proper disposal of octaethylene glycol monomethyl ether and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[12]
Waste Characterization
Unused Product: Pure, unused octaethylene glycol monomethyl ether should be disposed of as chemical waste.
Contaminated Waste: If the compound has been used in reactions or has become contaminated with other hazardous substances, it must be treated as hazardous waste.[12] All contaminated materials (e.g., gloves, absorbent pads, pipette tips) should also be disposed of as hazardous waste.[8]
Disposal Protocol
Container Selection: Collect all waste in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene bottle).[12]
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "Octaethylene Glycol Monomethyl Ether." Do not use abbreviations.[13]
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[12][14]
Disposal Request: When the container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12]
Empty Containers: "Empty" containers that held octaethylene glycol monomethyl ether should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.[13] After proper rinsing, deface the label and dispose of the container according to institutional guidelines.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) for the specific product you are using and follow your institution's safety protocols.
Octaethylene Glycol Monomethyl Ether: An In-depth Technical Guide for its Application as a PEG Linker
For Researchers, Scientists, and Drug Development Professionals Abstract Polyethylene (B3416737) glycol (PEG) linkers are integral to modern drug development, enhancing the therapeutic properties of biomolecules by impro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene (B3416737) glycol (PEG) linkers are integral to modern drug development, enhancing the therapeutic properties of biomolecules by improving solubility, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of octaethylene glycol monomethyl ether (mPEG8-OH), a discrete PEG linker, and its application in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document details its physicochemical properties, synthesis, and functionalization, along with in-depth experimental protocols for bioconjugation and characterization of the resulting conjugates.
Introduction
Octaethylene glycol monomethyl ether is a monodisperse polyethylene glycol derivative consisting of eight ethylene (B1197577) glycol units with a terminal methyl ether group.[1] This defined structure offers significant advantages over traditional polydisperse PEGs by ensuring homogeneity in the final bioconjugate, which is a critical factor for consistent efficacy and safety.[2] The hydrophilic nature of the mPEG8-OH linker is instrumental in mitigating the aggregation of hydrophobic drug payloads and improving the overall solubility of the conjugate.[3] Its flexibility and biocompatibility make it an ideal spacer in complex molecular architectures like ADCs and PROTACs, where it can influence the stability of the ternary complex and the overall pharmacokinetic properties of the therapeutic agent.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of octaethylene glycol monomethyl ether is essential for its effective application as a PEG linker.
The synthesis of octaethylene glycol monomethyl ether can be achieved through methods such as the continuous etherification of ethylene glycol and methanol (B129727) or the reaction of an initiator like methanol with ethylene oxide in the presence of a catalyst.[9][10]
Experimental Protocol: Synthesis of Octaethylene Glycol Monomethyl Ether
This protocol describes a general method for the synthesis of polyethylene glycol monomethyl ether.
Materials:
Methanol (initiator)
Ethylene oxide
Catalyst (e.g., solid sodium methoxide, KOH, or NaOH)
Low boiling point solvent (e.g., ethanol, propanol) for reactor washing
Reaction kettle
Procedure:
Wash the reaction kettle 1-5 times with a low boiling point solvent.[10]
Introduce the initiator (methanol) into the reaction kettle.
Introduce ethylene oxide into the reaction mixture.
Maintain the reaction temperature between 60-180 °C.[10]
Monitor the reaction progress to achieve the desired molecular weight.
Upon completion, purify the resulting octaethylene glycol monomethyl ether.
Functionalization for Bioconjugation
For bioconjugation, the terminal hydroxyl group of octaethylene glycol monomethyl ether is typically activated or functionalized to react with specific functional groups on biomolecules. Common functionalizations include conversion to N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine (B10760008) residues on proteins) or mesylates (MS) for reaction with nucleophiles like amines and thiols.[11]
Applications as a PEG Linker
Antibody-Drug Conjugates (ADCs)
In ADCs, the mPEG8 linker serves as a hydrophilic spacer between the monoclonal antibody and the cytotoxic payload. The inclusion of the PEG8 linker can enhance the solubility and stability of the ADC, particularly when dealing with hydrophobic drugs, and can lead to an improved pharmacokinetic profile.[12]
Caption: General mechanism of action for an antibody-drug conjugate.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker is a critical component, and PEG linkers like mPEG8 are frequently used to enhance solubility and cell permeability.[4]
Caption: Workflow for PROTAC synthesis using a bifunctional PEG8 linker.[4]
Experimental Protocols
Protocol for Antibody Conjugation with mPEG8-NHS Ester
This protocol describes the stochastic conjugation of an mPEG8-NHS ester to lysine residues on a monoclonal antibody.
Materials:
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
Purification system (e.g., size-exclusion chromatography)
Procedure:
Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in an amine-free buffer.
Linker Preparation: Dissolve the mPEG8-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.
Conjugation Reaction: Add the desired molar excess of the linker solution to the antibody solution. Gently mix and incubate at room temperature for 1-2 hours or at 4°C for 4-8 hours.
Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
Purification: Purify the ADC from unconjugated linker and other reagents using size-exclusion chromatography.
Caption: General workflow for the synthesis and characterization of an mPEG8-linked ADC.
Protocol for Characterization of mPEG8-ADCs
HIC is a standard method for determining the DAR of ADCs.[]
The stability of the linker itself is crucial. For ADCs, the linker should be stable in circulation but allow for efficient payload release at the target site.
ADCs exert their cytotoxic effects by delivering a potent payload to the target cell, which then interferes with critical cellular processes. For example, an ADC targeting the HER2 receptor on cancer cells can deliver a payload that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][16]
Simplified HER2 Signaling and ADC-Mediated Apoptosis
Caption: Simplified HER2 signaling and the mechanism of a HER2-targeting ADC.
Conclusion
Octaethylene glycol monomethyl ether is a versatile and valuable tool in drug development, offering a discrete and hydrophilic linker for the synthesis of advanced bioconjugates. Its well-defined structure and favorable physicochemical properties contribute to the creation of more homogeneous and effective therapeutics, such as ADCs and PROTACs. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this important PEG linker in their drug discovery and development efforts.
The Role of Octaethylene Glycol Monomethyl Ether in Nanotechnology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Octaethylene glycol monomethyl ether (OEG-MME) is a discrete, monodisperse polyethylene (B3416737) glycol (PEG) derivative that has become a cornerstone in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Octaethylene glycol monomethyl ether (OEG-MME) is a discrete, monodisperse polyethylene (B3416737) glycol (PEG) derivative that has become a cornerstone in the field of nanotechnology.[1][2] Its well-defined structure, consisting of eight ethylene (B1197577) glycol units, allows for precise control over the surface chemistry of nanoparticles. This guide provides an in-depth technical overview of the role of OEG-MME, focusing on its applications in enhancing nanoparticle stability, biocompatibility, and efficacy in drug delivery systems.
The process of attaching PEG chains to a nanoparticle surface, known as PEGylation, is a widely adopted strategy to improve the in vivo performance of nanomedicines.[1][3][4][5] By forming a protective hydrophilic layer, OEG-MME imparts "stealth" characteristics to nanoparticles, enabling them to evade the body's natural defense mechanisms and prolonging their circulation time.[1][6]
Physicochemical Properties
The distinct properties of OEG-MME make it highly suitable for nanomedical applications. Its molecular structure provides a balance of hydrophilicity and reactive potential for conjugation.
Core Function: The "Stealth" Effect and Enhanced Stability
The primary role of OEG-MME in nanotechnology is to confer "stealth" properties to nanoparticles, which is critical for in vivo applications. This is achieved by creating a dense, hydrophilic layer on the nanoparticle surface.
Reduced Opsonization: The OEG-MME layer sterically hinders the adsorption of plasma proteins, known as opsonins. This process, called opsonization, marks nanoparticles for recognition and rapid clearance by the mononuclear phagocytic system (MPS), primarily in the liver and spleen.[1][3][9]
Prolonged Circulation: By minimizing opsonization, OEG-MME-functionalized nanoparticles can evade the MPS, significantly extending their systemic circulation half-life.[1][6] This prolonged circulation increases the probability of the nanoparticle reaching its intended target, such as a tumor, through mechanisms like the Enhanced Permeability and Retention (EPR) effect.[6][9]
Enhanced Colloidal Stability: The hydrophilic shell imparted by OEG-MME prevents the aggregation of nanoparticles in biological media with high ionic strength, ensuring they remain dispersed and effective.[1][3][9]
Logical pathway of the nanoparticle "stealth effect".
Applications in Nanomaterial Design
OEG-MME is a versatile tool for modifying a wide array of nanomaterials. Its terminal hydroxyl group can be readily derivatized into other functional groups, such as thiols, amines, or maleimides, to facilitate covalent attachment to different nanoparticle surfaces.[2][10]
Gold Nanoparticles (AuNPs): Thiol-terminated OEG-MME forms a stable gold-sulfur bond on the surface of AuNPs, making it a standard choice for passivating these particles for biomedical imaging and therapeutic applications.[4][10]
Iron Oxide Nanoparticles (IONPs): OEG-MME functionalized with carboxylic acids or phosphonates can be used to coat IONPs, which are widely used as MRI contrast agents and in hyperthermia therapy.
Drug Delivery Vehicles: OEG-MME is integral to the design of micelles and liposomes.[6] When incorporated into amphiphilic block copolymers, the hydrophilic OEG-MME segment forms the outer corona of a micelle, encapsulating a hydrophobic drug within the core and enhancing systemic circulation.[6]
PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), OEG-MME serves as a common PEG-based linker, connecting the two distinct ligands of the PROTAC molecule.[11]
Key Experimental Protocols
Successful implementation of OEG-MME in nanotechnology relies on robust protocols for functionalization and characterization.
This protocol describes a standard ligand exchange method for coating citrate-stabilized AuNPs.[10][12]
A. Synthesis of Citrate-Stabilized AuNPs (Turkevich Method)
Bring 50 mL of a 1 mM tetrachloroauric (III) acid (HAuCl₄) solution to a vigorous boil in a thoroughly cleaned flask with constant stirring.[12]
Rapidly add 5 mL of a 38.8 mM trisodium (B8492382)citrate (B86180) solution. The solution color will change from yellow to blue and finally to a ruby red.[12]
Continue boiling and stirring for an additional 15 minutes.[12]
Remove from heat and allow the solution to cool to room temperature. Store the resulting citrate-stabilized AuNPs at 4°C.[12]
B. Ligand Exchange with OEG-MME-Thiol
Prepare a solution of OEG-MME-thiol (e.g., 1 mg/mL in deionized water).
To 10 mL of the citrate-stabilized AuNP solution, add the OEG-MME-thiol solution. A significant molar excess of the thiol linker (e.g., 10,000-fold) is recommended as a starting point.[12]
Incubate the mixture for at least 4-12 hours at room temperature with gentle stirring to facilitate the displacement of citrate and the formation of a self-assembled monolayer.[1]
C. Purification
To remove unbound OEG-MME-thiol, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes for ~15 nm AuNPs).[12]
Carefully remove the supernatant.
Resuspend the nanoparticle pellet in a suitable buffer, such as phosphate-buffered saline (PBS).[12]
Repeat the centrifugation and resuspension steps at least two more times.
After the final wash, resuspend the purified OEG-MME-functionalized AuNPs in the desired buffer for characterization and use.
Workflow for functionalizing gold nanoparticles.
Quantifying the amount of OEG-MME on a nanoparticle surface is critical for ensuring batch-to-batch consistency and understanding its biological fate. This protocol is adapted from methods for quantifying PEG on gold nanoparticles.[13][14]
A. Sample Preparation: Separation of Free and Bound OEG-MME
Take a known volume (e.g., 200 µL) of the PEGylated nanoparticle suspension.[13]
Centrifuge the sample to pellet the nanoparticles (conditions depend on NP size and material).[13]
Carefully collect the supernatant, which contains the "free" (unbound) OEG-MME fraction for analysis.
The pellet, containing the nanoparticles with "bound" OEG-MME, is retained for the next step.[13]
B. Liberation of Bound OEG-MME from AuNPs (Choose One)
Displacement Method: Resuspend the pellet in a solution of dithiothreitol (B142953) (DTT). The DTT will displace the OEG-MME-thiol from the gold surface. Centrifuge again to pellet the DTT-coated AuNPs, and collect the supernatant which now contains the originally bound OEG-MME.[13][14]
Dissolution Method: Resuspend the pellet and add a solution of potassium cyanide (KCN) (e.g., 10 µL of 1 M KCN to 100 µL of sample).[13] Vortex until the red color of the AuNPs disappears, indicating complete dissolution of the gold core and liberation of the OEG-MME.[13][14] Caution: KCN is highly toxic; handle with extreme care and appropriate personal protective equipment.
C. HPLC Analysis
Analyze the supernatant (from the displacement method) or the clear solution (from the dissolution method) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14]
Use a suitable detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which are ideal for detecting molecules like PEG that lack a chromophore.[15]
Generate a standard curve by running known concentrations of the same OEG-MME-thiol linker.
D. Quantification
Calculate the concentration of OEG-MME in your samples by comparing the peak area from the HPLC chromatogram to the standard curve.[15]
This allows for the determination of both free and bound OEG-MME, from which the PEGylation efficiency can be calculated: (Bound PEG / Total PEG) x 100.[15]
Workflow for quantifying nanoparticle PEGylation.
Characterization Data for OEG-MME Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to understand the properties of the resulting nanoparticles.
Technique
Parameter Measured
Expected Outcome for Successful Functionalization
References
UV-Vis Spectroscopy
Surface Plasmon Resonance (SPR)
Slight red-shift (~2-5 nm) in the SPR peak for AuNPs due to a change in the local refractive index.
An In-depth Technical Guide to Surface Functionalization with Octaethylene Glycol Monomethyl Ether (mOEG8)
For Researchers, Scientists, and Drug Development Professionals Introduction Surface functionalization is a cornerstone of modern biomaterial science, drug delivery, and diagnostics. The ability to precisely control the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization is a cornerstone of modern biomaterial science, drug delivery, and diagnostics. The ability to precisely control the interactions between a synthetic surface and a biological environment is paramount for applications ranging from implantable devices and biosensors to targeted nanoparticle therapies. A key challenge in this field is the prevention of non-specific protein adsorption, which can lead to biofouling, immune responses, and a loss of device function.
Octaethylene glycol monomethyl ether (mOEG8) has emerged as a molecule of significant interest for creating bio-inert surfaces. As a member of the oligo(ethylene glycol) (OEG) family, mOEG8, when grafted onto a surface, forms a dense, hydrophilic layer that effectively repels proteins and cells. This technical guide provides a comprehensive overview of the properties, synthesis, and application of mOEG8 for surface functionalization, with a focus on quantitative data and detailed experimental protocols.
Properties of Octaethylene Glycol Monomethyl Ether (mOEG8)
mOEG8 is a discrete polyethylene (B3416737) glycol (PEG) derivative with eight ethylene (B1197577) glycol repeat units and a terminal methyl ether group. This well-defined structure offers advantages over polydisperse PEG polymers by ensuring a high degree of homogeneity in the resulting self-assembled monolayers (SAMs).
The functionalization of surfaces with mOEG8 typically involves the covalent attachment of mOEG8 derivatives that have a reactive group at the terminus opposite the methyl ether. The choice of the reactive group depends on the substrate material.
Functionalization of Gold Surfaces
Gold surfaces are commonly functionalized using thiol-terminated mOEG8 (mOEG8-SH). The strong affinity between sulfur and gold leads to the spontaneous formation of a highly ordered self-assembled monolayer (SAM).[3]
Functionalization of Glass and Oxide Surfaces
For surfaces rich in hydroxyl groups, such as glass, silicon dioxide, and other metal oxides, silane-terminated mOEG8 (mOEG8-silane) is employed. The silane (B1218182) group hydrolyzes and forms stable covalent bonds with the surface hydroxyls.[4]
Experimental Protocols
Protocol 1: Formation of mOEG8-Thiol SAMs on Gold
This protocol describes the formation of a self-assembled monolayer of mOEG8-thiol on a gold substrate.
Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION
Deionized (DI) water
Dry nitrogen gas
Procedure:
Substrate Cleaning:
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
Rinse the substrates thoroughly with DI water and then with ethanol.
Dry the substrates under a gentle stream of dry nitrogen.
SAM Formation:
Prepare a 1 mM solution of mOEG8-SH in ethanol.
Immerse the clean, dry gold substrates in the thiol solution.
Incubate for 24-48 hours at room temperature to ensure the formation of a well-ordered monolayer.
Rinsing and Drying:
Remove the substrates from the thiol solution.
Rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.
Dry the functionalized substrates under a stream of dry nitrogen.
Storage:
Store the mOEG8-functionalized gold substrates in a clean, dry environment, such as a desiccator or under nitrogen, to prevent contamination.
Protocol 2: Silanization of Glass Surfaces with mOEG8-Silane
This protocol details the procedure for functionalizing glass surfaces with an mOEG8-silane derivative.
Clean the glass substrates by sonicating in DI water and ethanol.
Immerse the substrates in 5 M nitric acid overnight to clean and generate hydroxyl groups on the surface.[5]
Rinse copiously with DI water.
Hydrate the surface by placing the substrates in boiling DI water for 1-2 hours.[5]
Dry the substrates in an oven at 110°C for at least 1 hour and then allow to cool in a desiccator.
Silanization:
Prepare a 1% (v/v) solution of mOEG8-silane in anhydrous toluene.
Immerse the clean, dry glass substrates in the silane solution.
Incubate overnight at room temperature in a moisture-free environment (e.g., under a nitrogen atmosphere).[5]
Rinsing and Curing:
Remove the substrates from the silanization solution.
Rinse with toluene and then ethanol to remove unreacted silane.
Cure the silanized substrates in an oven at 80-110°C for 4 hours.[5][6]
Quantitative Data on mOEG8-Functionalized Surfaces
The following tables summarize typical quantitative data obtained from the characterization of oligo(ethylene glycol) SAMs. While specific data for mOEG8 is prioritized, data for similar chain lengths (e.g., EG6, nonaethylene glycol) are included for comparative purposes and are noted accordingly.
Table 1: Physical Properties of OEG-Modified Surfaces
The Hydrophilic Shield: A Technical Guide to Polyethylene Glycol (PEG) Chains in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals Executive Summary Polyethylene (B3416737) glycol (PEG), a synthetic, hydrophilic polymer, has become an indispensable tool in drug delivery. The process of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene (B3416737) glycol (PEG), a synthetic, hydrophilic polymer, has become an indispensable tool in drug delivery. The process of covalently attaching PEG chains to a therapeutic molecule, known as PEGylation, creates a hydrophilic shield that dramatically alters the molecule's interaction with the biological environment. This guide provides an in-depth technical overview of the core principles of PEG hydrophilicity and its profound impact on drug efficacy and safety. We will explore the physicochemical properties of PEG, its role in evading the immune system, its influence on pharmacokinetics, and the experimental methodologies used to characterize and quantify these effects. This document is intended to be a comprehensive resource for professionals in the field of drug development, providing both foundational knowledge and practical experimental insights.
The Physicochemical Basis of PEG's Hydrophilicity
Polyethylene glycol is a polyether diol with the repeating structure HO–(CH₂–CH₂–O)n–H. Its hydrophilicity is a direct result of the ether oxygen atoms, which can form hydrogen bonds with water molecules. This interaction leads to the formation of a tightly bound hydration shell around the PEG chain, effectively increasing the hydrodynamic radius of the conjugated drug molecule.[1][2] This "stealth" effect not only improves the aqueous solubility of hydrophobic drugs but also plays a crucial role in the drug's in vivo fate.[1][3]
The extent of these benefits is influenced by several factors, including the molecular weight (MW) of the PEG, its structure (linear vs. branched), and the number of PEG chains attached to the molecule.[1][4] Longer PEG chains generally provide more effective shielding.[5]
The "Stealth" Effect: Evading the Immune System
A primary advantage of PEGylation is its ability to confer "stealth" properties to drugs and nanoparticles, allowing them to evade the body's natural defense mechanisms.[2][6]
2.1. Reduction of Opsonization and Phagocytosis
Upon entering the bloodstream, foreign particles are typically marked for destruction by the immune system through a process called opsonization, where plasma proteins (opsonins) bind to the particle's surface. These opsonized particles are then recognized and cleared by phagocytic cells of the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[7] The hydrophilic shield created by PEG sterically hinders the binding of opsonins, thereby reducing phagocytic uptake and prolonging the systemic circulation time of the drug.[6][8] The density of the PEG coating is a critical factor; a "brush" conformation, achieved at high grafting densities, is particularly effective at preventing macrophage uptake.[9][10]
2.2. Reduced Immunogenicity
PEGylation can mask antigenic epitopes on therapeutic proteins, minimizing the generation of neutralizing antibodies and reducing the risk of hypersensitivity reactions.[11][12] While PEG itself is generally considered non-immunogenic, there have been reports of anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics.[13]
2.3. Complement Activation
The complement system is a part of the innate immune system that can be activated by some PEGylated therapeutics, potentially leading to hypersensitivity reactions.[13] This activation can occur through the classical, alternative, or lectin pathways.[14][15] Studies have shown that PEG can activate the complement system even in the absence of anti-PEG antibodies.[13][14]
Impact on Pharmacokinetics and Pharmacodynamics
The hydrophilic nature of PEG chains significantly alters the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drugs.[11][16]
3.1. Pharmacokinetics
Increased Circulation Half-Life: By reducing renal clearance and MPS uptake, PEGylation dramatically extends the in-vivo circulation time of drugs.[11][] The half-life (t1/2) of PEG increases with its molecular weight.[]
Reduced Renal Clearance: The increased hydrodynamic size of PEGylated molecules prevents their rapid filtration by the kidneys.[3][11]
Altered Distribution: PEGylation can influence the distribution of a drug within the body.[18]
3.2. Pharmacodynamics
While PEGylation offers significant PK advantages, it can sometimes lead to a loss in binding affinity or biological activity due to steric hindrance at the drug's target site.[11][] This potential decrease in potency is often compensated for by the extended circulation time, resulting in an overall improvement in therapeutic efficacy.[11][16]
Quantitative Data on the Effects of PEGylation
The selection of PEG chain length is a critical parameter that influences the physicochemical and biological properties of a drug delivery system. The following tables summarize quantitative data from various studies.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
Property
PEG 2000 (2kDa)
PEG 5000 (5kDa)
PEG 10000 (10kDa)
Key Observations & References
Hydrodynamic Diameter (nm)
~112 - 125
~128 - 145
~150 - 171
Particle size generally increases with PEG MW due to the larger hydrophilic corona.[5]
Zeta Potential (mV)
~ -35 to +15
More neutral than 2kDa
Close to neutral (e.g., +7.4)
Longer PEG chains provide more effective shielding of the nanoparticle's surface charge, trending towards neutrality.[5]
Drug Encapsulation Efficiency (%)
Generally higher
Can decrease with increasing PEG density
Lower than shorter chains
Increased PEG-lipid mole fraction can increase membrane permeability, leading to drug leakage.[9]
Note: Absolute values can vary significantly based on the core nanoparticle composition, drug type, and formulation method.
Table 2: In-Vivo Performance of PEGylated Nanoparticles
Performance Indicator
PEG 2000 (2kDa)
PEG 5000 (5kDa)
PEG 10000 (10kDa)
Key Observations & References
Blood Circulation Half-life (h)
~15 - 20
~25 - 35
Can be shorter than 5kDa
A MW of 5kDa often provides the longest circulation time. Very long chains can lead to aggregation or destruction of liposomes.[9]
Liver Accumulation (% ID at 4h)
~15 - 25
~10 - 15
Higher than 5kDa
Longer PEG chains can sometimes lead to increased liver uptake.[6]
Tumor Accumulation (% ID at 24h)
~2 - 4
~5 - 8
Lower than 5kDa
Optimal circulation time with 5kDa PEG can lead to enhanced tumor accumulation via the EPR effect.[6]
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Procedure:
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[20]
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or the reaction buffer.
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[20] Gently mix.
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[20]
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.[20] Incubate for an additional 15-30 minutes.
Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
5.3. Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide
This method targets free thiol groups on cysteine residues, offering more site-specific conjugation.[20]
Materials:
Protein with free thiol groups
PEG-Maleimide
Reaction Buffer: Phosphate buffer with EDTA, pH 6.5 - 7.5[20]
Reducing agent (optional): DTT or TCEP (must be removed before adding PEG-maleimide)
Procedure:
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds to generate free thiols and subsequently remove the reducing agent.
PEG Reagent Preparation: Dissolve the PEG-maleimide in the reaction buffer immediately before use.
PEGylation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the protein solution.[20]
Incubation: Incubate the reaction at 4°C or room temperature for 2-24 hours.[20]
Purification: Purify the PEGylated protein as described in Protocol 1.
5.4. Quantification of PEGylation Efficiency
Accurate quantification of PEGylation is essential for quality control.[21]
Principle: Separates molecules based on their hydrodynamic radius. PEGylated proteins will have a larger hydrodynamic radius and thus elute earlier than their non-PEGylated counterparts.[21]
Procedure:
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
Inject the purified PEGylation reaction mixture.
Monitor the elution profile using UV detection at 280 nm.
Calculate the percentage of PEGylated protein by integrating the peak areas of the different species.
5.5. In Vitro Drug Release Study
This assay is critical for evaluating the release kinetics of a drug from a PEGylated nanoparticle formulation.[22]
Method: Dialysis Method
Principle: The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out into a larger volume of release medium, while retaining the nanoparticles.[23]
Procedure:
Preparation: Place a known concentration of the PEGylated nanoparticle formulation into a dialysis bag.
Incubation: Suspend the sealed dialysis bag in a release medium (e.g., PBS at pH 7.4 to mimic physiological conditions, or an acidic buffer to simulate the tumor microenvironment) at 37°C with constant stirring.[22]
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
Analysis: Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Calculation: Calculate the cumulative percentage of drug released over time.
Characterization of PEGylated Conjugates
A comprehensive characterization of PEGylated conjugates is necessary to ensure product quality, safety, and efficacy.[24]
Table 3: Analytical Techniques for Characterizing PEGylated Conjugates
Technique
Principle
Information Obtained
SDS-PAGE
Separation based on molecular weight.
Apparent molecular weight, purity, and distribution of PEGylated species.[21]
HPLC (SEC, RP-HPLC, IEX)
Separation based on size, hydrophobicity, or charge.
Purity, heterogeneity, separation of isomers, and quantification of free PEG.[24]
Mass Spectrometry (MS)
Measurement of mass-to-charge ratio.
Precise molecular weight, degree of PEGylation, and identification of conjugation sites.[24]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis of the magnetic properties of atomic nuclei.
Biological activity, immunogenicity, and concentration.[20]
Conclusion
The hydrophilicity of PEG chains is the cornerstone of PEGylation technology, providing a powerful strategy to enhance the therapeutic potential of a wide range of drugs. By forming a protective hydrophilic shield, PEGylation improves solubility, increases stability, and prolongs circulation time, while reducing immunogenicity. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental design and characterization, is essential for the successful development of next-generation PEGylated therapeutics. As research continues to advance, the sophisticated application of PEGylation will undoubtedly play a pivotal role in addressing unmet medical needs and improving patient outcomes.
In-Depth Technical Guide to the Theoretical Studies of Octaethylene Glycol Monomethyl Ether (mOEG8) Conformations
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the conformational landscape of octa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the conformational landscape of octaethylene glycol monomethyl ether (mOEG8). By summarizing key quantitative data and detailing experimental protocols, this document serves as a valuable resource for understanding the structural dynamics of this important molecule in various applications, including drug delivery and formulation.
Introduction to the Conformational Flexibility of mOEG8
Octaethylene glycol monomethyl ether (mOEG8) is an oligomer of ethylene (B1197577) glycol that serves as a crucial model system for understanding the behavior of larger polyethylene (B3416737) glycol (PEG) polymers. Its conformational flexibility, arising from rotations around its backbone bonds, governs its physicochemical properties in solution, such as its hydrodynamic radius, viscosity, and interactions with other molecules and surfaces. A thorough understanding of its conformational ensemble in different solvent environments is therefore critical for its application in pharmaceutical and biomedical fields. Theoretical studies, primarily through molecular dynamics (MD) simulations, provide an atomistic and dynamic view of the accessible conformations of mOEG8.
Theoretical and Computational Methodologies
The conformational analysis of mOEG8 in solution is predominantly investigated using molecular dynamics (MD) simulations. This powerful computational technique allows for the exploration of the potential energy surface of the molecule and the statistical sampling of its various conformations over time.
Molecular Dynamics (MD) Simulation Protocol
A typical all-atom MD simulation protocol for studying the conformations of mOEG8 in an aqueous solution involves the following steps:
System Setup :
Generate the initial 3D coordinates of a single mOEG8 molecule.
Place the mOEG8 molecule in the center of a periodic simulation box of appropriate dimensions (e.g., a cubic box with sides of at least 6 nm to ensure the molecule does not interact with its periodic images).
Solvate the simulation box with a chosen solvent, typically water, modeled explicitly (e.g., TIP3P or SPC/E water models).
Force Field Selection :
Choose a suitable force field to describe the interatomic and intramolecular interactions. Commonly used force fields for poly(ethylene glycol) and related molecules include OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and AMBER (Assisted Model Building with Energy Refinement).[1] The choice of force field can significantly influence the resulting conformational preferences.
Energy Minimization :
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries in the initial setup. This is typically done using algorithms like steepest descent followed by conjugate gradient.
Equilibration :
Gradually heat the system to the desired temperature (e.g., 298 K or 310 K) under constant volume (NVT ensemble) while restraining the position of the mOEG8 molecule.
Subsequently, perform an equilibration run under constant pressure and temperature (NPT ensemble) to allow the system to reach the correct density. This phase is crucial for the solvent molecules to relax around the solute.
Production Run :
Conduct the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to ensure adequate sampling of the conformational space of mOEG8. During this phase, the atomic coordinates are saved at regular intervals for subsequent analysis.
The following diagram illustrates the general workflow of an MD simulation for conformational analysis:
MD Simulation Workflow for Conformational Analysis.
Quantitative Conformational Data
The analysis of MD simulation trajectories provides a wealth of quantitative data that characterizes the conformational ensemble of mOEG8. Key parameters include the distribution of dihedral angles, end-to-end distance, and radius of gyration.
Dihedral Angle Distributions
The conformation of the mOEG8 backbone is primarily determined by the torsional angles around the C-O and C-C bonds. The most significant of these is the O-C-C-O dihedral angle, which can exist in either a gauche (approximately ±60°) or a trans (approximately 180°) conformation. The relative populations of these states are crucial in determining the overall shape of the molecule.
Dihedral Angle
Conformation
Typical Angle (degrees)
Relative Population (in water)
O-C-C-O
gauche
~ ±60°
High
O-C-C-O
trans
~ 180°
Low
C-O-C-C
trans
~ 180°
High
C-O-C-C
gauche
~ ±60°
Low
Note: The relative populations are solvent-dependent. In aqueous solutions, the gauche conformation of the O-C-C-O dihedral is generally favored due to the "gauche effect."
Global Conformational Descriptors
The overall size and shape of the mOEG8 molecule can be described by its end-to-end distance and radius of gyration. These parameters are calculated from the atomic coordinates of the simulation snapshots and are typically presented as distribution functions.
Parameter
Description
Typical Value Range (in water)
End-to-End Distance (Ree)
The distance between the terminal atoms of the mOEG8 chain.
Highly variable, with a broad distribution reflecting the flexibility of the molecule.
Radius of Gyration (Rg)
The root-mean-square distance of the atoms from the molecule's center of mass. It provides a measure of the molecule's compactness.
A distribution of values indicating fluctuations between more compact and more extended conformations.
For polyethylene glycol (PEG) chains in aqueous solution, the radius of gyration has been shown to be dependent on the molecular weight.[2] For a PEG of approximately 0.4 kDa (similar in size to mOEG8), the experimentally estimated radius of gyration is around 0.63 nm.[2]
Conformational Energy Landscape
The various conformations accessible to mOEG8 can be visualized as an energy landscape, where the low-energy regions correspond to the most probable conformations. The transitions between these conformational states involve overcoming energy barriers.
The following diagram illustrates the relationship between different conformational states and the energy barriers separating them:
Schematic of mOEG8 Conformational Energy Landscape.
Conclusion
The theoretical study of mOEG8 conformations, primarily through molecular dynamics simulations, provides invaluable insights into the structural dynamics of this important oligomer. The quantitative data on dihedral angle populations, end-to-end distance, and radius of gyration, combined with a detailed understanding of the simulation methodologies, allows researchers and drug development professionals to better predict and understand the behavior of mOEG8 in various environments. This knowledge is essential for the rational design of PEGylated drugs, drug delivery systems, and other biomedical applications where the conformation of the PEG chain plays a critical role.
The Dawn of Oligoethylene Glycols: A Technical Guide to Their Discovery, Synthesis, and Application in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the discovery, history, and synthesis of oligoethylene glycols (OEGs)....
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of oligoethylene glycols (OEGs). From their initial synthesis in the mid-19th century to their modern applications in cutting-edge drug development, this document details the foundational chemistry and methodologies that have established OEGs as a critical class of compounds in scientific research. Included are detailed historical and contemporary experimental protocols, a comparative summary of their physicochemical properties, and graphical representations of key synthetic and application workflows.
A Historical Perspective: The Genesis of Glycols
The journey into the world of oligoethylene glycols commenced in the mid-1800s, a vibrant era of foundational discoveries in organic chemistry. The conceptualization and synthesis of polyhydric alcohols were significant milestones of this period.
The first crucial step was the synthesis of the parent monomer, ethylene glycol. French chemist Charles-Adolphe Wurtz is credited with this achievement in 1856.[1] His initial method was a two-step process. First, he reacted ethylene iodide with silver acetate (B1210297) to form ethylene diacetate. Subsequently, through saponification of the ethylene diacetate with potassium hydroxide (B78521), he successfully isolated what he termed "glycol."[1] A few years later, in 1859, Wurtz also reported the synthesis of ethylene glycol from the hydration of ethylene oxide.[1]
Lourenço's Polymerization and the Birth of Oligomers
Building on Wurtz's discovery of the monomer, Portuguese chemist A.V. Lourenço, who was working in Wurtz's laboratory, reported the first synthesis of oligoethylene glycols in 1859. By heating ethylene glycol with ethylene dibromide, Lourenço produced a mixture of higher boiling point compounds.[1] Through the process of fractional distillation, he successfully isolated and identified diethylene glycol, triethylene glycol, and even higher-order oligomers.[1] This work represented the first demonstration of the polymerization of ethylene glycol and laid the groundwork for the vast field of polyether chemistry.
Figure 1: Historical Synthesis Pathways of Ethylene Glycol and its Oligomers.
Physicochemical Properties of Oligoethylene Glycols
The utility of oligoethylene glycols in various applications is largely dictated by their physical and chemical properties, which vary with the number of ethylene glycol units. The following table summarizes key quantitative data for the first four members of the OEG family.
Property
Ethylene Glycol (n=1)
Diethylene Glycol (n=2)
Triethylene Glycol (n=3)
Tetraethylene Glycol (n=4)
Formula
C₂H₆O₂
C₄H₁₀O₃
C₆H₁₄O₄
C₈H₁₈O₅
Molecular Weight ( g/mol )
62.07
106.12
150.17
194.23
Boiling Point (°C)
197.3
244.3
285
327
Freezing Point (°C)
-12.9
-10.45
-7
-6.1
Density (g/cm³ at 20°C)
1.113
1.118
1.125
1.125
Viscosity (cP at 20°C)
16.1
35.7
47.8
61.9
Note: The values presented are approximate and can vary slightly based on the source and measurement conditions.[2][3][4]
Experimental Protocols for Synthesis
The synthesis of oligoethylene glycols has evolved from the initial stoichiometric reactions to highly controlled polymerization processes. This section provides detailed methodologies for key historical and modern synthetic routes.
Reconstructed Historical Synthesis Protocols
The following protocols are based on the descriptions of the original 19th-century experiments and are intended for historical and educational context.
3.1.1 Wurtz's Synthesis of Ethylene Glycol (c. 1856) [1]
Step 1: Preparation of Ethylene Diacetate. Ethylene iodide is placed in a sealed glass tube with a suspension of silver acetate. The tube is heated, leading to the displacement of the iodide by the acetate group, which forms ethylene diacetate and silver iodide precipitate.
Step 2: Saponification to Ethylene Glycol. The ethylene diacetate product is then treated with an aqueous solution of potassium hydroxide. The mixture is heated to induce saponification, yielding ethylene glycol and potassium acetate. The ethylene glycol is subsequently isolated by distillation.
3.1.2 Lourenço's Synthesis of Oligoethylene Glycols (c. 1859) [1]
A mixture of ethylene glycol and ethylene dibromide is heated in a sealed tube. This reaction results in the formation of a mixture of oligoethylene glycols of varying chain lengths and the liberation of hydrogen bromide. The resulting oligomers are then separated by fractional distillation under reduced pressure.
Modern Synthesis Protocols
Modern methods allow for greater control over the molecular weight and polydispersity of the resulting oligoethylene glycols.
3.2.1 Anionic Ring-Opening Polymerization of Ethylene Oxide [5][6][7]
This is a common and versatile method for producing a range of polyethylene (B3416737) glycols.
Materials: Ethylene oxide, an alcohol initiator (e.g., ethylene glycol), and a basic catalyst (e.g., sodium hydroxide or potassium hydroxide).
Procedure:
The initiator and catalyst are charged into a dry, inert-atmosphere reactor.
The mixture is heated and stirred to form the alkoxide initiator.
Gaseous ethylene oxide is slowly introduced into the reactor at a controlled temperature and pressure.
The polymerization proceeds via the nucleophilic attack of the alkoxide on the ethylene oxide monomer.
The reaction is terminated by the addition of a protic acid to neutralize the catalyst.
The resulting mixture of oligoethylene glycols can be purified and separated by distillation or chromatography. The average molecular weight is controlled by the molar ratio of ethylene oxide to the initiator.
3.2.2 Williamson Ether Synthesis for Stepwise OEG Elongation [8][9][10][11]
This method is particularly useful for the synthesis of monodisperse, well-defined oligoethylene glycols.
Materials: A monoprotected oligoethylene glycol (e.g., monobenzyl-tetraethylene glycol), a tosylating agent (e.g., p-toluenesulfonyl chloride), a shorter oligoethylene glycol, a strong base (e.g., sodium hydride), and appropriate solvents (e.g., THF, DMF).
Procedure:
Monotosylation: The monoprotected OEG is reacted with a tosylating agent in the presence of a base to convert the free hydroxyl group into a good leaving group (tosylate).
Coupling: The resulting tosylated OEG is then reacted with another OEG molecule (or an alkoxide) in the presence of a strong base. The alkoxide displaces the tosylate in an SN2 reaction, forming a longer OEG chain.
Deprotection: The protecting group is removed (e.g., via hydrogenation for a benzyl (B1604629) group) to yield the final oligoethylene glycol.
This cycle can be repeated to build up longer, monodisperse OEG chains.
Applications in Drug Development: The PEGylation Workflow
Oligoethylene glycols and their higher molecular weight counterparts, polyethylene glycols (PEGs), are of paramount importance in drug development. The process of covalently attaching PEG chains to a therapeutic molecule, known as PEGylation, can significantly improve the drug's pharmacokinetic and pharmacodynamic properties.[12][13] This is particularly valuable for biologic drugs such as antibodies and proteins.
Key benefits of PEGylation include:
Increased Drug Half-Life: The increased hydrodynamic size of the PEG-drug conjugate reduces its clearance by the kidneys, prolonging its circulation time in the bloodstream.[12]
Reduced Immunogenicity: The PEG chains can mask epitopes on the drug's surface, reducing the likelihood of an immune response.[12]
Enhanced Solubility and Stability: PEGylation can increase the water solubility of hydrophobic drugs and protect them from enzymatic degradation.[13]
The following diagram illustrates a typical workflow for the PEGylation of a monoclonal antibody (mAb) for use in an antibody-drug conjugate (ADC).
Figure 2: Generalized Workflow for Antibody PEGylation in Drug Development.
Conclusion
From their serendipitous discovery in the 19th century, oligoethylene glycols have evolved into a class of molecules that are fundamental to numerous scientific disciplines. Their unique properties, coupled with the development of sophisticated synthetic methodologies, have enabled their use in a wide array of applications, most notably in enhancing the therapeutic potential of drugs. The continued exploration of OEG chemistry promises to yield further innovations in materials science, biotechnology, and medicine.
Application Notes: Octaethylene Glycol Monomethyl Ether in Bioconjugation
Introduction The covalent attachment of Polyethylene Glycol (PEG) chains to biomolecules, a process known as PEGylation, is a cornerstone strategy in drug development and research.[1] It significantly enhances the therap...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The covalent attachment of Polyethylene Glycol (PEG) chains to biomolecules, a process known as PEGylation, is a cornerstone strategy in drug development and research.[1] It significantly enhances the therapeutic properties of proteins, peptides, and other biomolecules by improving their pharmacokinetic and pharmacodynamic profiles.[2][3] Key advantages include increased hydrodynamic size, which reduces renal clearance and extends circulation half-life, enhanced solubility, and steric shielding of the molecule, which can decrease immunogenicity and protect against proteolytic degradation.[1][3][4]
Octaethylene glycol monomethyl ether (mPEG8-OH) is a discrete, monodisperse PEG linker, meaning it has a precisely defined length of eight ethylene (B1197577) glycol units.[1][5] This uniformity is critical for producing homogenous bioconjugates with consistent properties, a vital consideration for therapeutic applications.[6] While the terminal hydroxyl group (-OH) of mPEG8-OH can be used for further derivatization, for direct bioconjugation, it is typically activated with a reactive functional group to enable covalent linkage to a biomolecule.[5]
This document provides detailed protocols for the use of functionally activated mPEG8 derivatives in bioconjugation, focusing on the most common strategies for modifying proteins and peptides.
Core Principles of mPEG8 Bioconjugation Chemistry
The versatility of mPEG8 in bioconjugation stems from the ability to functionalize its terminal hydroxyl group into a variety of reactive moieties. This allows for targeted conjugation to specific amino acid residues on a protein's surface. The choice of reactive group is critical and depends on the available functional groups on the target biomolecule and the desired level of site-specificity.[2]
Primary Amines (Lysine, N-terminus): This is the most common target for PEGylation due to the abundance of lysine (B10760008) residues on the surface of most proteins.[2] Reagents like m-PEG8-NHS ester are highly efficient at reacting with these primary amines to form stable amide bonds.[7]
Thiols (Cysteine): Thiol-reactive mPEG8 derivatives, such as those with maleimide (B117702) groups, allow for highly specific, covalent modification of free cysteine residues.[2] Since free cysteines are less common than lysines, this approach offers a greater degree of site-specificity.[8]
N-terminal α-amine: Under specific reaction conditions (e.g., controlled pH), certain reagents like m-PEG8-aldehyde can preferentially target the N-terminal amine group over the ε-amines of lysine residues, a process known as reductive amination.[3][4]
The general workflow for any mPEG8 bioconjugation experiment involves several core steps: preparation of the biomolecule and PEG reagent, the conjugation reaction itself, quenching to stop the reaction, and finally, purification and characterization of the conjugate.[1]
Caption: General experimental workflow for protein PEGylation.
Data Presentation: Bioconjugation Parameters
The following table summarizes the key reaction parameters for common mPEG8 bioconjugation strategies. Optimal conditions, particularly the molar ratio of the PEG reagent to the protein, should be determined empirically for each specific biomolecule.[7]
Protocol 1: Amine-Reactive PEGylation using m-PEG8-NHS Ester
This protocol details the conjugation of m-PEG8-NHS ester to primary amines (e.g., lysine residues) on a protein.[7]
Materials:
Protein of interest
m-PEG8-NHS Ester
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5.[7] Crucially, avoid buffers containing primary amines like Tris or glycine. [7]
Reagent Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[7]
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[7]
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes.[7]
Procedure:
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.[7]
m-PEG8-NHS Ester Preparation: This reagent is moisture-sensitive.[7] Immediately before use, prepare a concentrated stock solution (e.g., 100 mM) in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[7]
PEGylation Reaction:
Calculate the required volume of the m-PEG8-NHS ester stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).[7]
Add the calculated volume of the mPEG8-NHS ester solution to the protein solution while gently mixing.[7]
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[7]
Quenching the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted m-PEG8-NHS ester. Incubate for 30 minutes at room temperature.[3][7]
Purification: Remove unreacted PEG reagent and byproducts using size-exclusion chromatography or dialysis.[3][7]
Caption: Reaction scheme for amine-reactive PEGylation.
Protocol 2: Thiol-Reactive PEGylation using m-PEG8-Maleimide
This protocol describes the conjugation of a thiol-reactive mPEG8-Maleimide to a free cysteine residue on a protein. If the protein does not have a free cysteine, it may need to be introduced via genetic engineering or chemical reduction of disulfide bonds.[2][9]
Materials:
Protein containing a free cysteine residue
m-PEG8-Maleimide
Reaction Buffer: Phosphate buffer containing EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2). The EDTA helps to chelate metal ions that can oxidize thiols.
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP). Avoid DTT as it contains a thiol group.
Quenching Reagent: L-cysteine or β-mercaptoethanol.
Purification System: SEC or Ion-Exchange Chromatography (IEX) column.[9]
Procedure:
Protein Preparation: Dissolve the protein in the Reaction Buffer. If disulfide bonds need to be reduced to generate free thiols, add a 5- to 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. The reducing agent must then be removed, typically via a desalting column, prior to adding the PEG reagent.[2]
m-PEG8-Maleimide Preparation: Dissolve the m-PEG8-Maleimide in the Reaction Buffer immediately before use.[2]
PEGylation Reaction:
Add the m-PEG8-Maleimide solution to the protein solution at a 2- to 20-fold molar excess over the protein.[2]
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[2] The reaction is highly specific for thiols at a pH of 6.5-7.5.[9]
Quenching the Reaction: To stop the conjugation, add a quenching reagent like L-cysteine in molar excess to the unreacted m-PEG8-Maleimide.[9]
Purification: Purify the PEGylated protein using SEC or IEX to remove unreacted reagents and protein.[3][9] PEGylation can alter the surface charge of a protein, which may allow for separation of PEGylated and un-PEGylated forms by IEX.[9]
Caption: Workflow for thiol-specific PEGylation.
Characterization of PEGylated Bioconjugates
After purification, the conjugate must be characterized to confirm successful PEGylation and determine its purity and the degree of modification.[9]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A common first step to verify conjugation. The addition of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its unmodified counterpart.[3]
Size-Exclusion Chromatography (SEC): An effective method for separating the larger PEGylated protein from the smaller unreacted protein and reagents.[9] It can also be used to assess the purity of the final product.
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate.[3] The mass increase corresponds to the number of attached mPEG8 units, allowing for the calculation of the degree of PEGylation.
Proton NMR (¹H NMR): This technique can be used to quantitatively determine the degree of PEGylation by comparing the integrals of proton signals from the protein and the mPEG chains.[10] This requires careful purification to remove any residual, unconjugated mPEG.[10]
Application Notes and Protocols for Octaethylene Glycol Monomethyl Ether in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals Introduction Octaethylene glycol monomethyl ether (mPEG8-OH, CH₃(OCH₂CH₂)₈OH) is a discrete, monodisperse polyethylene (B3416737) glycol (PEG) derivative th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaethylene glycol monomethyl ether (mPEG8-OH, CH₃(OCH₂CH₂)₈OH) is a discrete, monodisperse polyethylene (B3416737) glycol (PEG) derivative that has become an invaluable tool in the design of sophisticated drug delivery systems.[1][2] Its well-defined structure offers precise control over the physicochemical properties of drug carriers, a significant advantage over traditional polydisperse PEGs.[1] The hydrophilic and biocompatible nature of the octaethylene glycol chain is leveraged to improve the pharmacokinetic profiles of therapeutics through a phenomenon known as "PEGylation." This process creates a hydrophilic shield around the drug or carrier, which can reduce clearance by the reticuloendothelial system (RES), thereby prolonging circulation time—the "stealth effect".[3][4]
This document provides detailed application notes and experimental protocols for the use of octaethylene glycol monomethyl ether in several key drug delivery platforms: nanoparticles, micelles, antibody-drug conjugates (ADCs), and liposomes.
Application in Polymeric Nanoparticles
Application Note
Octaethylene glycol monomethyl ether is commonly used as the hydrophilic block in amphiphilic block copolymers, such as methoxy-poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) (mPEG-PLGA).[5][6] When these copolymers are formulated into nanoparticles, the mPEG chains form a dense hydrophilic corona on the nanoparticle surface.[6] This "stealth" layer sterically hinders the adsorption of opsonin proteins, leading to reduced recognition and uptake by macrophages of the RES.[6] The result is a significant extension of the nanoparticle's circulation half-life, which allows for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[4] The use of a discrete octaethylene glycol segment ensures batch-to-batch consistency and a well-defined surface chemistry.[1]
Quantitative Data: Physicochemical Properties of mPEG-PLGA Nanoparticles
The following table summarizes typical physicochemical properties of nanoparticles formulated with mPEG-PLGA copolymers. The exact values can be tuned by varying the molecular weights of the mPEG and PLGA blocks, the drug-to-polymer ratio, and the formulation method.
Parameter
Typical Value Range
Significance
Particle Size (Z-average)
80 - 250 nm
Influences biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI)
< 0.25
Indicates a narrow, homogeneous size distribution.
Zeta Potential
-2 to -30 mV
Surface charge; near-neutral values help reduce non-specific interactions.
Drug Loading Content (DLC %)
1 - 10% (w/w)
Weight percentage of drug relative to the total nanoparticle weight.
Encapsulation Efficiency (EE %)
50 - 95%
Percentage of the initial drug that is successfully encapsulated.
Note: Data compiled from various sources on mPEG-PLGA systems.[5][7][8]
Workflow for mPEG-PLGA nanoparticle formulation and analysis.
Protocol: Nanoparticle Formulation by Nanoprecipitation
This protocol describes a common method for preparing drug-loaded mPEG-PLGA nanoparticles.
Preparation of Organic Phase:
Dissolve 100 mg of mPEG-PLGA (e.g., with an octaethylene glycol monomethyl ether block) and 10 mg of a hydrophobic drug (e.g., paclitaxel) in 5 mL of a water-miscible organic solvent such as acetonitrile (B52724) or acetone.[9]
Ensure complete dissolution, using sonication if necessary.
Nanoprecipitation:
Prepare 20 mL of an aqueous solution (e.g., deionized water or a buffer).
While vigorously stirring the aqueous phase at room temperature, add the organic phase dropwise using a syringe pump at a constant rate (e.g., 0.5 mL/min).[9]
A milky-white suspension should form instantaneously as the polymer precipitates into nanoparticles.
Solvent Evaporation:
Continue stirring the suspension in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent.[10]
Purification and Concentration:
To remove unencapsulated drug and excess surfactant, centrifuge the nanoparticle suspension (e.g., 15,000 x g for 30 minutes at 4°C).
Discard the supernatant, and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.
Alternatively, use tangential flow filtration for larger batches.
Characterization:
Size and Zeta Potential: Dilute an aliquot of the purified nanoparticle suspension in deionized water and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[8]
Drug Loading & Encapsulation Efficiency: Lyophilize a known volume of the purified nanoparticle suspension. Dissolve a precisely weighed amount of the lyophilized powder in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles. Quantify the drug concentration using HPLC or UV-Vis spectroscopy against a standard curve. Calculate DLC and EE using the following formulas:[11]
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
In Vitro Drug Release:
Disperse a known amount of drug-loaded nanoparticles in a release buffer (e.g., PBS, pH 7.4).[7]
Transfer the suspension into a dialysis bag (with a molecular weight cut-off, MWCO, sufficient to retain the nanoparticles but allow free drug to pass, e.g., 10 kDa).
Place the dialysis bag in a larger volume of release buffer at 37°C with constant gentle stirring.
At predetermined time points, withdraw aliquots from the external buffer and replace with an equal volume of fresh buffer to maintain sink conditions.
Quantify the amount of released drug in the aliquots using HPLC or UV-Vis spectroscopy.[12]
Application in Polymeric Micelles
Application Note
Similar to nanoparticles, amphiphilic block copolymers containing octaethylene glycol monomethyl ether can self-assemble in aqueous solutions to form core-shell micelles. These nanosized structures (typically 10-100 nm) possess a hydrophobic core, which serves as a reservoir for poorly water-soluble drugs, and a hydrophilic mPEG corona, which provides stability and the "stealth" effect.[13] The discrete length of the octaethylene glycol chain helps in forming micelles with a low critical micelle concentration (CMC), enhancing their stability upon dilution in the bloodstream.[14]
Quantitative Data: Properties of mPEG-based Polymeric Micelles
Parameter
Typical Value Range
Significance
Critical Micelle Conc. (CMC)
1 - 20 mg/L
Low CMC indicates high stability in dilute solutions (e.g., blood).
Particle Size (Diameter)
20 - 100 nm
Small size allows for efficient accumulation in tumor tissues.
Polydispersity Index (PDI)
< 0.2
Indicates a highly uniform micellar population.
Drug Loading Content (DLC %)
5 - 25% (w/w)
Represents the drug-carrying capacity of the micelles.
Encapsulation Efficiency (EE %)
60 - 98%
High efficiency is crucial for minimizing drug waste.
Note: Data compiled from various sources on mPEG-based block copolymer micelles.[11][14]
Logical Diagram: Micelle Self-Assembly & Drug Encapsulation
Application Notes and Protocols: Octaethylene Glycol Monomethyl Ether in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals Introduction Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal materials for a range of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture. Poly(ethylene glycol) (PEG)-based hydrogels are particularly popular due to their bio-inertness, which minimizes protein adsorption and immune responses.
This document provides detailed application notes and protocols on the use of Octaethylene glycol monomethyl ether (mOEG8) in the formation of hydrogels. While not a crosslinker in its native form due to its single reactive hydroxyl group, mOEG8 is a valuable precursor for creating customized crosslinking agents or for modifying hydrogel properties by incorporating it as a dangling chain. Functionalization of mOEG8 to introduce reactive end groups allows for its participation in various crosslinking chemistries.
Role of Octaethylene Glycol Monomethyl Ether in Hydrogels
Octaethylene glycol monomethyl ether is a mono-functional PEG derivative. In hydrogel formation, it can serve several purposes:
Precursor for Crosslinkers: The terminal hydroxyl group of mOEG8 can be chemically modified to introduce reactive functionalities, such as acrylates, methacrylates, or thiols. This converts the mono-functional mOEG8 into a di-functional molecule capable of participating in polymerization reactions to form a crosslinked hydrogel network.
Hydrogel Property Modifier: When incorporated into a hydrogel network through a single attachment point, mOEG8 forms dangling chains. These chains can influence the hydrogel's swelling behavior, hydrophilicity, and protein repellency.
Component of Larger Polymers: mOEG8 can be used as a building block in the synthesis of more complex, multi-arm, or block copolymers that are subsequently used for hydrogel formation.
Quantitative Data on PEG-Based Hydrogels
The mechanical and physical properties of hydrogels are critical for their application. These properties can be tuned by altering the polymer concentration, the molecular weight of the PEG precursor, and the crosslinking density. The following tables summarize representative quantitative data for PEG-based hydrogels, which can serve as a guide for designing hydrogels incorporating mOEG8-derived crosslinkers.
Table 1: Mechanical and Swelling Properties of PEG-Diacrylate (PEGDA) and Multi-Arm PEG Hydrogels. The compressive modulus and swelling ratio are key parameters that can be tuned by varying the molecular weight and concentration of the PEG precursor.
Crosslinking Chemistry
Precursors
Gelation Time
Key Features
Reference
Photopolymerization
PEG-diacrylate (PEGDA) + Photoinitiator
Seconds to minutes
Rapid, spatiotemporal control
[]
Michael-type Addition
Multi-arm PEG-vinyl sulfone + dithiol
Minutes to hours
Cytocompatible, occurs under physiological conditions
[]
Thiol-ene Reaction
Multi-arm PEG-norbornene + dithiol
Seconds to minutes
High specificity, cytocompatible
Enzyme-catalyzed
PEG with functional groups + enzyme
Minutes to hours
High selectivity, mild reaction conditions
[]
Table 2: Common Crosslinking Chemistries for PEG Hydrogel Formation. The choice of crosslinking chemistry affects gelation kinetics and biocompatibility.
Experimental Protocols
Protocol 1: Synthesis of a Di-functional Acrylated Crosslinker from Octaethylene Glycol Monomethyl Ether
This protocol describes the conversion of mono-functional mOEG8 into a di-functional acrylate-terminated crosslinker.
Dissolve octaethylene glycol monomethyl ether (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
Cool the reaction mixture to 0°C in an ice bath.
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12 hours.
Wash the reaction mixture sequentially with 5% sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the acrylated mOEG8 crosslinker.
Confirm the structure and purity of the product using ¹H NMR and FTIR spectroscopy.
Protocol 2: Hydrogel Formation via Photopolymerization
This protocol details the formation of a hydrogel using a photopolymerization method with an acrylated mOEG8-based crosslinker.
Prepare a precursor solution by dissolving the acrylated mOEG8 crosslinker and PEGDA in sterile PBS to the desired total polymer concentration (e.g., 10% w/v). The ratio of the two components can be varied to tune the hydrogel properties.
Add the photoinitiator to the precursor solution at a concentration of 0.05-0.5% (w/v) and vortex until fully dissolved.
Pipette the precursor solution into the desired molds.
Expose the solution to UV light (365 nm) for a sufficient time to ensure complete polymerization (e.g., 5-10 minutes). The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.
Gently remove the crosslinked hydrogels from the molds.
Swell the hydrogels in sterile PBS for 24 hours to remove any unreacted components.
Protocol 3: Characterization of Hydrogel Mechanical Properties
This protocol describes the measurement of the compressive modulus of the hydrogel using an unconfined compression test.
Materials:
Hydrogel samples (cylindrical shape)
Mechanical testing machine (e.g., universal testing machine with a compression platen)
Calipers
Procedure:
Equilibrate the hydrogel samples in PBS at 37°C for at least 24 hours.
Measure the diameter and height of the cylindrical hydrogel samples using calipers.
Place a hydrogel sample on the lower platen of the mechanical tester.
Apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute) until the sample is compressed to a predefined strain (e.g., 15-20%).
Record the resulting stress-strain data.
The compressive modulus is calculated as the slope of the linear region of the stress-strain curve, typically between 5% and 15% strain.
Protocol 4: Characterization of Hydrogel Swelling Ratio
This protocol details the determination of the equilibrium swelling ratio of the hydrogel.
Materials:
Hydrogel samples
Deionized water
Analytical balance
Lyophilizer (freeze-dryer)
Procedure:
Equilibrate the hydrogel samples in a large volume of deionized water at room temperature for 48 hours to reach swelling equilibrium.
Remove the swollen hydrogel from the water, gently blot the surface with a lint-free wipe to remove excess water, and weigh it to obtain the swollen weight (Ws).
Freeze the swollen hydrogel and then lyophilize it until all the water has been removed to obtain the dry weight (Wd).
Calculate the swelling ratio (q) using the following formula:
q = Ws / Wd
Visualizations
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for hydrogel synthesis and characterization.
Integrin-Mediated Cell Adhesion and Signaling on PEG Hydrogels
Application Notes and Protocols for the NMR and Mass Spectrometry Characterization of Octaethylene Glycol Monomethyl Ether and its Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction Octaethylene glycol monomethyl ether and its derivatives are important biocompatible linkers and surface modifiers used extensively in drug del...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaethylene glycol monomethyl ether and its derivatives are important biocompatible linkers and surface modifiers used extensively in drug delivery, bioconjugation, and materials science. Their defined chain length and terminal functional groups allow for precise control over the physicochemical properties of the resulting conjugates. Accurate and thorough characterization of these polyethylene (B3416737) glycol (PEG) derivatives is crucial for ensuring purity, confirming identity, and understanding their behavior in complex biological systems. This document provides detailed application notes and experimental protocols for the characterization of octaethylene glycol monomethyl ether and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopic Characterization
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for Octaethylene Glycol Monomethyl Ether
Assignment
Structure Fragment
Predicted Chemical Shift (δ) ppm
Multiplicity
Integration
a
CH₃ -O-
~3.38
s
3H
b
-O-CH₂ -CH₂-O- (internal)
~3.64 - 3.67
m
28H
c
-O-CH₂ -CH₂-OH
~3.71
t
2H
d
-CH₂-CH₂ -OH
~3.59
t
2H
e
-OH
Variable
br s
1H
Note: The chemical shift of the hydroxyl proton (e) is highly dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Spectral Data for Octaethylene Glycol Monomethyl Ether
Assignment
Structure Fragment
Predicted Chemical Shift (δ) ppm
1
CH₃ -O-
~59.0
2
C H₂-O- (internal)
~70.5
3
C H₂-OH
~61.7
4
-O-C H₂-CH₂-O- (adjacent to methyl ether)
~71.9
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol is adapted from established methods for similar polyethylene glycol derivatives.[1]
1.2.1. Materials
Octaethylene glycol monomethyl ether or its derivative
Accurately weigh 10-20 mg of the octaethylene glycol monomethyl ether sample into a clean, dry vial.
Add approximately 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) to the vial.
Gently vortex the vial until the sample is completely dissolved.
Transfer the solution to a 5 mm NMR tube.
Note: For derivatives with exchangeable protons (e.g., hydroxyl, amine, carboxylic acid), DMSO-d₆ is often the preferred solvent as it reduces the rate of proton exchange, allowing for clearer observation of these signals.[3]
1.2.3. NMR Instrument Parameters
Spectrometer: 400 MHz or higher
¹H NMR Acquisition Parameters:
Pulse Program: Standard 1D proton
Number of Scans: 16-64
Relaxation Delay: 2-5 s
Acquisition Time: 2-4 s
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
Pulse Program: Proton-decoupled ¹³C
Number of Scans: 1024 or more (depending on sample concentration)
Relaxation Delay: 2-5 s
Acquisition Time: 1-2 s
Spectral Width: -5 to 220 ppm
1.2.4. Data Processing
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum to obtain pure absorption lineshapes.
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and compare them with the predicted values.
Mass Spectrometric Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of octaethylene glycol monomethyl ether and its derivatives. Due to the polar nature and potential for polydispersity in PEG compounds, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are most commonly employed.
Expected Mass Spectrometry Data
Table 3: Predicted m/z Values for Octaethylene Glycol Monomethyl Ether in ESI-MS
Ion Species
Molecular Formula
Calculated Monoisotopic Mass (Da)
Predicted m/z
[M+H]⁺
C₁₇H₃₇O₉⁺
385.2432
385.24
[M+Na]⁺
C₁₇H₃₆O₉Na⁺
407.2251
407.23
[M+K]⁺
C₁₇H₃₆O₉K⁺
423.2000
423.20
Note: The molecular formula of octaethylene glycol monomethyl ether is C₁₇H₃₆O₉, and its average molecular weight is 384.46 g/mol .[4]
Table 4: Common Fragment Ions in EI-MS of Polyethylene Glycol Ethers
Electron Ionization (EI) can be used for volatile, lower molecular weight PEG derivatives, often coupled with Gas Chromatography (GC). EI typically leads to extensive fragmentation, providing structural information. The fragmentation pattern is characterized by the loss of ethylene (B1197577) oxide units (44 Da).[5]
m/z
Interpretation
45
[C₂H₅O]⁺
59
[C₂H₃O₂]⁺ or [C₃H₇O]⁺
89
[M - n(C₂H₄O) - CH₃]⁺
133
[M - n(C₂H₄O) - CH₃]⁺
Experimental Protocols: Mass Spectrometry
2.2.1. Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS) [5]
2.2.1.1. Materials
Octaethylene glycol monomethyl ether or its derivative
Matrix Solution: Prepare a saturated solution of the matrix in a suitable solvent (e.g., 10 mg/mL CHCA in 50:50 acetonitrile:water with 0.1% TFA).
Analyte Solution: Prepare a 1 mg/mL solution of the PEG derivative in a suitable solvent.
Cationizing Agent Solution: Prepare a 1-5 mg/mL solution of NaTFA in the same solvent as the matrix.
Spotting: Mix the analyte, matrix, and cationizing agent solutions in a 1:10:1 ratio (v/v/v). Spot 1 µL of the mixture onto the MALDI target and allow it to air dry (dried-droplet method).
2.2.2.3. Instrument Parameters
Ionization Mode: Positive ion, reflectron mode
Laser: Nitrogen laser (337 nm)
Laser Fluence: Use the minimum laser power necessary for good signal-to-noise to avoid excessive fragmentation.
Mass Range: Calibrate the instrument across a mass range appropriate for the expected molecular weight of the analyte and its adducts.
Characterization of Octaethylene Glycol Monomethyl Ether Derivatives
The terminal hydroxyl group of octaethylene glycol monomethyl ether can be readily functionalized to introduce a variety of reactive groups. The successful synthesis of these derivatives must be confirmed by NMR and MS.
Table 5: Expected NMR and MS Data for a Tosylated Derivative
Graphviz diagrams are provided to illustrate the experimental workflows and the relationships between the chemical structure and the expected spectral data.
Caption: Experimental workflow for NMR analysis.
Caption: Workflow for mass spectrometry analysis.
Caption: Structure-spectra correlation.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a comprehensive characterization of octaethylene glycol monomethyl ether and its derivatives. NMR is unparalleled for detailed structural elucidation and purity assessment, while mass spectrometry provides accurate molecular weight determination. The protocols and data presented herein serve as a valuable resource for researchers in the pharmaceutical and materials science fields, enabling confident and thorough characterization of these important PEG compounds.
Application Notes and Protocols for Protein PEGylation with Octaethylene Glycol Monomethyl Ether to Enhance Solubility
For Researchers, Scientists, and Drug Development Professionals Introduction Protein-based therapeutics offer high specificity and efficacy, but their clinical application can be hampered by poor solubility, leading to c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-based therapeutics offer high specificity and efficacy, but their clinical application can be hampered by poor solubility, leading to challenges in formulation, delivery, and bioavailability.[1] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy to overcome these limitations.[2] The hydrophilic and flexible nature of PEG can increase the hydrodynamic size of the protein, shield it from proteolytic enzymes, reduce immunogenicity, and, critically, enhance its solubility in aqueous solutions.[2][3][4]
While high molecular weight PEGs are commonly used to extend the circulating half-life of therapeutic proteins, shorter, discrete PEG chains like octaethylene glycol monomethyl ether offer a precise means to improve solubility with minimal impact on the protein's native structure and function. The monodisperse nature of octaethylene glycol allows for the production of more homogeneous conjugates, simplifying characterization and ensuring batch-to-batch consistency.[5]
These application notes provide a comprehensive guide to the use of octaethylene glycol monomethyl ether for protein PEGylation, with a focus on increasing protein solubility. Detailed protocols for the activation of the PEG reagent, conjugation to a model protein (lysozyme), purification of the conjugate, and assessment of solubility are provided.
Data Presentation
The following table summarizes illustrative quantitative data on the impact of PEGylation with octaethylene glycol monomethyl ether on the solubility of a model protein, lysozyme (B549824). This data is representative of the expected outcome and is intended for comparative purposes.
Dissolve octaethylene glycol monomethyl ether in anhydrous DCM in a round bottom flask under an inert atmosphere (argon or nitrogen).
Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 equivalents) and anhydrous pyridine (1.5 equivalents) to the solution.
Stir the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, filter the mixture to remove any precipitate.
Evaporate the solvent under reduced pressure.
Precipitate the product by adding cold, anhydrous diethyl ether.
Collect the precipitate by filtration and wash with cold diethyl ether.
Dry the activated octaethylene glycol monomethyl ether-NHS ester under vacuum.
Store the activated PEG reagent at -20°C under desiccated conditions until use.[6]
Protocol 2: PEGylation of Lysozyme with Activated Octaethylene Glycol Monomethyl Ether-NHS Ester
This protocol details the conjugation of the activated PEG reagent to the primary amines (lysine residues and N-terminus) of the model protein, lysozyme.
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
Anhydrous Dimethyl Sulfoxide (DMSO)
Quenching buffer: 1 M Tris-HCl, pH 8.0
Magnetic stirrer and stir bar
Reaction vessel
Procedure:
Prepare a 10 mg/mL solution of lysozyme in 0.1 M PBS, pH 7.4.
Immediately before use, prepare a 100 mg/mL stock solution of activated octaethylene glycol monomethyl ether-NHS ester in anhydrous DMSO.
Add the activated PEG solution to the lysozyme solution at a 10-fold molar excess of PEG to protein. Add the PEG solution dropwise while gently stirring.
Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle stirring.
To stop the reaction, add the quenching buffer to a final concentration of 50 mM.
Incubate for an additional 30 minutes at room temperature to ensure all unreacted PEG-NHS ester is consumed.
Proceed immediately to the purification protocol.
Protocol 3: Purification of PEGylated Lysozyme
This protocol describes the separation of the PEGylated lysozyme from unreacted PEG reagent and unmodified lysozyme using size-exclusion chromatography (SEC).
Materials:
PEGylation reaction mixture
Size-Exclusion Chromatography (SEC) system (e.g., FPLC)
SEC column suitable for the separation of proteins in the 15-25 kDa range (e.g., Superdex 75 or similar)
Elution buffer: 0.1 M PBS, pH 7.4
Fraction collector
UV detector
Procedure:
Equilibrate the SEC column with at least two column volumes of elution buffer.
Load the quenched PEGylation reaction mixture onto the column.
Elute the proteins with the elution buffer at a flow rate appropriate for the column.
Monitor the elution profile at 280 nm.
Collect fractions corresponding to the different peaks. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated lysozyme.
Pool the fractions containing the purified conjugate.
Determine the protein concentration of the pooled sample using a BCA assay or by measuring absorbance at 280 nm.
Protocol 4: Assessment of Protein Solubility by Turbidity Assay
This protocol provides a method to compare the solubility of native and PEGylated lysozyme by measuring the turbidity of the solutions at a high concentration.[7]
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm
Cuvettes or a clear-bottom 96-well plate
Procedure:
Prepare stock solutions of both native and PEGylated lysozyme at a high concentration (e.g., 20 mg/mL) in the sodium acetate buffer.
Prepare a series of dilutions of each protein in the same buffer, for example, from 1 mg/mL to 15 mg/mL.
Transfer the protein solutions to cuvettes or a 96-well plate.
Incubate the samples at room temperature for 10 minutes.
Measure the optical density (OD) of each sample at 600 nm. Use the buffer as a blank.
Plot the OD600 values against the protein concentration for both native and PEGylated lysozyme. A higher OD600 indicates greater turbidity and lower solubility.
Mandatory Visualization
Caption: Experimental workflow for protein PEGylation and solubility assessment.
Characterization of PEGylated Proteins
Thorough characterization of the PEGylated protein is essential to confirm successful conjugation and to understand the impact of the modification on the protein's properties.
SDS-PAGE: A simple and rapid method to visually confirm PEGylation. The PEGylated protein will exhibit a higher apparent molecular weight and migrate more slowly on the gel compared to the unmodified protein.
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the degree of PEGylation (the number of PEG chains attached to each protein molecule).[8]
Size-Exclusion Chromatography (SEC): As used in the purification step, SEC can also be used analytically to assess the hydrodynamic size of the PEGylated protein and to detect any aggregation.
Activity Assay: It is crucial to determine if the PEGylation has affected the biological activity of the protein. For lysozyme, a turbidimetric assay using Micrococcus lysodeikticus as a substrate can be employed.[9][10]
By following these protocols and characterization methods, researchers can effectively utilize octaethylene glycol monomethyl ether to enhance the solubility of proteins for a wide range of applications in research and drug development.
Application Notes & Protocols: Experimental Setup for Williamson Ether Synthesis of PEG Chains
Audience: Researchers, scientists, and drug development professionals. Introduction: The Williamson ether synthesis is a versatile and widely used organic reaction for the formation of ethers.[1] In the context of polyme...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Williamson ether synthesis is a versatile and widely used organic reaction for the formation of ethers.[1] In the context of polymer chemistry and drug development, it is a fundamental method for the PEGylation of molecules.[2] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a critical strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including proteins, peptides, and small molecules.[3][4] This process can enhance drug solubility, extend circulation half-life, and reduce immunogenicity.[2][3]
The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide or other electrophile with a good leaving group (like a tosylate) via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][5] For PEG synthesis, this typically involves deprotonating a hydroxyl-terminated PEG chain with a strong base to form a PEG-alkoxide, which then acts as a nucleophile to attack an alkyl halide.[1] This document provides detailed protocols for both solution-phase and solid-phase Williamson ether synthesis of PEG chains.
General Reaction Pathway
The Williamson ether synthesis proceeds via an SN2 mechanism. The first step involves the deprotonation of a PEG alcohol using a strong base to form a highly nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide (or a similar substrate like a tosylate), displacing the halide leaving group in a single, concerted step to form the desired ether linkage.[1][5]
Caption: General mechanism of the Williamson ether synthesis for PEG chains.
Experimental Protocols
Two primary methodologies are presented: a classical solution-phase synthesis suitable for general applications and a solid-phase synthesis for producing highly pure, monodisperse PEG chains.
Protocol 1: General Solution-Phase Synthesis of a PEG Monoalkyl Ether
This protocol describes a typical procedure for synthesizing a monoalkyl ether of a PEG diol, where an excess of the diol is used to favor monosubstitution.[6]
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the polyethylene glycol and the 50% aqueous NaOH solution. A typical molar ratio is 10:1.05 (glycol:hydroxide).[6]
Inert Atmosphere: Purge the system with an inert gas (Argon or Nitrogen) and heat the mixture to 100°C with stirring.[6]
Addition of Alkyl Halide: Once the temperature is stable, add the alkyl halide dropwise. The molar ratio of glycol to halide should be kept high (e.g., 10:1) to minimize the formation of the dialkylated product.[6]
Reaction: Maintain the reaction mixture at 100°C with vigorous stirring for 8 to 24 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
Extract the aqueous mixture multiple times (e.g., 4 times) with diethyl ether to isolate the product.[6]
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).[6]
Filter the drying agent and remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.[7]
Purification: The crude product can be further purified by column chromatography or precipitation. A common method is to dissolve the product in a minimal amount of a good solvent (e.g., dichloromethane, benzene) and precipitate it by adding a poor solvent in which PEG is insoluble, such as cold diethyl ether or hexane.[8]
Protocol 2: Solid-Phase Stepwise Synthesis of Monodisperse PEG Chains
This advanced protocol allows for the controlled, stepwise addition of monomer units to a growing PEG chain on a solid support, enabling the synthesis of monodisperse PEGs and avoiding complex chromatographic purifications.[9]
Materials:
Wang resin (polystyrene support with 4-benzyloxy benzyl (B1604629) alcohol)
Deprotection agent: Trifluoroacetic acid (TFA) or Trichloroacetic acid (TCA) in DCM
Solid-phase synthesis vessel
Procedure (One Elongation Cycle):
Deprotonation: Swell the Wang resin in THF within the synthesis vessel. Add a solution of a strong base, such as potassium tert-butoxide (tBuOK), to deprotonate the hydroxyl groups on the resin, forming an alkoxide.[9] Agitate the mixture at room temperature.
Washing: After the deprotonation step, wash the resin extensively with THF to remove excess base.
Coupling (Williamson Ether Formation): Add a solution of the protected PEG monomer (e.g., a tosylated monomer with a DMTr protecting group at the other end) in THF to the activated resin.[9] Allow the coupling reaction to proceed at room temperature. Using an excess of the monomer can help drive the reaction to completion.[9]
Monitoring and Washing: After the coupling reaction, a small sample of the resin can be cleaved and analyzed by mass spectrometry (e.g., ESI-MS) to confirm complete conversion.[9] Once complete, wash the resin thoroughly with THF and DCM to remove unreacted monomer and byproducts.
Deprotection: To prepare for the next cycle, remove the terminal protecting group (e.g., DMTr) from the newly added monomer unit. This is typically achieved by treating the resin with a dilute acid solution, such as 3-5% TCA or TFA in DCM.[9]
Washing: Wash the resin with DCM to remove the cleaved protecting group and residual acid.
Next Cycle: The resin is now ready for the next elongation cycle, starting again from the deprotonation step (Step 1).
Cleavage from Resin: Once the desired PEG length is achieved, the final product is cleaved from the solid support by treating the resin with a strong acid, such as neat TFA.[9] The cleaved PEG is then precipitated and washed to yield the final, pure product.
Data Presentation: Reaction Conditions
The following tables summarize typical quantitative data for the Williamson ether synthesis of PEG chains under different conditions.
The following diagram illustrates the logical workflow for a single cycle of the solid-phase synthesis protocol, which is a highly controlled method for producing well-defined PEG chains.
Caption: Experimental workflow for one cycle of solid-phase PEG synthesis.
Application Notes and Protocols for Nanoparticle Coating with Octaethylene Glycol Monomethyl Ether
Audience: Researchers, scientists, and drug development professionals. Introduction The functionalization of nanoparticles with biocompatible coatings is a critical step in the development of nanomaterials for biomedical...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of nanoparticles with biocompatible coatings is a critical step in the development of nanomaterials for biomedical applications, including drug delivery, bioimaging, and diagnostics.[1][2][3] Octaethylene glycol monomethyl ether (mOEG8) is a discrete polyethylene (B3416737) glycol (PEG) derivative that provides a hydrophilic and sterically hindering layer on the nanoparticle surface. This "stealth" coating enhances colloidal stability, reduces non-specific protein adsorption (opsonization), and prolongs circulation time in vivo by minimizing clearance by the reticuloendothelial system (RES).[1] The well-defined length of the octaethylene glycol chain allows for precise control over the surface chemistry and functionality of the nanoparticles, which is advantageous for applications requiring specific ligand-receptor interactions or controlled drug release.[4]
These application notes provide detailed protocols for the surface functionalization of iron oxide and gold nanoparticles with octaethylene glycol monomethyl ether derivatives and summarize key quantitative data for characterization.
Quantitative Data Summary
The following tables summarize the expected physicochemical properties of nanoparticles before and after functionalization with a PEG-based coating like octaethylene glycol monomethyl ether. The exact values will vary depending on the nanoparticle core material, size, and the specific functionalization protocol used.
Nanoparticle Core
Coating
Hydrodynamic Diameter (nm)
Zeta Potential (mV)
Medium
Iron Oxide (Fe₃O₄)
Amine-functionalized
~35
+15 to +25
Deionized Water
Iron Oxide (Fe₃O₄)
mOEG8
~50-70
-10 to -25
PBS
Gold (Au)
Citrate-stabilized
~25
-30 to -50
Deionized Water
Gold (Au)
mOEG8-Thiol
~35-45
-15 to -25
Deionized Water
Table 1: Physicochemical Properties of mOEG8-Coated Nanoparticles. The hydrodynamic diameter typically increases after coating due to the added polymer layer, while the zeta potential shifts towards neutral, indicating successful surface modification and enhanced stability in biological media.
Experimental Protocols
Protocol 1: Functionalization of Iron Oxide Nanoparticles (IONPs) with Octaethylene Glycol Monomethyl Ether
This protocol describes a two-step process for coating IONPs, involving an initial surface amination followed by covalent attachment of an NHS-activated octaethylene glycol.[4]
N-Hydroxysuccinimide (NHS) ester of octaethylene glycol (OEG-NHS)
Deionized (DI) water
Magnetic separator
Equipment:
Sonicator
Shaker or rotator
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
Transmission Electron Microscope (TEM)
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
Surface Amination of IONPs:
Disperse 10 mg of IONPs in 20 mL of anhydrous ethanol by sonication.
Add 100 µL of APTES to the IONP suspension.
Stir the mixture at room temperature for 24 hours.
Collect the amine-functionalized IONPs using a magnetic separator and wash them three times with ethanol to remove excess APTES.[4]
PEGylation Reaction:
Resuspend the amine-functionalized IONPs in 10 mL of PBS (pH 7.4).
Add a 10-fold molar excess of OEG-NHS ester to the IONP suspension.
React for 4 hours at room temperature with gentle shaking.[4]
Purification:
Collect the PEGylated IONPs using a magnetic separator.
Wash the nanoparticles three times with DI water to remove unreacted OEG-NHS and byproducts.[4]
Characterization:
Resuspend the final product in DI water.
Characterize the nanoparticles using DLS to determine the hydrodynamic diameter and zeta potential to assess surface charge.[4][5]
Use TEM for morphological analysis and FTIR to confirm the presence of the OEG coating.
Caption: Workflow for the functionalization of IONPs with mOEG8.
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with Thiol-Terminated Octaethylene Glycol Monomethyl Ether
This protocol details the coating of AuNPs via ligand exchange, where a thiol-terminated mOEG8 displaces the original stabilizing ligands on the AuNP surface to form a self-assembled monolayer (SAM).[4]
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
Transmission Electron Microscope (TEM)
UV-Vis Spectrophotometer
Procedure:
Preparation of mOEG8-Thiol Solution:
Prepare a 1 mM solution of mOEG8-thiol in DI water.
PEGylation Reaction:
To 1 mL of the AuNP solution, add the mOEG8-thiol solution to a final concentration of 100 µM.
Incubate the mixture at room temperature for at least 12 hours with gentle stirring to allow for the formation of a stable SAM.[4]
Purification:
Transfer the reaction mixture to a centrifuge tube.
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).
Carefully remove the supernatant containing excess mOEG8-thiol.
Resuspend the nanoparticle pellet in fresh DI water. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.[4]
Characterization:
Resuspend the final product in DI water.
Measure the UV-Vis spectrum to check for any changes in the surface plasmon resonance peak, which can indicate aggregation or successful coating.
Characterize the nanoparticles using DLS for hydrodynamic size and zeta potential for surface charge analysis.
Use TEM for morphological analysis.
Caption: Workflow for the functionalization of AuNPs with mOEG8-Thiol.
Applications in Drug Development
The functionalization of nanoparticles with mOEG8 is a key strategy in the development of advanced drug delivery systems.[6][7] The hydrophilic and biocompatible surface imparted by the mOEG8 coating can:
Prolong Circulation Time: By reducing opsonization and clearance by the immune system, mOEG8-coated nanoparticles can circulate in the bloodstream for longer periods, increasing the probability of reaching the target site.[1][6]
Enhance Tumor Targeting: In cancer therapy, the prolonged circulation allows for the enhanced permeability and retention (EPR) effect to facilitate passive tumor accumulation.[3] Furthermore, the terminal methyl ether group can be replaced with other functional groups to allow for the conjugation of targeting ligands (e.g., antibodies, peptides) for active targeting of cancer cells.[8][9]
Improve Drug Solubility: The hydrophilic mOEG8 shell can improve the solubility and stability of hydrophobic drugs encapsulated within the nanoparticle core.[4]
The protocols and data presented here provide a foundational framework for researchers and drug development professionals to design and synthesize mOEG8-coated nanoparticles with enhanced stability and biocompatibility for a wide range of therapeutic and diagnostic applications.[2][10]
Application Notes and Protocols for the Conjugation of Octaethylene Glycol Monomethyl Ether to Peptides
For Researchers, Scientists, and Drug Development Professionals Introduction The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a well-established and powerful strat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a well-established and powerful strategy in drug development to enhance the therapeutic properties of peptides.[1] This modification can improve pharmacokinetic profiles by increasing the hydrodynamic size of the peptide, which in turn reduces renal clearance and provides protection against proteolytic degradation.[2][3] Furthermore, PEGylation can lead to increased solubility and reduced immunogenicity of the therapeutic peptide.[3][4]
Octaethylene glycol monomethyl ether (mPEG8) is a discrete, monodisperse PEG linker, meaning it has a defined molecular weight. This allows for the creation of more homogeneous and well-characterized peptide conjugates compared to traditional, polydisperse PEG reagents.[5] This document provides detailed application notes and protocols for the most common and effective methods for conjugating octaethylene glycol monomethyl ether to peptides, including N-hydroxysuccinimide (NHS) ester chemistry, maleimide (B117702) chemistry, click chemistry, and reductive amination.
General Experimental Workflow
The conjugation of octaethylene glycol monomethyl ether to a peptide typically follows a series of core steps, from preparation and reaction to purification and analysis. The optimization of each step is crucial for achieving a high yield of the desired conjugate with the intended degree of modification.
Caption: General workflow for peptide PEGylation.
NHS Ester Chemistry for Amine-Reactive PEGylation
This is one of the most widely used methods for PEGylation, targeting primary amines such as the N-terminal α-amine and the ε-amine of lysine (B10760008) residues to form stable amide bonds.[6][7]
Reaction Principle
The reaction involves the nucleophilic acyl substitution of the N-hydroxysuccinimide (NHS) ester of the mPEG8 reagent by a deprotonated primary amine on the peptide. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[2] The efficiency of this reaction is highly dependent on the pH of the reaction buffer, with an optimal range of 7.2 to 8.5.[2]
Analytical Instruments: Liquid chromatography-mass spectrometry (LC/MS) or MALDI-TOF MS.
Procedure:
Peptide Solution Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[2]
mPEG8-NHS Ester Preparation: Equilibrate the vial of mPEG8-NHS ester to room temperature before opening to prevent moisture condensation.[2] Dissolve the reagent in a small amount of anhydrous DMSO or DMF before adding it to the peptide solution.
Reaction Setup: Add the dissolved mPEG8-NHS ester to the peptide solution. A molar excess of the PEGylation reagent is typically used to drive the reaction to completion.[4]
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.[7] The progress of the reaction can be monitored by RP-HPLC or LC-MS.[4]
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted mPEG8-NHS ester.[7] Incubate for 30 minutes at room temperature.[7]
Purification: Purify the PEGylated peptide using RP-HPLC or SEC to remove excess PEG reagent, unreacted peptide, and byproducts.[2][4]
Analysis: Confirm the conjugation and purity of the product using LC/MS or MALDI-TOF MS.
This technique provides a highly specific method for PEGylating peptides at cysteine residues. The maleimide group on the mPEG8 reagent reacts with the thiol group of a cysteine via a Michael addition reaction to form a stable thioether bond.[7]
Reaction Principle
The reaction between a maleimide and a thiol proceeds readily at a neutral or slightly basic pH to form a stable thioether linkage.[8] This reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5.[1]
Caption: Maleimide reaction with a thiol group.
Experimental Protocol
Materials and Reagents:
Peptide containing at least one free cysteine residue.
mPEG8-Maleimide.
Reaction Buffer: Phosphate buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5), free of thiols.[7]
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.
Purification System: SEC or RP-HPLC.
Analytical Instruments: MALDI-TOF MS, Ellman's Reagent for free thiol quantification.
Procedure:
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer. If the cysteine residue is in a disulfide bond, pre-treat the peptide with a reducing agent like TCEP to expose the free thiol.[7]
mPEG8-Maleimide Dissolution: Dissolve the mPEG8-Maleimide in the Reaction Buffer immediately before use.[7]
Reaction Setup: Add the dissolved mPEG8-Maleimide to the peptide solution. A 2- to 20-fold molar excess of mPEG8-Maleimide is typically used.[7][8]
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[7][8] Protect the reaction from light.[7]
Purification: Purify the PEGylated peptide using SEC or RP-HPLC.[7]
Analysis: Confirm the conjugation and purity of the product using MALDI-TOF MS. The disappearance of free thiols can be monitored using Ellman's Reagent.[7]
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for bioconjugation.[7] This approach involves the reaction of a PEG molecule functionalized with an azide (B81097) group with a peptide containing an alkyne group (or vice versa) to form a stable triazole linkage.[7][9]
Reaction Principle
The CuAAC reaction is a [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to yield a 1,4-disubstituted 1,2,3-triazole.[10] This reaction is highly specific and can be performed in aqueous buffers.[10]
Peptide functionalized with an alkyne or azide group.
mPEG8 functionalized with the corresponding azide or alkyne group.
Reaction Buffer: Phosphate or Tris buffer, pH 7-8.
Catalyst: Copper(II) sulfate (B86663) (CuSO4) and a reducing agent like sodium ascorbate.
Copper Ligand (optional): e.g., Tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the Cu(I) oxidation state.
Purification System: RP-HPLC or SEC.
Analytical Instruments: LC/MS or MALDI-TOF MS.
Procedure:
Peptide and mPEG8 Dissolution: Dissolve the alkyne-peptide and azide-mPEG8 in the Reaction Buffer.[7]
Catalyst Preparation: Prepare stock solutions of CuSO4 and sodium ascorbate. If using a ligand, pre-mix the CuSO4 with the ligand.[7]
Reaction Setup: In a reaction vessel, combine the dissolved peptide and mPEG8.
Initiation of Click Reaction: Add the copper(I) catalyst to the peptide/PEG mixture to initiate the reaction. A typical final concentration is 1 mM CuSO4 and 5 mM sodium ascorbate.[7]
Incubation: Incubate the reaction at room temperature for 1-4 hours.
Purification: Purify the PEGylated peptide using RP-HPLC or SEC.
Analysis: Confirm the conjugation and purity of the product using LC/MS or MALDI-TOF MS.
Reductive amination allows for the site-specific PEGylation of the N-terminus of a peptide. This method takes advantage of the lower pKa of the N-terminal α-amine compared to the ε-amine of lysine residues, allowing for selective reaction at a controlled pH.[11]
Reaction Principle
The aldehyde group of an mPEG8-aldehyde reagent reacts with the N-terminal primary amine of the peptide under mildly acidic conditions (pH 5.0-6.5) to form a reversible imine (Schiff base).[11] Subsequent reduction of this imine by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), results in a stable secondary amine linkage.[11]
The choice of conjugation method for attaching octaethylene glycol monomethyl ether to a peptide depends on several factors, including the amino acid sequence of the peptide, the desired site of PEGylation, and the required stability of the resulting linkage. The protocols provided in these application notes offer a starting point for developing a robust and efficient PEGylation strategy. Optimization of reaction conditions for each specific peptide is crucial for achieving the desired product with high yield and purity. Subsequent characterization of the PEGylated peptide is essential to ensure the quality and consistency of the final product.[12][13]
Application Notes and Protocols for Medical Research and Cell Culture
Advanced in vitro models are pivotal in bridging the gap between preclinical studies and clinical outcomes. Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relev...
Author: BenchChem Technical Support Team. Date: December 2025
Advanced in vitro models are pivotal in bridging the gap between preclinical studies and clinical outcomes. Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional two-dimensional (2D) monolayers.[1][2][3][4] These models better replicate the complex cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and gene expression profiles observed in vivo.[5][6][7] When combined with cutting-edge technologies like CRISPR-Cas9 gene editing, these models become powerful tools for disease modeling, drug discovery, and personalized medicine.[8][9][10]
This document provides detailed application notes and protocols for utilizing 3D cell culture and CRISPR-Cas9 technology in medical research, with a focus on high-throughput drug screening and the investigation of cellular signaling pathways.
Application Note 1: High-Throughput Drug Screening Using 3D Tumor Spheroids
Traditional 2D cell cultures often fail to predict in vivo drug efficacy, contributing to high attrition rates in clinical trials.[3][11] 3D tumor spheroids are more predictive models as they mimic the microenvironment of a solid tumor, often exhibiting increased resistance to therapeutic compounds compared to 2D cultures.[12] This protocol outlines a high-throughput method for screening anti-cancer drugs using tumor spheroids formed in 384-well plates, followed by automated imaging and analysis.
Experimental Workflow: 3D Spheroid Drug Screening
The overall workflow involves spheroid formation, compound treatment, viability staining, and data acquisition using high-content imaging.
Caption: Workflow for high-throughput drug screening on 3D tumor spheroids.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids in a 384-well format, a method suitable for high-throughput screening (HTS).[13]
Materials:
Cancer cell line of choice (e.g., U87MG glioblastoma, A549 lung carcinoma)[2][11]
Cell Preparation: Culture cells in standard T-75 flasks until they reach 80-90% confluency.
Wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate until cells detach.
Neutralize trypsin with complete medium, collect the cell suspension, and centrifuge.
Resuspend the cell pellet in fresh complete medium and perform a cell count to determine concentration and viability.
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 500-2000 cells per 50 µL, requires optimization for each cell line).[11]
Dispense 50 µL of the cell suspension into each well of the 384-well ULA plate.
Aggregation: Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
Protocol 2: High-Throughput Drug Efficacy Screening
This protocol details the treatment of established spheroids with therapeutic compounds and the subsequent viability assessment.
Materials:
Spheroid cultures from Protocol 1
Therapeutic compounds for screening
Complete culture medium
Viability reagents: Calcein AM (live cells, green fluorescence) and Propidium Iodide (PI) or similar dead-cell stain (dead cells, red fluorescence)[14]
High-content automated imaging system (e.g., Celigo Image Cytometer)[11][14]
Methodology:
Compound Preparation: Prepare serial dilutions of each drug compound in complete culture medium. A common approach is a 7-point dilution series with a DMSO control.
Drug Treatment: After 3-4 days of spheroid formation, carefully add 25 µL of the prepared drug dilutions to each well.
Incubation: Return the plates to the incubator for a period determined by the drug's mechanism of action (typically 48-96 hours).
Viability Staining: Prepare a staining solution containing Calcein AM and PI in a suitable buffer (e.g., PBS) according to the manufacturer's instructions.
Add the staining solution to each well and incubate for 1-2 hours at 37°C, protected from light.
Imaging and Analysis:
Acquire images using an automated high-content imaging system.
Capture brightfield images to measure spheroid diameter and morphology.
Capture fluorescent images in the green (live cells) and red (dead cells) channels.
Use integrated software to quantify the total fluorescence intensity for each channel per spheroid.
Calculate the ratio of live to dead cells and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation: Comparative Drug Sensitivity
3D cell cultures frequently demonstrate higher drug resistance than 2D cultures. The table below illustrates a typical comparative dataset for IC50 values of common chemotherapeutic agents.
Drug Compound
Cell Line
2D Culture IC50 (µM)
3D Spheroid IC50 (µM)
Fold Change in Resistance (3D vs. 2D)
Paclitaxel
U87MG
0.17
0.95
5.6
Doxorubicin
U87MG
0.45
2.10
4.7
Proscillaridin A
Pancreatic (KRAS mutant)
~5.0 (non-selective)
0.2 (selective)
- (Increased Selectivity)
Data are representative examples derived from literature findings.[1][11]
Application Note 2: CRISPR-Cas9 for Disease Modeling in Organoids
Patient-derived organoids (PDOs) are self-organizing 3D structures that recapitulate the genetic and phenotypic characteristics of the original tissue.[7][15] Combining PDO technology with CRISPR-Cas9 genome editing allows for the creation of precise isogenic disease models.[8][9] This is invaluable for establishing cause-effect relationships between specific mutations and disease phenotypes, and for testing targeted therapies.[8][16]
Application Notes and Protocols: Octaethylene Glycol Monomethyl Ether in the Synthesis of Star-Shaped Block Macromolecules
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and characterization of star-shaped block macromolecules utilizing octaethylene gl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of star-shaped block macromolecules utilizing octaethylene glycol monomethyl ether. This well-defined hydrophilic oligomer offers precise control over the architecture and properties of the resulting star polymers, making them highly suitable for applications in drug delivery and nanotechnology.
Introduction to Star-Shaped Macromolecules with Oligoethylene Glycol Arms
Star-shaped polymers are a class of branched macromolecules composed of multiple linear polymer chains, or "arms," radiating from a central core.[1] When these arms consist of octaethylene glycol monomethyl ether, the resulting star polymer possesses a hydrophilic shell, which can enhance solubility, biocompatibility, and circulation time in biological systems. These characteristics make them promising candidates for advanced drug delivery systems.[2][3][4] The uniform length of octaethylene glycol monomethyl ether allows for the synthesis of star polymers with low polydispersity, ensuring batch-to-batch consistency and predictable in vivo behavior.
The synthesis of these macromolecules can be broadly categorized into two main strategies: the "arm-first" and the "core-first" methods.[5][6]
Arm-First (Convergent) Approach: In this method, the linear arms are synthesized first and then attached to a multifunctional core molecule.[5][7] This approach allows for the thorough characterization of the arms before their attachment to the core, providing better control over the final star macromolecule.
Core-First (Divergent) Approach: This strategy involves growing the polymer arms from a multifunctional initiator core.[6]
Applications in Drug Delivery
Star-shaped block copolymers with octaethylene glycol monomethyl ether arms are particularly advantageous for drug delivery.[2][8] The hydrophilic oligoethylene glycol shell can form a protective corona around a hydrophobic core, which can encapsulate therapeutic agents. This core-shell structure can improve drug stability, and reduce premature drug release.[3][4] Furthermore, the multi-arm nature of these polymers allows for higher drug loading compared to their linear counterparts.[2]
Synthesis of Star-Shaped Block Macromolecules
The following sections detail the experimental protocols for the synthesis of star-shaped block macromolecules using octaethylene glycol monomethyl ether via the "arm-first" and "core-first" approaches.
Arm-First Synthesis of a Star-Shaped Block Copolymer
This protocol describes the synthesis of a star-shaped polymer with a hydrophobic core and hydrophilic octaethylene glycol monomethyl ether arms. The process involves the synthesis of the polymer arms, followed by their attachment to a multifunctional core.
Application Notes and Protocols for Octaethylene Glycol Monomethyl Ether in the Formation of Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the utilization of octaethylene glycol monomethyl ether-terminated alkanethiols for creating self-a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of octaethylene glycol monomethyl ether-terminated alkanethiols for creating self-assembled monolayers (SAMs). Due to their exceptional ability to resist non-specific protein adsorption, these SAMs are invaluable in biomedical research, biosensor development, and drug delivery systems.[1] This document details the mechanism behind their protein resistance, provides in-depth experimental protocols for their formation and characterization, and presents quantitative data to inform experimental design.
Mechanism of Protein Resistance
The remarkable ability of oligo(ethylene glycol) (OEG)-terminated SAMs to prevent protein adsorption is a complex phenomenon that extends beyond simple hydrophilicity. It is intrinsically linked to the molecular conformation of the OEG chains and their dynamic interaction with the surrounding water molecules.[1] The current scientific consensus points to a hydrated layer at the SAM-water interface that creates both a physical and energetic barrier to protein adhesion.
Key factors that govern this protein resistance include:
Molecular Conformation: On gold surfaces, OEG chains typically adopt a helical conformation. This structure is critical for protein resistance, in contrast to the more densely packed "all-trans" conformation observed on silver, which is less effective.[1]
Hydration Layer: The helical structure of the OEG chains is believed to effectively bind and structure interfacial water molecules, forming a stable and viscous hydration layer. This layer exerts a repulsive force that prevents proteins from making contact with the surface.[1][2]
Chain Flexibility and Packing Density: While densely packed OEG films can exhibit some resistance to protein adhesion, the conformational freedom of the OEG chains is also considered a significant factor in their anti-fouling properties. The packing density of the monolayer can be modulated by adjusting the solvent composition during SAM formation.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for OEG-terminated SAMs from various studies. These values can serve as a benchmark for the successful formation and performance of these monolayers.
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
Clean glassware
Nitrogen gas source
Procedure:
Substrate Cleaning:
Immerse the gold substrates in Piranha solution for 5-10 minutes to remove organic contaminants. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment).
Thoroughly rinse the substrates with copious amounts of deionized water, followed by a final rinse with absolute ethanol.[6]
Dry the substrates under a gentle stream of high-purity nitrogen gas.[7]
Thiol Solution Preparation:
Prepare a 1 mM solution of the octaethylene glycol monomethyl ether-terminated alkanethiol in absolute ethanol.[6] For applications requiring different packing densities, mixed ethanol and water solutions can be utilized.[3]
Sonicate the solution for 5-10 minutes to ensure complete dissolution of the thiol.[6]
SAM Formation:
Immediately immerse the clean, dry gold substrates into the prepared thiol solution.[6]
Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer. The initial formation is rapid, but longer incubation times are crucial for achieving a highly organized structure.[1]
Rinsing and Drying:
After the incubation period, carefully remove the substrates from the thiol solution.
Rinse the surfaces thoroughly with absolute ethanol to remove any non-chemisorbed thiol molecules.[7]
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.[7]
Storage:
Store the functionalized substrates in a clean, dry environment, such as a desiccator, until they are needed for characterization or subsequent experiments.
II. Characterization of OEG-SAMs
A combination of surface-sensitive techniques should be employed to confirm the successful formation and quality of the OEG-SAM.
A. Contact Angle Goniometry:
Purpose: To assess the wettability of the surface. A successful OEG-SAM will result in a hydrophilic surface.[1]
Procedure:
Place a small droplet of deionized water onto the SAM-coated surface.
Measure the static contact angle between the water droplet and the surface.
A low contact angle, typically below 30°, is indicative of a successful hydrophilic OEG-SAM.[1]
B. Ellipsometry:
Purpose: To measure the thickness of the formed monolayer.[1]
Procedure:
Measure the optical properties of a bare, clean gold substrate to serve as a reference.
Measure the optical properties of the SAM-coated substrate.
Utilize appropriate optical models to calculate the thickness of the organic layer. The expected thickness will be dependent on the specific length of the alkanethiol and the octaethylene glycol chain.
C. X-ray Photoelectron Spectroscopy (XPS):
Purpose: To determine the elemental composition and chemical states of the surface, confirming the presence and integrity of the OEG-SAM.[8]
Procedure:
Introduce the SAM-coated substrate into the ultra-high vacuum chamber of the XPS instrument.
Acquire survey scans to identify the elements present on the surface.
Acquire high-resolution spectra for the C 1s, O 1s, S 2p, and Au 4f regions.
Analyze the spectra: The C 1s spectrum should exhibit components corresponding to the alkyl chain (C-C) and the ethylene (B1197577) glycol units (C-O). The S 2p spectrum should confirm the covalent attachment of the thiol to the gold surface through the presence of a thiolate peak around 162 eV.[8]
D. Surface Plasmon Resonance (SPR):
Purpose: To evaluate the protein resistance of the SAM in real-time.[1]
Procedure:
Equilibrate the SAM-coated SPR sensor chip with a suitable running buffer (e.g., phosphate-buffered saline, PBS).
Inject a solution of a model protein, such as fibrinogen, lysozyme, or bovine serum albumin (BSA), over the surface.[3]
Monitor the change in the SPR signal, measured in response units (RU).
A minimal change in the SPR signal upon protein injection confirms the high protein resistance of the OEG-SAM.
Visualizations
Caption: Experimental workflow for OEG-SAM formation and characterization.
Caption: Mechanism of protein resistance by an OEG-SAM.
Application Notes and Protocols for the Purification of Octaethylene Glycol Monomethyl Ether Reaction Products
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the purification of octaethylene glycol monomethyl ether (OEG-MME) from typical reaction mixtures. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of octaethylene glycol monomethyl ether (OEG-MME) from typical reaction mixtures. The selection of the appropriate purification technique is critical to achieving the desired purity for downstream applications, including bioconjugation, drug delivery systems, and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction to Purification Strategies
The synthesis of octaethylene glycol monomethyl ether, commonly through Williamson ether synthesis or ethoxylation of methanol (B129727), can result in a crude product containing unreacted starting materials, the corresponding polyethylene (B3416737) glycol (PEG) diol, and other structurally similar byproducts. The choice of purification method depends on the nature of these impurities, the scale of the reaction, and the final purity requirements. The most common and effective techniques include liquid-liquid extraction, silica (B1680970) gel column chromatography, and crystallization. For achieving the highest purity, preparative high-performance liquid chromatography (HPLC) may be employed.
Data Presentation: Comparison of Purification Techniques
Purification Technique
Typical Purity
Typical Yield/Recovery
Notes
Liquid-Liquid Extraction
Variable (Pre-purification)
>90%
Effective for the removal of salts and highly polar or non-polar impurities. Often used as an initial work-up step.[1]
Silica Gel Column Chromatography
>98%
60-85%
Yield can be impacted by the strong adsorption of the polar octaethylene glycol monomethyl ether to the silica gel.[1]
Crystallization
>98%
70-90%
A scalable and cost-effective method for achieving high purity, particularly for monodisperse PEG derivatives.[2]
Preparative HPLC
>99%
40-70%
Provides the highest resolution and purity. Ideal for obtaining highly pure material for sensitive applications, though capacity is limited.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is a standard work-up procedure to remove water-soluble byproducts and unreacted hydrophilic starting materials from the crude reaction mixture.
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Separatory Funnel
Rotary Evaporator
Procedure:
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate in a separatory funnel.
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
Phase Separation: Allow the layers to separate completely. The organic layer containing the product will be the bottom layer if using DCM and the top layer if using ethyl acetate.
Collection: Drain the organic layer into a clean flask.
Brine Wash: Return the organic layer to the separatory funnel and wash with an equal volume of brine. This helps to remove residual water from the organic phase.
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified product.
Protocol 2: Silica Gel Column Chromatography
This technique separates compounds based on their polarity. Octaethylene glycol monomethyl ether, being a polar molecule, requires a relatively polar mobile phase to elute from the silica gel.
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass chromatography column.
Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent (e.g., a mixture of hexane and ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed column.
Elution: Begin elution with a mobile phase of low polarity (e.g., 100% hexane or a high hexane/ethyl acetate ratio). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol. A typical gradient might be from 100% hexane to 100% ethyl acetate, followed by a gradient of 0-10% methanol in ethyl acetate.
Fraction Collection: Collect fractions in tubes and monitor the separation using TLC with a suitable eluent. Visualize the spots using a potassium permanganate stain.
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified octaethylene glycol monomethyl ether.
Protocol 3: Crystallization
Crystallization is an effective method for purifying solid or waxy PEG derivatives. The principle is based on the differential solubility of the compound in a hot versus a cold solvent.
Materials:
Crude or partially purified octaethylene glycol monomethyl ether
Crystallization solvent (e.g., ethanol (B145695), toluene, or a mixture of a good solvent like ethanol or acetone (B3395972) and a poor solvent like hexane or diethyl ether)
Heating mantle or water bath
Ice bath
Buchner funnel and filter paper
Vacuum flask
Procedure:
Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent or solvent mixture.
Cooling: Slowly cool the solution to room temperature to allow for the formation of crystals. For better recovery, subsequently cool the flask in an ice bath (0-4°C).
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Application Notes and Protocols: Octaethylene Glycol Monomethyl Ether in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Octaethylene glycol monomethyl ether (mPEG8-OH) is a discrete polyethylene (B3416737) glycol (PEG) derivative that has emerged as a versatile a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaethylene glycol monomethyl ether (mPEG8-OH) is a discrete polyethylene (B3416737) glycol (PEG) derivative that has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique combination of a defined-length hydrophilic chain, a terminal hydroxyl group for further functionalization, and a methoxy-capped terminus makes it an attractive building block and additive in a variety of applications. This document provides detailed application notes, experimental protocols, and quantitative data for the use of octaethylene glycol monomethyl ether in several key areas of organic synthesis. Its biocompatibility and ability to improve the pharmacokinetic properties of molecules make it particularly relevant for drug development and bioconjugation.[1]
Physicochemical Properties
A summary of the key physicochemical properties of octaethylene glycol monomethyl ether is provided in the table below. These properties are essential for its application as a reagent, solvent, and catalyst.
Octaethylene glycol monomethyl ether finds utility in several key areas of organic synthesis, including:
Bioconjugation and as a PROTAC Linker: Serving as a flexible, hydrophilic spacer in the synthesis of bioconjugates and Proteolysis-Targeting Chimeras (PROTACs).
Polymer Synthesis: Acting as a precursor to macroinitiators for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP).
Nanoparticle Synthesis: Functioning as a solvent, reducing agent, and capping agent in the preparation of metallic and metal oxide nanoparticles.
Phase Transfer Catalyst: Facilitating reactions between reagents in immiscible phases, for instance, in Williamson ether synthesis.
High-Boiling Point Solvent: Providing a suitable reaction medium for high-temperature reactions like the Suzuki-Miyaura coupling.
Bioconjugation and PROTAC Linkers
The well-defined, hydrophilic nature of the octaethylene glycol chain makes mPEG8-OH an ideal linker for connecting biomolecules or for constructing PROTACs.[3] As a linker, it enhances the aqueous solubility and stability of the resulting conjugates and can improve their pharmacokinetic profiles.[4]
Logical Workflow for Synthesis of a Heterobifunctional Linker
The terminal hydroxyl group of octaethylene glycol monomethyl ether can be readily functionalized to introduce a variety of reactive groups, creating heterobifunctional linkers suitable for "click" chemistry and other conjugation strategies. A common approach is to introduce an azide (B81097) or alkyne at one end for bioorthogonal ligation.
Caption: Synthesis of a heterobifunctional linker from mPEG8-OH.
Experimental Protocol: Synthesis of Azido-mPEG8-OH
This protocol describes the conversion of the terminal hydroxyl group of octaethylene glycol monomethyl ether into an azide functionality, a key step in creating a "clickable" linker. This protocol is adapted from procedures for other PEG diols.
Octaethylene glycol monomethyl ether can be converted into a macroinitiator for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined amphiphilic block copolymers.[5] This is achieved by esterifying the terminal hydroxyl group with a molecule containing a halogen atom that can initiate polymerization.
Workflow for ATRP Macroinitiator Synthesis and Polymerization
Caption: Synthesis of an ATRP macroinitiator and subsequent polymerization.
Experimental Protocol: Synthesis of mPEG8-Br ATRP Macroinitiator
This protocol is adapted from the synthesis of a similar macroinitiator using tetraethylene glycol monomethyl ether.[3]
Materials:
Octaethylene glycol monomethyl ether (1.0 eq)
Triethylamine (TEA), freshly distilled (1.3 eq)
2-Bromoisobutyryl bromide (1.2 eq)
Anhydrous Tetrahydrofuran (THF)
Anhydrous Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve octaethylene glycol monomethyl ether (1.0 eq) and freshly distilled triethylamine (1.3 eq) in dry THF under an inert atmosphere.
Cool the solution in an ice bath.
Slowly add a solution of 2-bromoisobutyryl bromide (1.2 eq) in dry THF to the flask via a dropping funnel.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
Remove the precipitated triethylamine hydrobromide salt by filtration.
Evaporate the solvent from the filtrate under reduced pressure.
Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mPEG8-Br macroinitiator.
Quantitative Data:
Product
Characterization
Expected Outcome
mPEG8-Br Macroinitiator
¹H NMR
Disappearance of the hydroxyl proton signal and appearance of signals for the isobutyryl protons.
Polymerization
GPC
Low polydispersity index (PDI) < 1.3 for the resulting polymer.[5]
Nanoparticle Synthesis
In the polyol synthesis method, octaethylene glycol monomethyl ether can serve as a high-boiling point solvent, a reducing agent, and a capping agent for the synthesis of metallic nanoparticles, such as gold (Au) and silver (Ag) nanoparticles.[3][6] This multifunctional role simplifies the synthesis process.
Workflow for Gold Nanoparticle Synthesis
Caption: Workflow for gold nanoparticle synthesis using mPEG8-OH.
Experimental Protocol: Synthesis of Gold Nanoparticles (AuNPs)
This protocol is adapted from a procedure using tetraethylene glycol monomethyl ether.[6]
The polyether chain of octaethylene glycol monomethyl ether can complex alkali metal cations, similar to crown ethers. This property allows it to function as a phase transfer catalyst (PTC), facilitating reactions between an aqueous or solid phase anionic reagent and an organic-soluble substrate.[7]
Mechanism of Phase Transfer Catalysis in Williamson Ether Synthesis
Caption: Role of mPEG8-OH in Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a general procedure adapted from the use of other PEG ethers as phase transfer catalysts.[7]
To a round-bottom flask, add the phenol, potassium hydroxide, octaethylene glycol monomethyl ether, and toluene.
Heat the mixture to reflux with vigorous stirring.
Add the benzyl chloride dropwise to the refluxing mixture.
Continue refluxing and stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
Separate the organic layer, and wash it with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
Catalyst
Reaction Conditions
Typical Yield
mPEG8-OH
Reflux in toluene, 4-8 hours
> 80% (expected)
High-Boiling Point Solvent
With a high boiling point, octaethylene glycol monomethyl ether is an excellent solvent for reactions requiring elevated temperatures. An example is the Suzuki-Miyaura cross-coupling reaction, where it can also act as a weak ligand to stabilize the palladium catalyst.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure using tetraethylene glycol monomethyl ether as the solvent.[8]
To a reaction vessel, add the aryl halide, arylboronic acid, palladium(II) acetate, and potassium carbonate.
Add octaethylene glycol monomethyl ether as the solvent.
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
Separate the organic layer, and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography.
Quantitative Data:
Solvent
Catalyst System
Typical Yield
mPEG8-OH
Pd(OAc)₂, K₂CO₃
> 90% (expected)
Conclusion
Octaethylene glycol monomethyl ether is a highly versatile and valuable reagent in organic synthesis with a growing number of applications. Its well-defined structure, hydrophilicity, and ease of functionalization make it a powerful tool for researchers in synthetic chemistry, materials science, and drug development. The protocols and data presented here provide a foundation for the successful application of this reagent in a variety of synthetic transformations.
Application Notes and Protocols: Synthesis of Octaethylene Glycol Monomethyl Ether Tosylate
Abstract This document provides a detailed protocol for the tosylation of octaethylene glycol monomethyl ether, a common reaction in bioconjugation and drug delivery research. The resulting product, octaethylene glycol m...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This document provides a detailed protocol for the tosylation of octaethylene glycol monomethyl ether, a common reaction in bioconjugation and drug delivery research. The resulting product, octaethylene glycol monomethyl ether tosylate, is a key intermediate for the further functionalization of polyethylene (B3416737) glycol (PEG) chains. This protocol includes a summary of reaction parameters, a detailed experimental procedure, and a workflow diagram for clarity.
Introduction
Polyethylene glycol (PEG) and its derivatives are widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The tosylation of the terminal hydroxyl group of a PEG chain is a fundamental step in activating it for subsequent nucleophilic substitution reactions. This allows for the attachment of various functional groups, such as azides, amines, or thiols, enabling the conjugation of PEG to proteins, peptides, or small molecule drugs. This protocol details a reliable method for the tosylation of octaethylene glycol monomethyl ether using p-toluenesulfonyl chloride (TsCl).
Data Presentation
The following table summarizes the key quantitative data for the tosylation of octaethylene glycol monomethyl ether. The values are based on established protocols for similar polyethylene glycol derivatives and may require optimization for specific laboratory conditions.[1][2]
Parameter
Value
Notes
Reactants
Octaethylene glycol monomethyl ether
1.0 eq
Starting material.
p-Toluenesulfonyl chloride (TsCl)
1.2 - 1.5 eq
Tosylating agent. Using a slight excess ensures complete conversion.
Base (Pyridine or Triethylamine)
1.5 - 2.0 eq
Acid scavenger.
Solvent
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
10 mL / g of starting material
Reaction solvent. Must be anhydrous to prevent hydrolysis of TsCl.[2]
Reaction Conditions
Temperature
0 °C to Room Temperature
The reaction is initiated at 0 °C and may be allowed to warm to room temperature.[1]
Reaction Time
4 - 16 hours
Reaction progress should be monitored by TLC.
Work-up & Purification
Washing Solutions
1M HCl, sat. NaHCO₃, Brine
To remove the base and other water-soluble impurities.[1]
Purification Method
Column Chromatography or Precipitation in cold diethyl ether
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Diethyl ether (cold)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve octaethylene glycol monomethyl ether (1.0 eq) in anhydrous DCM.
Cooling: Cool the solution to 0 °C using an ice bath.
Base Addition: Add anhydrous pyridine or triethylamine (1.5 eq) to the solution and stir for 10-15 minutes.
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution at 0 °C.
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-14 hours.[1]
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane or dichloromethane/methanol). The product spot should be less polar than the starting material.
Work-up:
Once the reaction is complete, dilute the mixture with DCM.
Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl (to remove the amine base), saturated NaHCO₃ solution, and brine.[1]
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
Precipitation: Dissolve the crude product in a minimal amount of DCM and precipitate it by adding the solution dropwise to a stirred flask of cold diethyl ether.[2] Collect the precipitate by filtration.
Column Chromatography: Alternatively, for higher purity, purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).[1]
Characterization: Confirm the structure and purity of the final product by ¹H NMR and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, characteristic peaks for the tosyl group protons should be observed around 7.8 and 7.3 ppm.[5][6]
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Tosylation of octaethylene glycol monomethyl ether.
Caption: Step-by-step experimental workflow for tosylation.
Technical Support Center: Synthesis of Octaethylene Glycol Monomethyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges in the synthesis of...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges in the synthesis of octaethylene glycol monomethyl ether, with a focus on improving reaction yield and product purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my overall yield of octaethylene glycol monomethyl ether consistently low?
Low yields can stem from several factors, primarily related to the Williamson ether synthesis, the most common synthetic route.[1][2] Key issues include:
Incomplete Deprotonation: The alcohol starting material (octaethylene glycol) must be fully converted to its alkoxide form to act as an effective nucleophile. If deprotonation is incomplete, a significant amount of starting material will remain unreacted.[1][3]
Side Reactions: The desired substitution reaction can compete with other pathways, such as elimination reactions of the alkylating agent, especially at elevated temperatures.[1][2]
Product Loss During Purification: Octaethylene glycol and its derivatives are often viscous oils and highly polar, which can lead to significant product loss during purification steps like silica (B1680970) gel chromatography.[1][4]
Anionic Depolymerization: Under harsh basic conditions or prolonged reaction times at high temperatures, the polyethylene (B3416737) glycol chain can break down, leading to shorter oligomers.[1][3]
Q2: My TLC analysis shows multiple spots in the product mixture. What are these byproducts and how can I minimize them?
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates an impure product mixture. Common byproducts include:
Unreacted Starting Material: The most common "impurity" is often the unreacted octaethylene glycol diol.
Symmetric Bis-Monomethyl Ether: If both ends of the octaethylene glycol molecule react with the methylating agent, a symmetric bis-substituted byproduct will form.[1]
Elimination Products: The alkylating agent can undergo a base-catalyzed elimination reaction, which competes with the desired Williamson ether synthesis.[2]
Strategies to Minimize Byproducts:
Optimize Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation without interfering in the substitution reaction. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF) are preferred.[1][5]
Control Reaction Temperature: While higher temperatures can accelerate the reaction, they also favor elimination side reactions.[1] It is crucial to find an optimal temperature that provides a reasonable reaction rate without significantly promoting byproduct formation. Some procedures recommend temperatures around 60-80°C.[1][5]
Use Protecting Groups: For a more controlled synthesis, especially when building the oligoethylene glycol chain from smaller units, employing a protecting group like a trityl group can prevent unwanted reactions at other hydroxyl sites, ensuring monofunctionalization.[1][6]
Q3: My product recovery after column chromatography is very poor. What's happening and how can I improve it?
Poor recovery from silica gel chromatography is a common issue due to the polar nature of octaethylene glycol.
Strong Adsorption: The multiple ether oxygens and the terminal hydroxyl group can form strong hydrogen bonds with the silica gel, leading to irreversible adsorption or significant tailing.[4]
Inappropriate Eluent: If the solvent system (eluent) is not polar enough, the product will not move off the column.
Solutions for Improved Recovery:
Increase Eluent Polarity: A gradient elution is highly recommended. Start with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increase the proportion of a more polar solvent like ethyl acetate, followed by the introduction of methanol (B129727).[4][5] A final mobile phase containing up to 20-30% methanol may be necessary to elute the highly polar product.[4]
"Chromatography-Free" Synthesis: Consider synthetic routes specifically designed to avoid column chromatography, which can reduce losses during purification and improve overall yield.[1][6] These methods often rely on strategic liquid-liquid extractions to remove impurities.
Data Summary
The following tables summarize key troubleshooting points and the general effects of reaction parameters on the synthesis.
Table 1: Troubleshooting Common Synthesis Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low Conversion of Starting Material
Incomplete deprotonation of the alcohol.
Ensure strictly anhydrous (water-free) conditions. Use a sufficient excess of a strong base like NaH.[1][3]
Low reaction temperature or insufficient reaction time.
Gradually increase the reaction temperature (e.g., to 60-80°C) while monitoring the reaction progress by TLC.[1][5]
Formation of Multiple Products
Elimination side reactions.
Maintain the lowest effective reaction temperature.[1]
Presence of symmetric bis-substituted byproducts.
Consider a synthetic strategy that uses a protecting group to ensure only one hydroxyl group is available for reaction.[1][6]
Depolymerization of the PEG chain.
Avoid excessively harsh basic conditions and prolonged reaction times at high temperatures.[1]
Low Recovery from Purification
Strong adsorption of the product to silica gel.
Use a gradient elution with increasing polarity, potentially including methanol in the mobile phase.[4]
Product is a viscous, hard-to-handle oil.
Ensure all residual solvent is removed under a high vacuum. Gentle heating can be applied if the product is thermally stable.[1]
Table 2: Effect of Key Parameters on Williamson Ether Synthesis
Parameter
General Effect of Increase
Recommendation
Temperature
Increases reaction rate but also increases the rate of elimination side reactions.[1]
Optimize for a balance between reaction time and purity. A range of 60-80°C is often a good starting point.[1][5]
Base Concentration
Increased deprotonation of the alcohol, but excess strong base can promote side reactions.
Use a slight excess (e.g., 1.1 equivalents) of a strong, non-nucleophilic base like NaH.[3][5]
Reaction Time
Increases conversion, but prolonged time at high temperatures can lead to depolymerization.
Monitor the reaction by TLC and stop once the starting material is consumed.
Water Content
Quenches the alkoxide and consumes the base, inhibiting the reaction.
Use flame-dried glassware and anhydrous solvents to maintain a water-free environment.[1][3]
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows for the synthesis and troubleshooting process.
Troubleshooting side reactions in PEGylation with octaethylene glycol monomethyl ether
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions and to offer answers to frequently asked questions re...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions and to offer answers to frequently asked questions related to PEGylation with reagents like octaethylene glycol monomethyl ether derivatives (e.g., mPEG8-NHS Ester).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using amine-reactive mPEG reagents like mPEG-NHS esters?
A1: The most common side reactions include the hydrolysis of the activated PEG ester, the formation of multiple PEGylated species (polydispersity), and protein aggregation or precipitation.[1][2] Hydrolysis occurs when the reactive N-hydroxysuccinimide (NHS) ester reacts with water, rendering the PEG reagent inactive.[1] Polydispersity, the attachment of a variable number of PEG chains to a single protein, is often a result of multiple accessible reactive sites (like lysine (B10760008) residues) on the protein's surface.[2][3] Aggregation can be caused by suboptimal reaction conditions or by intermolecular cross-linking if the PEG reagent contains bifunctional impurities.[2][4]
Q2: My PEGylation reaction yield is very low or non-existent. What is the most probable cause?
A2: A low yield is most frequently caused by the inactivation of the PEG reagent due to hydrolysis.[5][6] PEG-NHS esters are highly sensitive to moisture and should be stored desiccated at -20°C and warmed to room temperature before opening to prevent condensation.[7][8] Other significant causes include using a reaction buffer with competing nucleophiles (like Tris or glycine), suboptimal pH that slows the reaction, or steric hindrance preventing the PEG reagent from accessing the target site on the protein.[6][9]
Q3: My final product is a heterogeneous mixture of mono-, di-, and multi-PEGylated species. How can I achieve a more homogeneous, mono-PEGylated product?
A3: Achieving a mono-PEGylated product requires careful control over reaction conditions. The most critical factor is the molar ratio of the PEG reagent to the protein; reducing this ratio will statistically favor mono-PEGylation.[7][10] Additionally, lowering the reaction pH can increase selectivity for the N-terminal α-amino group, which is generally more nucleophilic and has a lower pKa than the ε-amino groups of lysine residues.[2][10]
Q4: I am observing significant protein aggregation and precipitation during my experiment. What steps can I take to prevent this?
A4: Protein aggregation can be mitigated by optimizing several factors. Lowering the protein concentration in the reaction mixture can reduce intermolecular interactions that lead to aggregation.[4][10] Performing the reaction at a lower temperature, such as 4°C, can slow down aggregation kinetics.[11] The presence of bifunctional impurities (e.g., PEG-diol) in your monofunctional mPEG reagent can cause unintended cross-linking, so ensuring high-purity reagents is crucial.[4][12] Finally, the addition of stabilizing excipients like arginine or sucrose (B13894) to the buffer can help maintain protein stability.[4]
Q5: How can I confirm that my mPEG-NHS ester reagent is active before starting a large-scale reaction?
A5: Proper storage and handling are the first lines of defense; always use fresh or properly stored reagents and avoid repeated freeze-thaw cycles.[6] Prepare solutions of the PEG reagent immediately before use, as their stability in aqueous solutions is limited.[5][8] To functionally test the activity of an NHS-ester PEG, you can perform a simple small-scale colorimetric assay with a molecule containing a primary amine, which can confirm its ability to react before committing your valuable protein.[6]
Detailed Troubleshooting Guides
Issue 1: Low or No PEGylation Yield
Question: I'm not seeing any product, or the yield is extremely low. How do I systematically troubleshoot this?
Answer: A low PEGylation yield is a common problem that can be addressed by systematically evaluating each component of the reaction. The primary suspects are the activity of the PEG reagent, the reaction conditions, and the composition of the reaction buffer.
The following workflow provides a step-by-step process for identifying the root cause of low conjugation efficiency.
Troubleshooting workflow for low PEGylation yield.
Issue 2: Hydrolysis of Activated mPEG-NHS Ester
Question: How significant is the hydrolysis of mPEG-NHS ester, and how can I minimize it?
Answer: The hydrolysis of the NHS ester is a critical competing side reaction that directly reduces the concentration of the active PEG reagent available for conjugation.[1] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at more alkaline conditions.[13][14]
To maximize conjugation efficiency, it is crucial to find a pH that balances the reactivity of the target amine groups on the protein with the stability of the NHS ester. While higher pH deprotonates and activates primary amines, it also accelerates the hydrolysis of the PEG reagent.[13] Therefore, reactions should be performed promptly after the reagent is dissolved, and the reaction time should be optimized to avoid prolonged exposure to aqueous conditions.
Competition between amidation and hydrolysis.
Issue 3: Intermolecular Cross-linking and Aggregation
Question: My product analysis shows high molecular weight species, suggesting aggregation or cross-linking. What causes this, and how can it be prevented?
Answer: The formation of high molecular weight aggregates is often caused by intermolecular cross-linking. While you may be using a monofunctional mPEG reagent, commercial preparations can contain small amounts of bifunctional impurities, most commonly polyethylene (B3416737) glycol diol (HO-PEG-OH).[12] If this diol is activated at both ends, it can act as a bridge, covalently linking two separate protein molecules, leading to dimers and larger aggregates.[12][15]
To prevent this, use high-purity mPEG reagents with very low diol content.[15] Additionally, optimizing reaction conditions such as reducing the protein concentration and performing the reaction at a lower temperature can minimize aggregation.[4][11]
Mechanism of cross-linking by bifunctional impurities.
Data Summary Tables
Quantitative data from various studies can help guide the optimization of your PEGylation protocol.
Table 1: Influence of Key Reaction Parameters on PEGylation Outcome
Insufficient time will result in an incomplete reaction and low yield.[2]
Table 2: Half-life of PEG-NHS Esters at Various pH Values
This table illustrates the strong dependence of PEG-NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[13][14]
Protocol 1: General Procedure for PEGylation of a Protein with mPEG-NHS Ester
This protocol provides a general method for conjugating an mPEG-NHS ester to a protein via primary amine groups.[16][17]
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL.[16] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.[6]
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF.[14]
Reaction Initiation: Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS ester to the protein solution while gently stirring.[14] The final concentration of the organic solvent should generally be kept below 10% to avoid affecting protein stability.[18]
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[19] These conditions should be optimized for each specific protein.
Quenching: Stop the reaction by adding a quenching buffer, such as Tris, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[14]
Purification: Remove unreacted PEG reagent, the NHS byproduct, and any aggregated protein using a suitable method such as Size-Exclusion Chromatography (SEC) or dialysis.[17]
Protocol 2: Analysis of PEGylation Products by Size-Exclusion Chromatography (SEC)
SEC is a powerful technique to assess the outcome of a PEGylation reaction by separating molecules based on their size in solution. It can effectively quantify the percentage of monomer, aggregates, and unreacted protein.[11][20]
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved.[11]
Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm low-protein-binding filter to remove any large, insoluble aggregates.[11]
Injection and Data Acquisition: Inject the filtered sample onto the column and monitor the eluent at 280 nm to detect the protein.[11]
Data Analysis: Integrate the peak areas in the resulting chromatogram. Unreacted protein will elute last, followed by the mono-PEGylated product, with any multi-PEGylated species or aggregates eluting earlier.[11] Calculate the relative percentage of each species to determine the reaction's success and purity of the product.
Technical Support Center: Optimizing Octaethylene Glycol Monomethyl Ether Conjugation
Welcome to the technical support center for octaethylene glycol monomethyl ether (mPEG8) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for octaethylene glycol monomethyl ether (mPEG8) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges. Here, you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to enhance the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in protein PEGylation?
A1: The most frequent challenges in protein PEGylation include achieving the desired degree of modification, ensuring site-specificity, and purifying the PEGylated product from unreacted reagents and byproducts.[1][2] Other significant hurdles include preventing protein aggregation, minimizing the loss of biological activity, and dealing with the potential immunogenicity of PEG itself.[1][3][4]
Q2: How can I control the degree of PEGylation?
A2: The degree of PEGylation can be controlled by optimizing several reaction parameters, including the molar ratio of the PEG reagent to the protein, reaction pH, temperature, and incubation time.[1] For example, a lower PEG-to-protein molar ratio and shorter reaction times generally result in a lower degree of PEGylation.[1] Careful adjustment of these factors allows you to influence the number of PEG chains attached to the protein.
Q3: What is the importance of site-specific PEGylation and how can it be achieved?
A3: Site-specific PEGylation is crucial for producing homogeneous conjugates with preserved biological activity.[1] Attaching PEG chains at specific, non-critical sites on a protein can prevent interference with its active or binding sites.[1] Common strategies to achieve site-specificity include targeting unique functional groups, such as the N-terminal amine under controlled pH conditions or a free cysteine residue.[1][2]
Q4: How should I handle and store my mPEG8 reagent, especially if it has an NHS ester functional group?
A4: N-hydroxysuccinimide (NHS) esters are highly sensitive to moisture and can hydrolyze, rendering the reagent inactive. It is critical to equilibrate the reagent to room temperature before opening the vial to prevent moisture condensation. Stock solutions should be prepared immediately before use in an anhydrous solvent like DMSO or DMF and should not be stored for long periods.[5]
Q5: What types of buffers should I use for mPEG8 conjugation?
A5: The choice of buffer is highly dependent on the conjugation chemistry. For reactions involving NHS esters, it is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein.[2][6] Tris or glycine (B1666218) can, however, be used to quench the reaction.[6] For thiol-maleimide reactions, PBS at a pH of 6.5-7.5 is commonly recommended.[2][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your mPEG8 conjugation experiments.
Problem 1: Low or No Conjugation Yield
Q: My PEGylation reaction has a very low yield. What are the possible causes and how can I improve it?
A: Low conjugation yield can stem from several factors, including suboptimal reaction conditions, reagent quality, and issues with the target molecule.[2][5]
Possible Cause
Recommended Solution(s)
Inactive mPEG8 Reagent
The NHS ester or maleimide (B117702) moiety is susceptible to hydrolysis. Use a fresh vial of the mPEG8 reagent. Equilibrate the reagent to room temperature before opening to prevent moisture condensation. Prepare the mPEG8 solution immediately before use.[5]
Suboptimal Reaction pH
The reactivity of both the PEG reagent and the target functional groups on the protein is highly pH-dependent.[2] For NHS ester reactions with primary amines, the optimal pH range is typically 7.0-8.5.[2] For thiol-maleimide reactions, a pH of 6.5-7.5 is recommended.[2][7] Verify the pH of your reaction buffer before starting.
Insufficient Molar Ratio of PEG Reagent
A low PEG-to-protein molar ratio can lead to incomplete PEGylation.[1] Increase the molar excess of the PEG reagent. A common starting point is a 5 to 20-fold molar excess.[8] It is advisable to perform small-scale optimization experiments with varying ratios.[2]
Interfering Buffer Components
Buffers containing primary amines (e.g., Tris) will compete in NHS ester reactions, while thiol-containing reagents (e.g., DTT) will interfere with maleimide chemistry.[2] Perform a buffer exchange into an appropriate buffer like PBS before the reaction.[8][6]
Short Reaction Time or Suboptimal Temperature
The reaction may not have reached completion. Increase the reaction time or adjust the temperature.[1] Common conditions are 1-2 hours at room temperature or overnight at 4°C.[8][9] Lower temperatures can help to minimize hydrolysis of the PEG reagent.[8]
Problem 2: Protein Aggregation During PEGylation
Q: My protein is aggregating during the conjugation reaction. What can I do to prevent this?
A: Protein aggregation can be caused by high protein concentration, suboptimal buffer conditions, or intermolecular cross-linking.
Possible Cause
Recommended Solution(s)
High Protein Concentration
High protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation. Reduce the protein concentration in the reaction mixture.
Suboptimal Buffer Conditions
The buffer composition, including pH and ionic strength, can affect protein stability. Screen different buffer systems and pH values to find conditions that maintain protein solubility. The pH should ideally be away from the protein's isoelectric point (pI).
Intermolecular Cross-linking
If using a bifunctional PEG linker, intermolecular cross-linking can occur. Reduce the molar excess of the PEG linker or shorten the incubation time.[6]
Problem 3: Heterogeneous Product Mixture
Q: My final product contains a mixture of species with different degrees of PEGylation. How can I achieve a more homogeneous product?
A: Product heterogeneity is common when proteins have multiple reactive sites.
Possible Cause
Recommended Solution(s)
Multiple Reactive Sites on the Protein
Proteins often have multiple lysine (B10760008) residues and an N-terminus, leading to a mixture of products.[6] To achieve a more homogeneous product, consider site-specific conjugation strategies, such as targeting a unique cysteine residue or the N-terminus at a controlled pH.
Over-PEGylation
A high molar excess of the PEG reagent can lead to multiple PEG chains being attached. Reduce the molar excess of the mPEG8 reagent to achieve a lower degree of labeling.[8] Perform trial reactions with varying molar ratios to find the optimal balance.[8]
Reaction Conditions Favoring Multiple Additions
A high pH can increase the reactivity of amines, potentially leading to a higher degree of PEGylation. Perform the reaction at a lower pH (e.g., 7.2) to slow down the reaction rate, offering more control, though it may require longer reaction times.[6]
Experimental Protocols
Protocol 1: mPEG8-NHS Ester Conjugation to Primary Amines
This protocol details the conjugation of an mPEG8-NHS ester to primary amines (e.g., lysine residues or the N-terminus) on a protein.
Materials:
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
mPEG8-NHS Ester
Anhydrous DMSO or DMF
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Desalting column or dialysis equipment for purification
Procedure:
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration (e.g., 1-10 mg/mL).[8] If necessary, perform a buffer exchange.
Prepare the mPEG8-NHS Ester Solution: Allow the vial of mPEG8-NHS ester to equilibrate to room temperature before opening.[5] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF.[5][9]
Initiate the Conjugation Reaction: Add the desired molar excess (e.g., 5- to 20-fold) of the dissolved mPEG8-NHS ester to the protein solution while gently vortexing.[8][9] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[8]
Incubate the Reaction: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[8][9]
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-100 mM to consume any unreacted NHS ester.[8][9] Incubate for 30 minutes at room temperature.[5]
Purify the Conjugate: Remove the unreacted mPEG8-NHS ester and byproducts using a desalting column or dialysis.[5]
Analyze the Conjugate: Analyze the purified conjugate using SDS-PAGE, HPLC, or Mass Spectrometry to determine the degree of PEGylation.[5]
Protocol 2: mPEG8-Maleimide Conjugation to Thiols
This protocol describes the conjugation of an mPEG8-maleimide to a free thiol (e.g., cysteine residue) on a protein.
Materials:
Protein solution containing a free thiol in a suitable buffer (e.g., PBS, pH 6.5-7.5)
mPEG8-Maleimide
Anhydrous DMSO or DMF
(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for reducing disulfide bonds
Desalting column or dialysis equipment
Procedure:
(Optional) Reduce Disulfide Bonds: If the target thiol is in a disulfide bond, pre-treat the protein with a 1-5 molar excess of TCEP for 15-30 minutes at room temperature.[7]
Prepare the Protein Solution: Ensure the protein is in a buffer at the optimal pH of 6.5-7.5.[7]
Prepare the mPEG8-Maleimide Solution: Dissolve the required amount of mPEG8-maleimide in anhydrous DMSO or DMF immediately before use.
Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved mPEG8-maleimide to the protein solution.
Incubate the Reaction: Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Purify the Conjugate: Remove unreacted mPEG8-maleimide by size-exclusion chromatography (desalting column) or dialysis.
Analyze the Conjugate: Characterize the final conjugate using SDS-PAGE, HPLC, or Mass Spectrometry.
Visualizations
Caption: General experimental workflow for mPEG8 conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Competing reactions in NHS ester-based PEGylation.
Technical Support Center: Purification of Octaethylene Glycol Monomethyl Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered du...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during the purification of octaethylene glycol monomethyl ether and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude octaethylene glycol monomethyl ether derivatives?
A1: Depending on the synthetic route, common impurities may include:
Unreacted starting materials: Residual reactants from the synthesis process.
Homologues of octaethylene glycol: Shorter and longer chain ethylene (B1197577) glycols (e.g., heptaethylene glycol, nonaethylene glycol).
Diol impurities: Unreacted starting material or byproducts with hydroxyl groups at both ends, which often have similar polarity to the desired mono-functionalized product.
Solvents and reagents: Residual solvents, catalysts, or other reagents used in the synthesis.
Q2: Which purification techniques are most effective for octaethylene glycol monomethyl ether derivatives?
A2: The most common and effective methods for purifying these derivatives are:
Silica (B1680970) Gel Column Chromatography: A widely used technique to separate compounds based on polarity.[1]
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is effective for high-resolution separation.
Liquid-Liquid Extraction (LLE): Useful for removing highly polar or non-polar impurities and salts.[1]
Crystallization: A scalable and cost-effective method for obtaining high-purity crystalline products.
Precipitation: Can be effective if the product has significantly different solubility characteristics than the impurities.[2]
Q3: My octaethylene glycol derivative is an oil and difficult to handle. How can I simplify its purification?
A3: Oily PEG derivatives can be challenging. A novel approach involves the complexation with magnesium chloride (MgCl2) to transform the oily compound into a solid, which is easier to handle and purify. This complex can sometimes be used directly in subsequent reactions, and the MgCl2 can be removed by an aqueous workup.
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: A combination of techniques is often recommended for comprehensive purity analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment against an internal standard.[3][4]
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are excellent for confirming the molecular weight and assessing the presence of oligomeric impurities.[5]
High-Performance Liquid Chromatography (HPLC): Coupled with detectors like Charged Aerosol Detection (CAD) or an Evaporative Light Scattering Detector (ELSD), HPLC is invaluable for separating and quantifying the main product from closely related impurities.
Troubleshooting Guides
Silica Gel Column Chromatography
Problem
Possible Cause
Recommended Solution
Product streaks or tails on TLC and column
Strong interaction between the hydroxyl groups of the PEG derivative and the active sites on the silica gel.
Deactivate the silica gel: Use a mobile phase containing a small amount of a polar modifier like triethylamine (B128534) or acetic acid. Optimize the solvent system: A slow gradient of a more polar solvent (e.g., ethanol (B145695)/isopropanol (B130326) in chloroform) can provide better separation than methanol-based systems.[6]
Poor separation of product from impurities with similar polarity
The chosen eluent system is not providing sufficient resolution.
Use a shallower gradient: A slow, gradual increase in the polar solvent concentration can improve separation. Try a different solvent system: Experiment with different solvent combinations. For example, a mixture of ethanol and isopropanol in chloroform (B151607) has been reported to give better separation for PEG-containing compounds than methanol-based systems.[6]
Product elutes too quickly or not at all
The polarity of the mobile phase is too high or too low.
Adjust solvent polarity: If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it doesn't move (low Rf), gradually increase the polarity.
High-Performance Liquid Chromatography (HPLC)
Problem
Possible Cause
Recommended Solution
Broad or tailing peaks
Polydispersity of PEG chain (less common for monodisperse derivatives).Secondary interactions with the stationary phase.Column overload.
Use a well-end-capped column: This minimizes interactions with residual silanol (B1196071) groups. Add a mobile phase modifier: A small amount of trifluoroacetic acid (TFA) can improve peak shape.[7] Reduce sample concentration/injection volume. [7]
Optimize the gradient: A shallower gradient can improve the separation of closely eluting species. Change the organic modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter selectivity. Use a different stationary phase: A column with a different chemistry (e.g., C8 instead of C18) or a different pore size might provide better resolution.
Irreproducible retention times
Fluctuations in mobile phase composition or temperature.Column degradation.
Ensure proper mobile phase preparation and temperature control.Use a guard column to protect the analytical column.Equilibrate the column thoroughly between runs.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
Objective: To purify crude octaethylene glycol monomethyl ether derivatives from polar and non-polar impurities.
Materials:
Silica gel (230-400 mesh)
Glass chromatography column
Eluent (e.g., a gradient of methanol in dichloromethane (B109758) or ethanol/isopropanol in chloroform)
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Column Packing: Pour the slurry into the column and allow it to pack evenly. Add a thin layer of sand or anhydrous sodium sulfate on top of the silica gel.
Equilibration: Wash the packed column with the initial, least polar eluent.
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent to elute the desired compound.
Fraction Collection: Collect fractions and monitor the separation using TLC.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Liquid-Liquid Extraction (LLE)
Objective: To remove water-soluble impurities (e.g., salts) and some highly polar or non-polar byproducts.
Dissolution: Dissolve the crude product in the chosen organic solvent.
Washing: Transfer the solution to a separatory funnel and add the aqueous solution. Stopper the funnel and shake gently, periodically venting to release pressure.[8]
Separation: Allow the layers to separate fully. Drain the lower layer.[8]
Repeat: Repeat the washing step with fresh aqueous solution as necessary.
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent.
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 3: Crystallization
Objective: To obtain a highly pure, crystalline form of the octaethylene glycol monomethyl ether derivative.
Technical Support Center: Preventing "Chain Clipping" in PEG Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to mitigate "chain clipping" and other degradative side reactions duri...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to mitigate "chain clipping" and other degradative side reactions during the synthesis of polyethylene (B3416737) glycol (PEG) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is "chain clipping" and what are its primary causes in PEG synthesis?
A1: "Chain clipping" refers to the degradation of the polyethylene glycol backbone, leading to the formation of shorter PEG fragments and other impurities. This compromises the purity, integrity, and polydispersity of the final product. The two primary degradation pathways are:
Oxidative Degradation : This is a major pathway where the ether bonds of the PEG backbone are cleaved.[1] The process is often initiated by reactive oxygen species (ROS) and is significantly accelerated by exposure to oxygen, heat, light, and trace metal ions.[1]
Anionic Depolymerization : Under the strong basic conditions required for many coupling reactions, such as the Williamson ether synthesis, the PEG chain itself can undergo depolymerization.[1] This side reaction leads to a mixture of shorter PEG chains, reducing the overall yield of the target molecule.[1]
Q2: My HPLC analysis shows multiple peaks close to my main product peak. What are these impurities and how can I prevent them?
A2: The presence of multiple, closely-eluting peaks in your chromatogram is a common indicator of chain clipping, resulting in a population of shorter PEG fragments.[1] This issue arises from a combination of factors that can be systematically addressed. The diagram below illustrates the relationship between common causes, the resulting problem, and the corresponding preventative strategies.
Caption: Logical diagram of causes and solutions for chain clipping.
Q3: How can I adjust my experimental conditions to minimize degradation?
A3: Optimizing reaction parameters is critical. High temperatures, while increasing reaction rates, can also promote side reactions like depolymerization.[1] The choice of base and the overall reaction environment are equally important.
Parameter
Sub-optimal Condition
Observed Problem
Optimized Condition
Expected Outcome
Temperature
Reaction run at high temperatures (e.g., > 60°C for extended periods)
Increased rate of anionic depolymerization and side reactions.[1]
Perform coupling at the lowest effective temperature (e.g., 0°C to room temperature).[1][2]
Minimized chain scission and improved product purity.
Atmosphere
Reaction performed open to air.
Oxidative degradation of the PEG backbone initiated by oxygen and moisture.[1]
Maintain a strictly anhydrous and inert atmosphere using Nitrogen or Argon.[1]
Prevention of oxidative chain clipping.
Base Selection
Use of weak or sterically hindered bases.
Incomplete deprotonation, leading to low yields and favoring E2 elimination side reactions.[1]
Use a strong, non-hindered base like NaH or KHMDS.[1]
Efficient and complete deprotonation, driving the desired reaction.
Solvents/Reagents
Use of non-anhydrous solvents or impure monomers.
Introduction of water can quench reactions; impurities can be carried through the synthesis.[1]
Use freshly distilled anhydrous solvents and purified PEG monomers.[1]
Higher reaction efficiency and cleaner product profile.
Q4: What are the best practices for storing PEG reagents and intermediates to ensure their stability?
A4: Proper storage is crucial to prevent degradation over time. For PEG solutions, it is always best to prepare them fresh.[1] If storage is necessary, use deoxygenated solvents and keep the solution at low temperatures (2-8°C for short-term storage, -20°C or below for long-term).[1] Always protect solutions from light by using amber vials or by wrapping the container in foil.[1]
Experimental Protocols & Workflow
Q5: Can you provide a reliable protocol for a stepwise PEG synthesis that minimizes chain clipping?
A5: Yes. The following protocol is a generalized one-pot method for stepwise PEG elongation using a base-labile phenethyl protecting group, which simplifies the process by combining deprotection and coupling steps.[2][3] This method avoids the need to isolate the deprotected intermediate, reducing handling and potential exposure to contaminants.
Experimental Workflow: One-Pot PEG Elongation
Caption: Workflow for one-pot stepwise PEG synthesis.
Detailed Methodology
Deprotection: A solution of the phenethyl-protected PEG starting material in anhydrous THF is prepared in a flame-dried flask under an argon atmosphere. The solution is cooled to 0°C in an ice bath. A solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents) is added dropwise. The mixture is stirred at 0°C for 30 minutes to ensure complete removal of the phenethyl protecting group, forming the reactive alkoxide intermediate.[1]
Coupling: To the same pot containing the alkoxide solution, a solution of the tosylated PEG monomer (e.g., TsO-PEG(n)-O-(CH₂)₂Ph) (1.2 equivalents) in anhydrous THF is added.[1] The reaction mixture is then allowed to warm slowly to room temperature and is stirred for 12-24 hours.[1]
Monitoring: The progress of the reaction should be carefully monitored by LC-MS to confirm the full conversion of the starting material and the formation of the elongated product.[1]
Work-up: Once the reaction is complete, it is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted into an organic solvent such as dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1]
Purification: High-resolution chromatographic techniques, such as column chromatography, are often necessary to purify the final product and remove any unreacted starting materials or side products.[1]
Troubleshooting Guide
Symptom
Potential Cause(s)
Recommended Solution(s)
Consistently Low Yield
• Incomplete deprotonation or coupling.[1]• Competing E2 elimination side reaction.[1]• Anionic depolymerization.[1]
• Use a stronger, non-hindered base (KHMDS, NaH).[1]• Increase reaction time or use a slight excess of the monomer.[1]• Perform the coupling at a lower temperature.[1]
• Ensure strictly anhydrous and inert conditions are maintained throughout.[1]• Prepare solutions fresh using deoxygenated solvents.[1]• Protect the reaction from light.
Difficulty in Purification
• Impurities from starting materials.• Mixture of closely related PEG chain lengths from clipping.
• Purify all PEG monomers via column chromatography before use.[1]• Employ high-resolution chromatography for final purification.[1]• Optimize reaction conditions (see above) to minimize the formation of clipped impurities.
Technical Support Center: Enhancing the Stability of Octaethylene Glycol Monomethyl Ether (m-OEG8) Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of octaethylene glycol monomethyl ether (m-OEG8) conjugates. Below...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of octaethylene glycol monomethyl ether (m-OEG8) conjugates. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
This section addresses common issues encountered during the handling, storage, and application of m-OEG8 conjugates.
Issue 1: My m-OEG8 conjugate is showing signs of degradation (e.g., loss of activity, appearance of new peaks in HPLC). What are the likely causes?
Q1: What are the primary degradation pathways for m-OEG8 conjugates?A1: The stability of m-OEG8 conjugates is influenced by the polyethylene (B3416737) glycol (PEG) backbone, the conjugated molecule, and the linker connecting them. The main degradation pathways for the PEG component are:
Oxidative Degradation: This is a common pathway for PEG chains and can be initiated by exposure to oxygen, heat, light, and transition metals.[1][2] It involves a free-radical chain reaction that can lead to chain cleavage, resulting in byproducts such as aldehydes and formic acid.[3]
Hydrolysis: The ether linkages in the m-OEG8 backbone are generally stable but can be susceptible to cleavage under strong acidic conditions, especially at elevated temperatures.[4] The stability of the linker used for conjugation (e.g., ester, amide) will also be a critical factor, with ester linkages being more prone to hydrolysis.
Enzymatic Degradation: For in vivo applications, enzymes such as alcohol dehydrogenase can metabolize the PEG chain.
Q2: I observe new peaks in my RP-HPLC analysis. What could they be?A2: New peaks in a reverse-phase HPLC chromatogram can indicate the formation of degradation products. These may include:
Oxidized forms of the conjugate.
Fragments resulting from the cleavage of the m-OEG8 chain or the linker.
Aggregates of the conjugate, which may elute earlier or be retained on the column.
It is advisable to characterize these new peaks using mass spectrometry to identify the degradation products.
Issue 2: How can I improve the stability of my m-OEG8 conjugate during storage and handling?
Q3: What are the optimal storage conditions for m-OEG8 conjugates?A3: Proper storage is crucial for maintaining the stability of your conjugate. General recommendations include:
Temperature: Store at low temperatures, such as 2-8°C for short-term and -20°C or lower for long-term storage.[5] Avoid repeated freeze-thaw cycles.[5]
Light Protection: Store in the dark, as PEG can be sensitive to light.[1][2][6]
Inert Atmosphere: For highly sensitive conjugates, purging the storage vial with an inert gas like argon or nitrogen can minimize oxidative degradation.[1][2]
Q4: Can the formulation of my conjugate be optimized to enhance its stability?A4: Yes, the formulation plays a significant role in stability.[7] Consider the following:
pH: Store the conjugate in a buffer at a pH that ensures maximum stability, which should be determined experimentally.
Excipients: The addition of stabilizing excipients can be beneficial. These include:
Antioxidants: To prevent oxidative degradation, consider adding antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or sodium metabisulfite.[3]
Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol, sorbitol) can help stabilize the conjugate.[5]
Issue 3: I am observing aggregation of my protein-PEG conjugate. What can I do?
Q5: What are the common causes of aggregation in PEGylated proteins?A5: Aggregation can be caused by several factors:
Hydrophobicity: If the conjugated molecule is highly hydrophobic, the PEG chain may not be sufficient to maintain solubility.[8]
High Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates, a high DAR can increase surface hydrophobicity and lead to aggregation.[8]
Buffer Conditions: A buffer pH close to the isoelectric point (pI) of the protein can reduce electrostatic repulsion and promote aggregation.[8][9]
Conjugation Process: The use of organic co-solvents or elevated temperatures during conjugation can denature the protein.[8]
Q6: How can I troubleshoot and prevent aggregation?A6: A systematic approach is recommended:
Optimize Conjugation: Lower the initial protein concentration, adjust the PEG-to-protein molar ratio, and consider running the reaction at a lower temperature (e.g., 4°C).[9]
Buffer Screening: Empirically test different buffer systems, pH values, and ionic strengths to find conditions that maximize solubility.[9]
Excipient Screening: Test the effect of stabilizing excipients such as sugars, amino acids (e.g., arginine), and non-ionic surfactants (e.g., polysorbate 20/80).[8]
Purification: Utilize purification methods like size-exclusion chromatography (SEC) to remove existing aggregates.[8]
Quantitative Data on Stability
The following tables summarize quantitative data on the stability of PEGylated compounds. While specific data for m-OEG8 conjugates is limited, these tables provide a comparative overview of the stabilizing effects of PEGylation under various conditions.
Table 1: Comparison of Thermal and In Vivo Stability of PEGylated vs. Non-PEGylated Compounds
This section provides detailed methodologies for key experiments to assess the stability of m-OEG8 conjugates.
Protocol 1: Accelerated Stability Study of an m-OEG8 Conjugate
Objective: To evaluate the stability of an m-OEG8 conjugate under accelerated conditions to predict its long-term shelf-life.
Materials:
m-OEG8 conjugate of interest
Stability-indicating buffers at various pH values (e.g., pH 5, 7, 8)
Temperature-controlled incubators
HPLC system with a suitable detector (e.g., UV, fluorescence)
Size-Exclusion Chromatography (SEC) column
Reverse-Phase (RP) C8 or C18 column
Procedure:
Sample Preparation: Prepare solutions of the m-OEG8 conjugate in the selected buffers at a known concentration.
Stress Conditions:
Thermal Stress: Aliquot the samples into vials and incubate them at elevated temperatures (e.g., 25°C, 40°C, and 50°C).
Time Points: Collect samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
Analysis: At each time point, analyze the samples using the following methods:
Visual Inspection: Observe for any changes in color, clarity, or the presence of particulates.
SEC-HPLC: To quantify aggregation and fragmentation.
Mobile Phase: A suitable buffer, such as phosphate-buffered saline (PBS).
Flow Rate: Typically 0.5-1.0 mL/min.
Detection: UV absorbance at a relevant wavelength (e.g., 280 nm for proteins).
Data Analysis: Integrate the peak areas to determine the percentage of monomer, aggregates (high molecular weight species), and fragments (low molecular weight species).
RP-HPLC: To detect and quantify degradation products.
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous phase containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid).
Detection: UV absorbance.
Data Analysis: Monitor for the appearance of new peaks and a decrease in the area of the main peak.
Data Evaluation: Plot the percentage of the intact conjugate remaining over time for each temperature condition. This data can be used to estimate the shelf-life at the recommended storage temperature.
Protocol 2: Assessing Oxidative Stability
Objective: To determine the susceptibility of the m-OEG8 conjugate to oxidative degradation.
Materials:
m-OEG8 conjugate
Buffer (e.g., PBS, pH 7.4)
Hydrogen peroxide (H₂O₂) solution (e.g., 0.1%)
Analytical methods as described in Protocol 1.
Procedure:
Sample Preparation: Dissolve the m-OEG8 conjugate in the buffer.
Oxidative Stress: Add H₂O₂ to the sample solution to a final concentration of 0.1%. Prepare a control sample without H₂O₂.
Incubation: Incubate both the test and control samples at room temperature for a defined period (e.g., 24 hours), protected from light.
Analysis: Analyze the samples using SEC-HPLC and RP-HPLC to assess for degradation, as described in Protocol 1. A significant increase in degradation products in the H₂O₂-treated sample compared to the control indicates susceptibility to oxidation.
Visualizations
This section provides diagrams created using Graphviz to illustrate key workflows and concepts related to the stability of m-OEG8 conjugates.
Caption: Troubleshooting workflow for addressing instability in m-OEG8 conjugates.
Caption: Experimental workflow for an accelerated stability study of m-OEG8 conjugates.
Technical Support Center: Overcoming Solubility Challenges with Octaethylene Glycol Monomethyl Ether (m-OEG8)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with octaethylene glycol monom...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with octaethylene glycol monomethyl ether (m-OEG8) in their reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of octaethylene glycol monomethyl ether (m-OEG8)?
A1: Octaethylene glycol monomethyl ether (m-OEG8) is a hydrophilic molecule due to its polyethylene (B3416737) glycol (PEG) chain.[1] Generally, it is miscible with water and soluble in a range of polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1][2] Its solubility is lower in less polar solvents like toluene (B28343) and it is generally considered insoluble in nonpolar solvents such as hexanes and diethyl ether.[3] Low molecular weight PEGs like m-OEG8 are typically viscous liquids.[1]
Q2: What factors can influence the solubility of m-OEG8 in my reaction?
A2: Several factors can affect the solubility of m-OEG8:
Solvent Polarity: As a polar molecule, m-OEG8 has better solubility in polar solvents.[1]
Temperature: The effect of temperature on the solubility of PEGs can be complex. For some PEGs in certain solvents, an increase in temperature can lead to a decrease in solubility.[4]
Purity of m-OEG8: Impurities can negatively impact solubility.[1]
Presence of Salts: High concentrations of salts in aqueous solutions can decrease the solubility of PEGs.[2]
Reaction Components: The other reactants and reagents in your mixture can influence the overall polarity of the solvent system and affect the solubility of m-OEG8.
Q3: Can m-OEG8 be used to improve the solubility of other poorly soluble compounds in a reaction?
A3: Yes, polyethylene glycols and their derivatives are often used as solubility enhancers for poorly soluble drugs and other organic molecules.[5] They can act as co-solvents, and in multiphase systems, they can function as phase transfer catalysts to bring reactants into a common phase where they can react.[6][7]
Troubleshooting Guides
Scenario 1: My m-OEG8 has precipitated out of the reaction mixture.
If you observe precipitation after adding m-OEG8 or during the course of your reaction, follow these troubleshooting steps:
Step 1: Assess the Solvent System
Is the solvent appropriate? M-OEG8 is most soluble in polar solvents. If you are using a nonpolar or weakly polar solvent, consider switching to a more polar one if your reaction chemistry allows.
Consider a co-solvent. Adding a small amount of a good solvent for m-OEG8 (e.g., DMSO, DMF) to your reaction mixture can often resolve precipitation issues. Be mindful that the co-solvent should not interfere with your reaction.
Step 2: Adjust the Temperature
Gentle warming. In some cases, gently warming the reaction mixture can help redissolve the precipitated m-OEG8. However, be aware that for some PEG derivatives, increasing the temperature can decrease solubility.[4] It is advisable to test the temperature effect on a small scale first.
Step 3: Check the Concentration
Is the concentration of m-OEG8 too high? If you are using a large amount of m-OEG8, it might exceed its solubility limit in the chosen solvent. Try reducing the concentration if possible.
Step 4: Rule out Other Causes of Precipitation
Has another component precipitated? The precipitate might not be m-OEG8 itself, but another reactant or a product that has formed and is insoluble in the reaction medium. Analyze the precipitate if possible.
Scenario 2: My reaction is not proceeding, and I suspect a solubility issue with m-OEG8 or another reactant.
When a reaction fails to start or proceeds very slowly, poor solubility of one or more components is a common culprit.
Step 1: Visualize the Reaction Mixture
Is the mixture homogeneous? If you can see distinct layers or solid particles, you likely have a solubility problem.
Step 2: Enhance Solubilization
Increase agitation. Vigorous stirring can improve the mass transfer between phases in a heterogeneous mixture.
Employ a co-solvent. As mentioned previously, adding a co-solvent that can dissolve all reactants can create a homogeneous reaction environment.
Utilize m-OEG8 as a Phase Transfer Catalyst (PTC). If you have a biphasic system (e.g., an aqueous phase and an organic phase), m-OEG8 can act as a PTC to carry a reactant from one phase to another.[6][7] This is particularly useful for reactions involving an ionic reagent and an organic substrate.
Data Presentation
Table 1: Qualitative Solubility of Octaethylene Glycol Monomethyl Ether (m-OEG8) in Common Solvents
Protocol 1: Determination of m-OEG8 Solubility in a Given Solvent
This protocol describes a general method to determine the approximate solubility of m-OEG8.
Materials:
Octaethylene glycol monomethyl ether (m-OEG8)
Solvent of interest
Small, sealable vials
Magnetic stirrer and stir bars (optional)
Vortex mixer
Centrifuge
Analytical balance
Methodology:
Add a known volume of the solvent to a vial.
To the solvent, add a small, pre-weighed amount of m-OEG8.
Seal the vial and vigorously agitate the mixture using a vortex mixer or magnetic stirrer until the solid is fully dissolved.
Continue adding small, known amounts of m-OEG8, ensuring complete dissolution after each addition.
The point at which a portion of the added m-OEG8 no longer dissolves, even after prolonged agitation, is the saturation point.
For a more quantitative measurement, prepare a saturated solution with excess m-OEG8.
Centrifuge the saturated solution to pellet the undissolved solute.
Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the remaining m-OEG8.
Calculate the solubility in g/L or mg/mL.
Protocol 2: Using m-OEG8 as a Phase Transfer Catalyst for a Substitution Reaction
This protocol provides a general guideline for utilizing m-OEG8 as a phase transfer catalyst in a solid-liquid or liquid-liquid substitution reaction.
Materials:
Organic substrate (soluble in an organic solvent)
Nucleophilic salt (e.g., NaCN, K2CO3)
Organic solvent (e.g., Toluene, Dichloromethane)
Octaethylene glycol monomethyl ether (m-OEG8)
Water (for liquid-liquid systems)
Methodology:
Dissolve the organic substrate in the chosen organic solvent in a reaction flask.
Add the nucleophilic salt. If it is a solid-liquid PTC, add the solid salt directly. For a liquid-liquid PTC, dissolve the salt in water and add the aqueous solution.
Add a catalytic amount of m-OEG8 to the reaction mixture (typically 1-10 mol% relative to the substrate).
Stir the mixture vigorously to ensure efficient mixing of the phases.
Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
Upon completion, the organic layer can be separated, washed with water to remove the catalyst and any remaining salts, dried, and concentrated to obtain the product.
Mandatory Visualization
A decision-making workflow for troubleshooting solubility issues.
Strategies to minimize dispersity in octaethylene glycol monomethyl ether synthesis
Technical Support Center: Octaethylene Glycol Monomethyl Ether Synthesis Welcome to the technical support center for the synthesis of octaethylene glycol monomethyl ether. This resource is designed for researchers, scien...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Octaethylene Glycol Monomethyl Ether Synthesis
Welcome to the technical support center for the synthesis of octaethylene glycol monomethyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing dispersity and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dispersity (or polydispersity index - PDI) and why is it critical in the synthesis of octaethylene glycol monomethyl ether?
A1: Dispersity (Đ), or the polydispersity index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn)[1]. A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length[1]. For applications in pharmaceuticals and drug development, a low PDI (typically between 1.01 and 1.2) is crucial for ensuring product homogeneity, which affects the consistency, performance, and reproducibility of the final drug product[1][2]. High dispersity can lead to challenges in characterization, purification, and obtaining regulatory approval[2][3].
Q2: What are the primary synthesis strategies to obtain low-dispersity octaethylene glycol monomethyl ether?
A2: There are two main strategies:
Anionic Ring-Opening Polymerization (AROP): This method involves the polymerization of ethylene (B1197577) oxide under controlled conditions. It can produce polyethylene (B3416737) glycols (PEGs) with narrow molar mass dispersities, with Đ values reported between 1.03 and 1.09[4]. Success with this method hinges on the stringent exclusion of protic impurities and oxygen[4].
Stepwise Synthesis (Convergent Approach): This strategy involves the sequential addition of ethylene glycol units. A common method is the Williamson ether synthesis, where pre-made oligoethylene glycol chains are coupled[5]. Recent advancements include iterative exponential growth methods that can significantly improve synthesis efficiency[6]. This approach offers precise control over the final chain length, leading to monodisperse products.
Q3: What are the most common causes of high dispersity in the synthesis of octaethylene glycol monomethyl ether?
A3: High dispersity often results from:
Presence of Protic Impurities: Water is a primary culprit, as it can initiate the polymerization of ethylene oxide, leading to the formation of undesirable PEG diols as side products[3]. It can also hydrolyze activated intermediates in stepwise syntheses[5].
Side Reactions: Undesired reactions such as chain transfer, elimination, and hydrolysis can lead to a mixture of polymer chain lengths[3][6]. These are often promoted by suboptimal reaction conditions, such as excessively high temperatures or the use of harsh bases[5][6].
Incomplete Reactions: In stepwise synthesis, incomplete protection or deprotection steps, or incomplete coupling reactions, will result in a mixture of different length oligomers[5].
"Chain Clipping": In certain coupling strategies, a side reaction can occur where an ethylene glycol unit is cleaved from the chain, producing shorter oligomers as byproducts[7].
Q4: How can I purify my octaethylene glycol monomethyl ether to reduce its dispersity?
A4: Purification is a critical step to achieve low dispersity. Common methods include:
Column Chromatography: Silica gel chromatography is a standard method for purifying PEG derivatives[8]. Polystyrene-divinylbenzene beads can also be used as the stationary phase with ethanol/water eluents for preparative scale purification[9].
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a high-resolution technique capable of separating individual PEG homologs, even up to 3000 g/mol [10].
Crystallization: For some monodisperse PEGs, crystallization can be an effective method to obtain highly pure material[11].
Chromatography-Free Purification: Some synthetic routes are designed to allow for non-chromatographic purification, for instance, through extraction or precipitation, which can be more scalable[12][13].
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
High Dispersity (PDI > 1.1)
Presence of water or other protic impurities.
Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly under vacuum or in an oven. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[3][5]
Suboptimal reaction temperature.
Optimize the reaction temperature. For Williamson ether synthesis, lower temperatures (e.g., 0 °C to room temperature) for a longer duration can minimize side reactions like depolymerization.[5]
Inappropriate choice of base.
Use a suitable base to avoid side reactions. For instance, KHMDS has been shown to be highly efficient and minimizes side reactions in Williamson ether synthesis compared to stronger, harsher bases like NaH.[14][6]
Low Product Yield
Inactive reagents.
Use fresh, high-quality reagents. Ensure coupling agents and bases have not been deactivated by exposure to air or moisture.[5]
Incomplete protection/deprotection steps.
Monitor the progress of protection and deprotection reactions closely using techniques like Thin Layer Chromatography (TLC).[5]
Side product formation.
Optimize the stoichiometry of reactants and control the reaction temperature to minimize the formation of byproducts such as N-acylurea in EDC/NHS couplings or elimination products in Williamson ether synthesis.[5]
Difficult Product Separation
Similar properties of byproducts and the target molecule.
Employ high-resolution purification techniques like RP-HPLC.[10] For column chromatography, screen different eluent systems to improve separation; for example, a CH₂Cl₂/EtOH system may be more effective than a CH₂Cl₂/MeOH system for certain PEG derivatives.[6]
Oily or waxy nature of the product.
Consider complexation with salts like MgCl₂ to form a filterable solid, which can then be decomplexed in an aqueous workup.[5]
Quantitative Data Summary
Table 1: Dispersity Values for Different Synthesis Methods
Protocol 1: Chromatography-Free Synthesis of Monodisperse Octa(ethylene glycol) p-Toluenesulfonate
This protocol is adapted from the work of Wawro et al. and provides a scalable, chromatography-free method for a key intermediate in octaethylene glycol synthesis.[12]
Step A: Monotritylation of Tetra(ethylene glycol)
In a round-bottom flask, dissolve tetra(ethylene glycol) in toluene.
Remove residual water by azeotropic distillation under reduced pressure.
Cool the solution and add triethylamine, followed by the dropwise addition of trityl chloride in toluene.
Stir the reaction mixture at room temperature and monitor by TLC.
Upon completion, quench the reaction with methanol (B129727) and remove the solvent under reduced pressure. The crude product is used in the next step without further purification.
Step B: Tosylation of Tetra(ethylene glycol) trityl ether
Dissolve the crude product from Step A in THF and cool in an ice bath.
Add a solution of sodium hydroxide (B78521) followed by the portion-wise addition of tosyl chloride.
Stir the mixture vigorously at room temperature.
After the reaction is complete, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude tetra(ethylene glycol) trityl ether p-toluenesulfonate.
Step C: Williamson Ether Synthesis
To a solution of tetra(ethylene glycol) in THF, add sodium hydride portion-wise at 0°C.
Stir the mixture at room temperature until hydrogen evolution ceases.
Add the crude product from Step B dissolved in THF to the reaction mixture.
Heat the reaction to reflux and monitor by TLC.
After completion, cool the mixture, quench with water, and extract with methyl t-butyl ether.
Step D: Tosylation of Octa(ethylene glycol) trityl ether
Dissolve the crude product from Step C in THF and cool in an ice bath.
Add a solution of sodium hydroxide followed by the portion-wise addition of tosyl chloride.
Stir the mixture vigorously at room temperature.
Upon completion, dilute with water and extract with methyl t-butyl ether.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude octa(ethylene glycol) trityl ether p-toluenesulfonate.
Step E: Detritylation
Dissolve the crude product from Step D in methanol.
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
Stir the mixture at room temperature and monitor by TLC.
Upon completion, neutralize with a base and purify to obtain the final product.
Protocol 2: Characterization of Dispersity by MALDI-TOF Mass Spectrometry
This protocol outlines a general workflow for determining the molecular weight and dispersity of PEG ethers.[1]
Sample and Matrix Preparation:
Prepare a solution of the octaethylene glycol monomethyl ether sample in a suitable solvent (e.g., water or ethanol).
Prepare a matrix solution. A common matrix for PEG analysis is 2,5-dihydroxybenzoic acid (DHB).
A cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), may be added to promote the formation of sodiated ions, which are often more stable for PEGs.
Target Plate Spotting:
Mix the sample solution, matrix solution, and cationizing agent.
Spot a small volume of the mixture onto a MALDI target plate and allow it to air dry, permitting the analyte to co-crystallize with the matrix.
Mass Spectrometry Analysis:
Insert the target plate into the MALDI-TOF mass spectrometer.
A pulsed laser is directed at the sample spot, causing desorption and ionization of the analyte molecules.
The time-of-flight of the ionized molecules to the detector is measured, which is proportional to their mass-to-charge ratio (m/z).
Data Analysis:
The resulting mass spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain of a specific length.
The mass difference between adjacent peaks corresponds to the mass of the ethylene oxide repeating unit (44 Da).
From the spectrum, the molecular weight distribution can be determined, and the average molecular weights (Mn and Mw) and the PDI can be calculated.
Technical Support Center: Optimizing the Degree of PEGylation for Protein Stability
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the degree of PEGylation to enha...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the degree of PEGylation to enhance protein stability. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the degree of PEGylation?
A1: The primary goal of optimizing the degree of PEGylation is to enhance the therapeutic properties of a protein by improving its stability, solubility, and serum half-life, while minimizing any negative impact on its biological activity.[1][2] Covalently attaching polyethylene (B3416737) glycol (PEG) chains can protect the protein from proteolytic degradation, reduce immunogenicity, and prevent aggregation.[3][4] The "degree of PEGylation" refers to the number of PEG molecules attached to a single protein molecule.[5] Finding the optimal degree is a critical balancing act to maximize therapeutic benefits.
Q2: How does the degree of PEGylation affect protein stability?
A2: The degree of PEGylation can significantly impact protein stability in several ways:
Increased Hydrodynamic Size: The attachment of PEG chains increases the protein's size in solution, which can shield it from proteolytic enzymes and reduce renal clearance, thereby increasing its circulation time.[2][6]
Steric Hindrance: The PEG chains create a protective layer around the protein, which can prevent protein-protein interactions that lead to aggregation.[4][7]
Surface Masking: PEGylation can mask hydrophobic regions on the protein surface, improving solubility and reducing the likelihood of aggregation.[1]
Conformational Stability: The location and number of attached PEG molecules can influence the protein's conformational stability, with some studies showing that PEGylation can stabilize the folded state.[1][3]
However, excessive PEGylation (a high degree of PEGylation) can sometimes lead to a loss of biological activity due to steric hindrance at the protein's active or binding sites.[8]
Q3: What are the key factors to consider when optimizing the degree of PEGylation?
A3: Several factors must be carefully considered to achieve the desired degree of PEGylation and protein stability. These include:
PEG-to-Protein Molar Ratio: This ratio is a critical determinant of the final degree of PEGylation.[9][10]
Reaction pH: The pH of the reaction buffer affects the reactivity of the targeted amino acid residues (e.g., lysine, cysteine).[11][12]
Reaction Temperature and Time: These parameters influence the reaction kinetics and can also impact protein stability during the conjugation process.[9][12]
Protein Concentration: Higher protein concentrations can increase the risk of aggregation.[7][13]
PEG Reagent Chemistry and Size: The choice of PEG reagent (e.g., targeting amines or thiols) and the molecular weight of the PEG will influence the properties of the final conjugate.[14][15]
Troubleshooting Guides
Issue 1: Low or No PEGylation Yield
Q4: My PEGylation reaction has a very low yield. What are the common causes and how can I troubleshoot this?
A4: Low PEGylation yield is a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[10]
Troubleshooting Steps:
Verify PEG Reagent Activity: Improper storage or handling of the PEG reagent can lead to its degradation. Ensure the reagent is stored under the recommended conditions and consider testing its activity with a small molecule control.[10]
Optimize Reaction Conditions:
pH: Ensure the reaction buffer pH is optimal for the chosen PEG chemistry. For amine-reactive PEGs (e.g., NHS esters), a pH of 7-9 is generally recommended, while for thiol-reactive PEGs (e.g., maleimides), a pH of 6.5-7.5 is often used.[11]
Molar Ratio: A low molar ratio of PEG to protein can result in an incomplete reaction. Systematically increase the molar excess of the PEG reagent.[10]
Temperature and Time: While higher temperatures can increase the reaction rate, they may also compromise protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[11][13]
Check Protein Integrity: The protein's target functional groups may not be accessible. Ensure the protein is properly folded and that the target residues are available for conjugation.[10]
Buffer Composition: Avoid buffers containing components that can compete with the protein for the PEG reagent (e.g., Tris buffer with NHS-ester chemistry).[16]
Best practices for storing and handling octaethylene glycol monomethyl ether to prevent degradation
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling octaethylene glycol monomethyl ether to prevent deg...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling octaethylene glycol monomethyl ether to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for octaethylene glycol monomethyl ether?
A1: The primary degradation pathway for octaethylene glycol monomethyl ether, like other polyethylene (B3416737) glycol (PEG) ethers, is auto-oxidation, which leads to the formation of peroxides.[1] This process is catalyzed by light, heat, and the presence of oxygen.[1] These peroxides are unstable and can be hazardous, potentially leading to explosive decomposition, especially upon concentration.[2]
Q2: What are the ideal storage conditions to minimize degradation?
A2: To minimize degradation, octaethylene glycol monomethyl ether should be stored in a cool, dry, and dark place.[3] It is recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent contact with oxygen.[4] Containers should be tightly sealed and made of an air-impermeable material like amber glass.[5]
Q3: How often should I test for peroxides?
A3: It is recommended to test for peroxides upon receipt of a new container, upon opening, and periodically thereafter. For opened containers of peroxide-forming chemicals like octaethylene glycol monomethyl ether, testing should be performed at least every 12 months.[6] If the material is to be concentrated (e.g., through distillation or evaporation), it must be tested for peroxides immediately beforehand.[7]
Q4: What are the signs of peroxide formation?
A4: Visual inspection can sometimes reveal the presence of peroxides. Signs include the formation of crystals, particularly around the cap, a cloudy appearance of the liquid, or the presence of suspended wisp-like structures.[1][6] However, the absence of these signs does not guarantee the absence of peroxides, making chemical testing essential.
Q5: What level of peroxides is considered hazardous?
A5: The hazardous concentration of peroxides depends on the application. The following are general guidelines:
< 3 ppm: Generally considered safe for most laboratory uses.[7]
3 - 30 ppm: May pose a moderate hazard. Avoid concentrating the material.[7]
> 30 ppm: Considered a serious hazard. The material should be treated to remove peroxides or disposed of properly.[7]
> 100 ppm: Must be disposed of immediately as hazardous waste.[8]
Troubleshooting Guides
Issue: Unexpected experimental results, such as loss of product yield or appearance of unknown peaks in analysis (HPLC, GC-MS).
Possible Cause: Degradation of octaethylene glycol monomethyl ether, leading to the formation of reactive peroxide species or other degradation products like aldehydes and carboxylic acids.[9] These can interfere with your reaction or analytical measurements.
Troubleshooting Steps:
Test for Peroxides: Immediately test your stock of octaethylene glycol monomethyl ether for the presence of peroxides using one of the methods described in the Experimental Protocols section.
Purify if Necessary: If peroxides are detected at a level that could interfere with your experiment, purify the ether using the activated alumina (B75360) or ferrous sulfate (B86663) method outlined below before use.
Review Storage and Handling: Ensure that your storage and handling procedures are in line with the best practices outlined in the FAQs to prevent future degradation.
Consider Blank Run: Run a control experiment with the purified octaethylene glycol monomethyl ether to see if the unexpected results persist.
Issue: Visible crystals or cloudiness in the octaethylene glycol monomethyl ether container.
Possible Cause: This is a strong indication of significant peroxide formation, which can be extremely dangerous and shock-sensitive.[6]
Troubleshooting Steps:
DO NOT MOVE OR OPEN THE CONTAINER. Treat the container as potentially explosive.
Isolate the Area: Secure the area and prevent unauthorized access.
Contact Environmental Health & Safety (EHS): Immediately contact your institution's EHS department for guidance on safe disposal. Do not attempt to handle or dispose of the material yourself.
Quantitative Data on Peroxide Formation in Polyethylene Glycols (as a proxy for Octaethylene Glycol Monomethyl Ether)
The following tables summarize data on peroxide formation in polyethylene glycols (PEGs) under various storage conditions. As specific quantitative data for octaethylene glycol monomethyl ether is limited, this information from structurally similar PEGs provides a valuable reference for understanding its stability.
Table 1: Effect of Storage Temperature and Light on Peroxide Formation in PEG Solutions [7][10]
Storage Condition
Peroxide Level Increase
Higher Temperature
More pronounced
Exposure to Light
More pronounced
Table 2: Peroxide Levels in PEG 1450 and PEG 20000 Before and After Freeze Drying [11]
PEG Type
Initial Peroxide Level (μEq/g)
Peroxide Level After Freeze Drying (μEq/g)
PEG 1450
~25
< 5
PEG 20000
~60
< 10
Experimental Protocols
Protocol 1: Semi-Quantitative Peroxide Testing with Test Strips
This is the simplest and safest method for routine peroxide testing.
Materials:
Peroxide test strips (e.g., EMQuant®)
Sample of octaethylene glycol monomethyl ether
Procedure:
Dip the test strip into the octaethylene glycol monomethyl ether for the time specified by the manufacturer.[3]
Remove the strip and wait for the color to develop as per the manufacturer's instructions.
Compare the color of the test pad to the color chart provided with the strips to determine the approximate peroxide concentration in parts per million (ppm).[3]
Protocol 2: Qualitative Peroxide Test (Potassium Iodide Method)
This method provides a rapid indication of the presence of peroxides.
Materials:
Sample of octaethylene glycol monomethyl ether
Glacial acetic acid
Potassium iodide (KI), solid
Test tube
Procedure:
In a clean, dry test tube, add approximately 1-2 mL of the octaethylene glycol monomethyl ether.
Add an equal volume of glacial acetic acid.
Add a few crystals of potassium iodide.
Stopper the test tube and shake.
A yellow to brown color indicates the presence of peroxides. A faint yellow color suggests a low concentration, while a brown color indicates a high concentration.[12]
Protocol 3: Peroxide Removal Using Activated Alumina
This method is effective for removing hydroperoxides from both water-soluble and water-insoluble ethers.
Place a small plug of glass wool at the bottom of the chromatography column.
Fill the column with activated alumina. A general guideline is to use approximately 100 g of alumina for every 100 mL of solvent to be purified.[12]
Gently tap the column to pack the alumina.
Carefully pour the octaethylene glycol monomethyl ether onto the top of the alumina column.
Allow the ether to pass through the column under gravity. Collect the purified ether in a clean, dry flask.
Test the collected ether for the presence of peroxides to ensure their removal.
Important: The alumina column may retain some peroxides. To safely dispose of the alumina, it should be flushed with a dilute acidic solution of ferrous sulfate.[10]
Protocol 4: Peroxide Removal Using Ferrous Sulfate
This method is suitable for water-soluble ethers like octaethylene glycol monomethyl ether.
Prepare the ferrous sulfate solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of deionized water, and then carefully adding 6 mL of concentrated sulfuric acid.[5]
In a separatory funnel, combine the octaethylene glycol monomethyl ether with an equal volume of the ferrous sulfate solution.
Stopper the funnel and shake gently. Periodically vent the funnel to release any pressure buildup.
Allow the layers to separate. Drain and discard the lower aqueous layer.
Repeat the washing process two to three times.
After the final wash, test the ether for the presence of peroxides to confirm their removal.
If a dry solvent is required, the purified ether can be dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and then filtered.
Visualizations
Caption: Simplified degradation pathway of octaethylene glycol monomethyl ether.
Caption: Troubleshooting workflow for unexpected experimental results.
Technical Support Center: Characterization of Octaethylene Glycol Monomethyl Ether (m-OEG8)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for characterizing octaethylene glycol monomethyl ether (m-OEG8)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for characterizing octaethylene glycol monomethyl ether (m-OEG8). It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of m-OEG8 using various analytical techniques.
Issue 1: Inaccurate Purity Determination by HPLC
Q: My HPLC analysis of m-OEG8 shows a lower purity than expected, with multiple peaks or peak shouldering. What are the potential causes and how can I troubleshoot this?
A: Inaccurate purity determination of m-OEG8 by High-Performance Liquid Chromatography (HPLC) can stem from several factors, including the presence of impurities, co-elution of related oligomers, or suboptimal chromatographic conditions. The following table summarizes potential causes and solutions.
Potential Cause
Problematic Observation (Example)
Recommended Solution
Presence of Oligomeric Impurities
Multiple peaks observed close to the main m-OEG8 peak.
Optimize the gradient elution to better separate oligomers of different lengths (e.g., heptaethylene glycol or nonaethylene glycol derivatives).[1]
Co-elution with Isomers
A broad or shouldered peak for m-OEG8.
Adjust the mobile phase composition or change the stationary phase to a column with higher selectivity for PEG oligomers.[2]
Inappropriate Detector Settings
Poor signal-to-noise ratio, leading to inaccurate integration.
If using a Refractive Index (RI) detector, ensure the mobile phase is isocratic.[1] For gradient elution, an Evaporative Light Scattering Detector (ELSD) is more suitable.[1]
Column Contamination
Ghost peaks or a drifting baseline in the chromatogram.
Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the guard column or the analytical column.[2]
Sample Solvent Mismatch
Peak splitting or distortion, especially for early-eluting peaks.
Dissolve the sample in the initial mobile phase composition to avoid solvent effects.
Issue 2: Distorted Peak Shapes in GPC/SEC Analysis
Q: I am observing distorted and non-repeatable peak shapes during the Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) analysis of m-OEG8 in tetrahydrofuran (B95107) (THF). What could be the cause?
A: Distorted peak shapes in the GPC/SEC analysis of polyethylene (B3416737) glycols (PEGs) in THF are a known issue and can be attributed to interactions between the PEG and the stationary phase.
Potential Cause
Problematic Observation (Example)
Recommended Solution
Analyte-Stationary Phase Interaction
Distorted, non-Gaussian peak shapes for m-OEG8.
Precondition the styrene-divinylbenzene-based columns with trifluoroacetic acid (TFA).[3]
Slow Dissolution of Sample
Inconsistent and non-repeatable chromatograms.
Gently heat the sample solution to ensure complete dissolution of the m-OEG8.[3]
Inappropriate Mobile Phase
Poor separation and distorted peaks.
Consider using water with a small amount of salt as the mobile phase, as it can provide better separation for PEG oligomers.[3]
Issue 3: Unstable Baseline in Refractive Index (RI) Detection
Q: My GPC/SEC system with a Refractive Index (RI) detector is showing a noisy or drifting baseline. How can I resolve this?
A: RI detectors are highly sensitive to changes in the mobile phase composition and temperature, which can lead to baseline instability.
Potential Cause
Problematic Observation (Example)
Recommended Solution
Temperature Fluctuations
Drifting baseline.
Ensure the column and detector are properly thermostatted.[4][5] Insulate the tubing between the column and the detector.[6]
Contaminated or Degraded Mobile Phase
Random baseline noise.
Use high-quality, freshly prepared, and filtered mobile phase.[6]
Regularly flush the reference cell with the mobile phase.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for the comprehensive characterization of m-OEG8?
A1: A combination of techniques is recommended for a thorough characterization of m-OEG8.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for confirming the identity and assessing the purity of the molecule.[7]
Mass Spectrometry (MS): Used to determine the molecular weight and can provide structural information through fragmentation analysis.[8]
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying m-OEG8 from oligomeric impurities and other related substances.[1]
Gas Chromatography (GC): Can be used to assess purity, particularly for identifying volatile impurities.
Q2: What are the expected ¹H NMR chemical shifts for m-OEG8?
A2: The expected ¹H NMR chemical shifts for m-OEG8 are similar to those of its shorter analog, tetraethylene glycol monomethyl ether. The signals for the internal ethylene (B1197577) glycol units often overlap.
Proton Assignment
Structure Fragment
Expected Chemical Shift (ppm)
Multiplicity
a
CH₃ -O-
~3.38
Singlet
b
-O-CH₂ -CH₂-O- (adjacent to methyl ether)
~3.54
Triplet
c
-O-CH₂ -CH₂ -O- (internal ethylene units)
~3.64 - 3.70
Multiplet
d
-O-CH₂ -CH₂-OH (adjacent to hydroxyl)
~3.72
Triplet
e
-CH₂-OH
Variable
Singlet (broad)
Note: Chemical shifts can vary depending on the solvent, concentration, and instrument.
Q3: What type of impurities can I expect in a commercial sample of m-OEG8?
A3: Commercial m-OEG8 may contain impurities from the manufacturing process. These can include:
Shorter and longer PEG oligomers: Such as heptaethylene glycol monomethyl ether and nonaethylene glycol monomethyl ether.[1]
Unreacted starting materials.
Byproducts from side reactions.
Water.
Q4: How can I determine the molecular weight distribution of my m-OEG8 sample?
A4: Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) is the most suitable technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymeric samples like m-OEG8.[3]
Q5: What is the typical fragmentation pattern of m-OEG8 in mass spectrometry?
A5: In Electron Ionization (EI) mass spectrometry, m-OEG8 is expected to fragment through the cleavage of its ether linkages, leading to a series of oxonium ions. A characteristic fragmentation pattern involves the sequential loss of ethylene oxide units (44 Da). The molecular ion peak may be weak or absent.[8]
Experimental Protocols
Protocol 1: Purity Analysis by HPLC-ELSD
This protocol is designed for the separation and quantification of m-OEG8 and its oligomeric impurities.
Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient:
0-5 min: 30% B
5-25 min: 30-70% B
25-30 min: 70% B
30-35 min: 70-30% B
35-40 min: 30% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 20 µL
ELSD Settings:
Nebulizer Temperature: 40 °C
Evaporator Temperature: 60 °C
Gas Flow: 1.5 L/min
Sample Preparation: Dissolve the m-OEG8 sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol is for obtaining a high-resolution ¹H NMR spectrum of m-OEG8 for structural verification.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
Accurately weigh 5-10 mg of m-OEG8 into a clean, dry NMR tube.
How to remove unreacted starting material from octaethylene glycol monomethyl ether reactions
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the removal of unreacted starting materials and other impurities from octaethylene glycol m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of unreacted starting materials and other impurities from octaethylene glycol monomethyl ether (m-PEG-8) reaction mixtures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in achieving high-purity m-PEG-8 for your research and development needs.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of octaethylene glycol monomethyl ether, offering potential causes and actionable solutions.
Strong Adsorption: The polar nature of m-PEG-8 can lead to strong, sometimes irreversible, adsorption onto the silica gel stationary phase.
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A common starting point is a mixture of dichloromethane (B109758) (DCM) or chloroform (B151607) with methanol (B129727). If the product is not eluting, a gradient of increasing methanol concentration (e.g., 1-20%) can be effective.[1] For very polar compounds, a solvent system containing 1-10% of a 10% ammonium (B1175870)hydroxide (B78521) solution in methanol, mixed with dichloromethane, can be employed.[2] Deactivate Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine (B128534) to neutralize acidic sites, which can reduce tailing and irreversible adsorption.[3][4]
Product Co-elutes with Impurities During Column Chromatography
Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution between the product and impurities of similar polarity.
Optimize Solvent System with TLC: Systematically test different solvent mixtures using Thin-Layer Chromatography (TLC) to find an eluent that provides good separation (a clear difference in Rf values) between your product and the impurities. Aim for an Rf value of 0.2-0.3 for the product for optimal column separation.[3] Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute less polar impurities before the product comes off the column.[4]
Persistent Emulsion During Liquid-Liquid Extraction
Similar Polarity of Solvents and Solutes: The presence of amphiphilic molecules can stabilize emulsions. Vigorous Shaking: Overly aggressive mixing can create fine droplets that are slow to separate.
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase and can help to break the emulsion. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. Filtration: In some cases, filtering the emulsion through a pad of Celite or glass wool can help to break it.
Product is an Oil Instead of a Solid After Recrystallization
Presence of Impurities: Impurities can disrupt the crystal lattice formation. Incorrect Solvent Choice: The solvent may be too good of a solvent for the product, preventing it from crashing out of solution upon cooling.
Further Purification: Purify the oil by column chromatography to remove impurities and then attempt recrystallization again. Solvent System Optimization: Use a binary solvent system. Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" an anti-solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. For PEG-like compounds, a mixture of a good solvent like ethanol (B145695) or methanol and a poor solvent like diethyl ether or hexane (B92381) can be effective.
Thermal Decomposition During Vacuum Distillation
Temperature is Too High: Even under vacuum, high temperatures can cause degradation of the product.[5]
Increase Vacuum: Use a more powerful vacuum pump to further lower the boiling point of the compound, allowing for distillation at a lower temperature.[5] Short-Path Distillation: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials in octaethylene glycol monomethyl ether synthesis and how can I remove them?
A1: The most common starting materials depend on the synthetic route. For the Williamson ether synthesis, these are typically an oligoethylene glycol and an alkylating agent (e.g., a tosylate or an alkyl halide) or a metal alkoxide and a tosylated oligoethylene glycol.
Unreacted Oligoethylene Glycols (e.g., heptaethylene glycol): These are often polar and can be challenging to separate from the desired product by chromatography due to similar polarities. A carefully optimized gradient elution on silica gel is often necessary.
Unreacted Tosylated Starting Materials: These are generally less polar than the hydroxyl-terminated product and can be separated by silica gel chromatography.
p-Toluenesulfonic Acid (a byproduct of tosylation): This is a highly polar and water-soluble impurity. It can be removed by washing the organic reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water.[6]
Excess Tosyl Chloride: Unreacted tosyl chloride can be hydrolyzed by adding water to the reaction mixture. A more novel approach involves adding cellulosic material, like filter paper, to the reaction mixture to react with the excess tosyl chloride, which can then be removed by filtration.[7]
Q2: How do I choose the best purification method for my reaction mixture?
A2: The choice of purification method depends on the nature of the impurities and the scale of your reaction. The following workflow can guide your decision:
Caption: A decision-making workflow for selecting the appropriate purification method.
Q3: My product streaks badly on the TLC plate. What can I do?
A3: Streaking on TLC plates, especially for polar compounds like m-PEG-8, is common and usually indicates strong interaction with the silica gel. To address this:
Add a Polar Modifier: Add a small amount of a polar solvent like methanol or acetic acid to your eluent.
Add a Basic or Acidic Modifier: If your compound is basic, adding a small amount of triethylamine or ammonium hydroxide to the eluent can improve the spot shape. If it is acidic, a small amount of acetic acid or formic acid can help.
Use a Different Stationary Phase: Consider using alumina (B75360) or reversed-phase TLC plates.
Q4: Can I use recrystallization to purify octaethylene glycol monomethyl ether?
A4: While octaethylene glycol monomethyl ether is a liquid at room temperature, recrystallization can sometimes be employed for oligoethylene glycols, especially if they are solids at or near room temperature.[8] If your product is an oil, you might be able to induce crystallization by dissolving it in a minimal amount of a hot solvent and then cooling it slowly. A binary solvent system is often required. However, for liquid products, distillation or chromatography are more common purification methods.
Data Presentation: Comparison of Purification Methods
The efficiency of each purification method can vary depending on the specific impurities present and the scale of the reaction. The following table provides a general comparison.
Purification Method
Typical Purity
Expected Yield
Advantages
Disadvantages
Silica Gel Column Chromatography
>98%
60-85%
High resolution for a wide range of impurities.
Can be time-consuming and may lead to product loss due to strong adsorption.[1]
Liquid-Liquid Extraction
Variable (often a pre-purification step)
>90%
Effective for removing salts and highly polar or non-polar impurities; fast and scalable.
May not be effective for separating impurities with similar polarity to the product; can lead to emulsions.
Vacuum Distillation
>99%
70-90%
Excellent for removing non-volatile or very low-boiling impurities; can yield very pure product.
Requires specialized equipment; risk of thermal decomposition for heat-sensitive compounds.[5]
Recrystallization
>99% (if successful)
50-80%
Can provide very high purity for solid products; relatively simple procedure.
Not suitable for liquids or oils; finding a suitable solvent can be challenging.
Experimental Protocols
1. Silica Gel Column Chromatography
This protocol provides a general procedure for purifying octaethylene glycol monomethyl ether on a silica gel column.
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A system that gives the product an Rf of ~0.2-0.3 is ideal.
Column Packing:
Slurry Packing (Recommended): In a beaker, create a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand to the top of the silica bed.
Dry Packing: Fill the column with dry silica gel, then slowly run the eluent through to wet the packing.
Sample Loading:
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase the concentration of the more polar solvent (e.g., increase the percentage of methanol in dichloromethane).
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
2. Liquid-Liquid Extraction
This protocol is useful as a work-up procedure to remove water-soluble impurities.
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent in a separatory funnel.
Washing: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release pressure. Allow the layers to separate.
Separation: Drain the lower (denser) layer. The layers can be identified by adding a drop of water to see which layer it joins.
Repeat Washing: Repeat the washing process with deionized water, followed by a final wash with brine to help remove residual water from the organic layer.
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified.
3. Vacuum Distillation
This protocol is for the purification of liquid octaethylene glycol monomethyl ether from non-volatile impurities.[5][9][10]
Materials:
Crude octaethylene glycol monomethyl ether
Distillation flask
Short-path distillation head with condenser and receiving flask
Thermometer
Vacuum pump and tubing
Heating mantle and stir plate
Stir bar
Procedure:
Apparatus Setup: Assemble the distillation apparatus, ensuring all glass joints are properly greased to maintain a good vacuum seal.[9] Place a stir bar in the distillation flask.
Sample Charging: Add the crude product to the distillation flask.
Applying Vacuum: Connect the apparatus to the vacuum pump and slowly turn on the vacuum. Allow the pressure to stabilize.[9]
Heating and Distillation: Begin stirring and gently heat the distillation flask. The product will begin to boil and distill at a temperature lower than its atmospheric boiling point.
Fraction Collection: Collect the distilled product in the receiving flask. Monitor the temperature and pressure during the distillation.
Shutdown: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[5]
Enhancing the efficiency of coupling reactions involving octaethylene glycol monomethyl ether
Welcome to the technical support center for octaethylene glycol monomethyl ether (m-OEG8) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troublesh...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for octaethylene glycol monomethyl ether (m-OEG8) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed experimental protocols, and key data to help you overcome common challenges and improve the efficiency of your conjugation experiments.
This section addresses specific issues you may encounter during coupling reactions with m-OEG8.
Question 1: I am observing a very low yield in my m-OEG8 coupling reaction. What are the common causes and how can I improve it?
Answer: Low yield is a frequent challenge in PEGylation and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]
Suboptimal Reaction Conditions: The efficiency of coupling reactions is highly dependent on parameters like pH, temperature, and reactant concentrations.[1][2][3]
For NHS Ester Coupling: Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5 to balance the nucleophilicity of the primary amine and the hydrolysis of the NHS ester.[4]
For Steglich Esterification (DCC/DMAP): The reaction is typically performed at room temperature. Elevated temperatures are usually not necessary and can promote side reactions.[5][6]
Reagent Quality and Stoichiometry:
Moisture Sensitivity: Many coupling reagents, especially carbodiimides (DCC, EDC) and NHS esters, are moisture-sensitive. Ensure all solvents and reagents are anhydrous, and store reagents properly in a desiccated environment.[7] Hydrolysis of these reagents is a primary cause of reaction failure.
Molar Ratio: An insufficient molar excess of the coupling agents or the m-OEG8 reagent can lead to incomplete reactions. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific substrate.[2] For protein labeling with NHS esters, a 5- to 20-fold molar excess of the PEG reagent is a common starting point.[8]
Interfering Buffer Components:
For NHS ester reactions, avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with your target molecule for the NHS ester, significantly reducing your yield.[2][7] Phosphate-buffered saline (PBS), borate, or HEPES buffers are suitable alternatives.[4]
Question 2: I am having difficulty purifying my m-OEG8 conjugate. What are the best practices for purification?
Answer: Purification can be challenging due to the hydrophilicity of the PEG chain and the presence of reaction byproducts. The choice of purification method depends on the properties of your conjugate and the impurities to be removed.
The byproduct from DCC, dicyclohexylurea (DCU), is insoluble in many organic solvents like dichloromethane (B109758) and can often be removed by filtration.[9] Chilling the reaction mixture can further promote precipitation.
The byproduct from EDC is water-soluble and can be removed by an aqueous workup or by dialysis for larger biomolecules.
Chromatographic Methods:
Size Exclusion Chromatography (SEC): This is highly effective for separating the larger PEGylated conjugate from smaller molecules like unreacted m-OEG8, excess coupling reagents, and byproducts.[10][11]
Reverse Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. Since PEGylation increases the hydrophilicity of a molecule, the conjugate will typically elute earlier than the un-PEGylated starting material. This method offers high resolution, especially for smaller conjugates.[10]
Ion Exchange Chromatography (IEX): This technique is useful if the PEGylation process alters the overall charge of the target molecule, allowing for separation of the conjugate from the unreacted molecule.[11]
Filtration and Dialysis:
Dialysis: For large biomolecule conjugates, dialysis is a simple and gentle method to remove small molecule impurities.[11]
Tangential Flow Filtration (TFF): TFF is a rapid and scalable method for buffer exchange and the removal of small molecules from larger conjugates.[11]
Question 3: In my Steglich esterification using DCC and DMAP, I am getting a significant amount of a byproduct that is difficult to separate. What is this byproduct and how can I prevent its formation?
Answer: A common side reaction in carbodiimide-mediated couplings is the formation of an N-acylurea byproduct.[12] This occurs when the activated O-acylisourea intermediate rearranges intramolecularly before the alcohol (m-OEG8-OH) can react.
Role of DMAP: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial for efficient esterification and to suppress N-acylurea formation.[12] DMAP acts as a stronger nucleophile than the alcohol, reacting with the O-acylisourea to form a more reactive acylpyridinium intermediate. This intermediate reacts rapidly with the alcohol, minimizing the time for the rearrangement to occur.[12]
Adding an Auxiliary Nucleophile: In some cases, adding N-hydroxysuccinimide (NHS) can help mitigate the formation of the N-acylurea by forming a more stable NHS-ester intermediate, which then reacts with the alcohol.
Quantitative Data on Reaction Conditions
The following tables summarize typical starting conditions for common coupling reactions involving m-OEG8 and similar PEG derivatives. Optimization is often necessary for specific substrates.
Table 1: Recommended Conditions for m-OEG8-Carboxylate Coupling to Primary Amines (via NHS Ester)
Parameter
Recommended Range
Notes
pH
7.2 - 8.5
Optimal pH is often cited as 8.3-8.5 for efficient reaction.[8]
Temperature
Room Temperature (20-25°C) or 4°C
Room temperature reactions are faster; 4°C can be used for overnight reactions.[8]
Reaction Time
30 min - 2 hours at RT; Overnight at 4°C
Should be determined empirically by monitoring reaction progress.[8]
Molar Excess of PEG-NHS
5- to 20-fold over the amine
Depends on the number of available amines and desired degree of PEGylation.[8]
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 equivalent) and DMAP (0.15 equivalents) in anhydrous DCM.
Add m-OEG8-OH (1.0 equivalent) to the solution.
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
Cool the flask containing the carboxylic acid, m-OEG8-OH, and DMAP to 0°C in an ice bath.
Slowly add the DCC solution to the reaction mixture dropwise with continuous stirring.
Allow the reaction to warm to room temperature and stir for 4-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[17]
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, cool the mixture in an ice bath or freezer to maximize the precipitation of DCU.
Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU. Rinse the filter cake with cold DCM.
Concentrate the filtrate under reduced pressure.
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Protocol 2: Activation of a Carboxylic Acid with NHS and Coupling to an Amine-Terminated m-OEG8
This protocol describes a two-step, one-pot procedure for forming an amide bond between a carboxylic acid and an amine-terminated m-OEG8 using EDC and NHS.
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), EDC·HCl (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
Add DIPEA (1.0 equivalent) and stir the mixture at room temperature for 1-2 hours to form the active NHS ester.
In a separate vial, dissolve the amine-terminated m-OEG8 (1.0 equivalent) in a small amount of anhydrous DMF.
Add the amine-terminated m-OEG8 solution to the reaction mixture, followed by an additional 1.5 equivalents of DIPEA.
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, the solvent can be removed under high vacuum. The residue can be purified by RP-HPLC or silica gel chromatography. The water-soluble EDC byproduct and salts can be removed by an aqueous workup if the product is sufficiently hydrophobic.
Protocol 3: Mitsunobu Reaction to Couple a Phenol to m-OEG8-OH
This protocol describes the coupling of a phenolic compound to m-OEG8-OH, resulting in an ether linkage with inversion of configuration at the alcohol center (though not relevant for the primary alcohol of m-OEG8).
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve m-OEG8-OH (1.0 equivalent), the phenolic compound (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.[15]
Cool the solution to 0°C in an ice bath.
Slowly add DIAD (1.5 equivalents) dropwise to the stirred solution.[15] The reaction may turn from colorless to a yellow/orange color.
Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine (B178648) byproduct.
Visualizations
The following diagrams illustrate key workflows and logical relationships for troubleshooting and performing coupling reactions.
Caption: Troubleshooting flowchart for low yield in m-OEG8 coupling reactions.
Validating the Purity of Synthesized Octaethylene Glycol Monomethyl Ether: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized reagents is a critical step in ensuring experimental reproducibility and the safety and efficacy of therapeutic agen...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, establishing the purity of synthesized reagents is a critical step in ensuring experimental reproducibility and the safety and efficacy of therapeutic agents. Octaethylene glycol monomethyl ether (m-OEG8), a common linker in bioconjugation and drug delivery systems, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of m-OEG8, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) for m-OEG8 Purity Analysis
HPLC is a cornerstone technique for the purity assessment of polyethylene (B3416737) glycol (PEG) derivatives like m-OEG8. Due to the lack of a strong UV chromophore in the m-OEG8 molecule, detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors are commonly employed.[1][2] Reversed-phase HPLC is a frequent approach, capable of separating m-OEG8 from closely related impurities, such as oligomers with shorter or longer PEG chains (e.g., heptaethylene glycol monomethyl ether and nonaethylene glycol monomethyl ether).[2]
Alternative Methods for Purity Validation
While HPLC is a robust method, other techniques offer distinct advantages for a comprehensive purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used quantitatively (qNMR) to determine purity against a certified internal standard.[2][3] It provides unambiguous structural information and can identify impurities that may co-elute with the main peak in HPLC.[4][5]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC offers higher resolution and faster analysis times compared to conventional HPLC.[6] When coupled with a mass spectrometer, it provides definitive peak identification and is highly sensitive for detecting a wide range of impurities.[7][8]
Comparative Analysis of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, structural confirmation, or the detection of trace-level impurities. The following table summarizes the key performance parameters of HPLC, NMR, and UPLC-MS for the purity analysis of m-OEG8.
Parameter
HPLC-ELSD/CAD
¹H NMR
UPLC-MS
Principle
Separation based on polarity, detection of non-volatile analytes.
Nuclear spin resonance providing structural and quantitative information.
High-resolution separation based on polarity coupled with mass-to-charge ratio detection.
Typical Purity Assay
>98%
High accuracy, directly traceable to a primary standard.
Provides definitive structural information, primary ratio method for purity.[3]
High throughput, high sensitivity, definitive peak identification.
Limitations
Requires non-volatile analytes, detector response can be non-linear.[6]
Lower sensitivity for trace impurities, requires pure internal standard for qNMR.
Higher instrument cost and complexity.
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for the analysis of PEG compounds and can be adapted for m-OEG8.
HPLC-ELSD/CAD Method
Instrumentation:
HPLC system with a gradient pump, autosampler, and column oven.
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient: A linear gradient from a high aqueous content to a high organic content over 15-20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30-40 °C.
Injection Volume: 10-20 µL.
ELSD/CAD Settings: Nebulizer and evaporator temperatures should be optimized for the mobile phase composition (e.g., Nebulizer: 50 °C, Evaporator: 70 °C, Gas Flow: 1.6 SLM).[10]
Sample Preparation:
Accurately weigh and dissolve the synthesized m-OEG8 in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter before injection.
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
Procedure:
Sample Preparation: Accurately weigh approximately 5-10 mg of the m-OEG8 sample and a similar accurately weighed amount of the internal standard into a vial. Dissolve the mixture in approximately 0.6 mL of the deuterated solvent and transfer to an NMR tube.
NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure accurate integration.
Data Analysis:
Reference the spectrum to the residual solvent peak.
Identify the characteristic signals for m-OEG8:
Methoxy protons (-OCH₃): singlet at ~3.38 ppm.
PEG backbone protons (-OCH₂CH₂O-): large multiplet around 3.64 ppm.
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
Calculate the purity using the standard qNMR equation.
UPLC-MS Method
Instrumentation:
UPLC system with a binary pump, autosampler, and column oven.
Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A fast linear gradient from low to high organic content over 5-8 minutes.
Flow Rate: 0.4-0.6 mL/min.
Column Temperature: 40 °C.
Injection Volume: 1-5 µL.
MS Conditions:
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
Scan Range: m/z 100-1000.
Optimize other MS parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analyte.
Sample Preparation:
Dissolve the synthesized m-OEG8 in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
Filter the sample solution through a 0.22 µm syringe filter before injection.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the purity validation of synthesized octaethylene glycol monomethyl ether using the described analytical techniques.
Comparative analysis of octaethylene glycol monomethyl ether and longer PEG chains
A Comparative Analysis of Octaethylene Glycol Monomethyl Ether (mPEG8) and Longer PEG Chains in Drug Delivery For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glyco...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Analysis of Octaethylene Glycol Monomethyl Ether (mPEG8) and Longer PEG Chains in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision in the design of bioconjugates and drug delivery systems. The length of the PEG chain significantly influences the physicochemical properties, pharmacokinetics, and overall efficacy of the therapeutic agent. This guide provides an objective comparison between octaethylene glycol monomethyl ether (mPEG8, also referred to as oligoethylene glycol or OEG) and longer PEG chains (e.g., 2 kDa, 5 kDa, 10 kDa), supported by experimental data.
Key Performance Indicators: A Head-to-Head Comparison
The selection between a short mPEG8 linker and a longer PEG chain involves a trade-off between several key performance parameters. Longer PEG chains are well-established for their ability to prolong circulation time and shield therapeutics from the immune system. However, this "stealth" effect can also lead to reduced cellular uptake and potential immunogenicity.[1][2] Shorter chains like mPEG8 may offer advantages in scenarios requiring enhanced cell interaction and lower risk of anti-PEG antibody formation.[1][3]
Physicochemical and Pharmacokinetic Properties
The molecular weight and hydrodynamic radius imparted by the PEG chain are primary determinants of a bioconjugate's in vivo fate.
Parameter
Octaethylene Glycol Monomethyl Ether (mPEG8)
Longer PEG Chains (e.g., 2 kDa, 5 kDa, 10 kDa)
Key Observations & Citations
Circulation Half-Life
Shorter
Longer, increases with molecular weight.
Longer PEG chains provide a more effective steric shield, reducing renal clearance and recognition by the mononuclear phagocyte system (MPS), thus prolonging circulation time.[1][2][4] Shorter linkers like mPEG8 generally result in faster blood clearance.[1]
Hydrodynamic Size
Smaller
Larger, increases with molecular weight.
The hydrodynamic size is a key factor influencing renal clearance and in vivo distribution.[4]
Tissue Accumulation
Potentially higher accumulation in certain tissues due to faster clearance from the blood.
Greater accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect due to prolonged circulation. Reduced accumulation in MPS organs like the liver and spleen with increasing chain length.[1]
The prolonged circulation of longer PEGylated systems enhances their passive targeting to tumors.[1]
Can elicit anti-PEG antibodies (IgM and IgG), leading to accelerated blood clearance (ABC) upon repeated administration. This effect is more pronounced with longer chains.[1][7]
The immunogenicity of PEG is a significant concern, driving interest in shorter, potentially less immunogenic linkers like mPEG8.[1]
Cytotoxicity
Generally low toxicity, though some short-chain glycols can exhibit toxicity at high concentrations depending on the cell line.[8][9]
Generally low cytotoxicity, but the effect of chain length can be non-linear and cell-type dependent.[8][10]
Cytotoxicity needs to be empirically determined for each specific formulation and cell line.[8]
Protein Adsorption
Effective at reducing protein adsorption.
Highly effective at reducing protein adsorption, with effectiveness depending on the density and conformation of the PEG chains on a surface.[8]
Both short and long PEG chains can create a hydrophilic barrier that minimizes non-specific protein binding.[8]
Drug Delivery Performance
The choice of PEG length has a direct impact on drug loading, release kinetics, and cellular interaction.
Parameter
Octaethylene Glycol Monomethyl Ether (mPEG8)
Longer PEG Chains (e.g., 2 kDa, 5 kDa, 10 kDa)
Key Observations & Citations
Drug Loading Efficiency
Can be high, especially in prodrug conjugates.
Can be high, but the bulky nature of long PEG chains may sometimes hinder efficient loading in nanoparticle systems.[1]
Drug loading is highly dependent on the specific drug, carrier, and conjugation chemistry.[1]
Drug Release Rate
Can be engineered for rapid or controlled release.
Generally provides more sustained release profiles. Longer chains can create a denser hydrophilic layer, potentially slowing drug diffusion.[1][11]
Release kinetics can be tuned by the choice of the cleavable linker in both mPEG8 and longer PEG systems.[1]
Cellular Uptake
Generally higher uptake compared to long-chain PEGs due to reduced steric hindrance.[1]
Cellular uptake tends to decrease with increasing PEG chain length.[1]
This "PEG dilemma" highlights the trade-off between prolonged circulation and reduced cellular interaction.[1]
Receptor Binding
Less steric hindrance, potentially allowing for better interaction of targeting ligands with their receptors.[1]
Longer chains can sterically hinder the binding of targeting moieties to their receptors, a phenomenon known as the "shielding effect".[1]
An optimal PEG length is often required to balance shielding and targeting.[1]
Visualizing Key Processes and Concepts
Diagrams created using Graphviz provide a clear visual representation of complex experimental workflows and the logical relationships in drug delivery design.
General workflow for the synthesis and characterization of PEGylated bioconjugates.
A Comparative Guide to Octaethylene Glycol vs. Hexaethylene Glycol Monomethyl Ethers in Linker Applications
For Researchers, Scientists, and Drug Development Professionals The strategic selection of a chemical linker is a critical determinant in the successful design of advanced therapeutics such as Antibody-Drug Conjugates (A...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the successful design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the most utilized linkers, polyethylene (B3416737) glycol (PEG) chains of discrete lengths have proven invaluable for optimizing the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides an objective comparison of two closely related short-chain PEG linkers: octaethylene glycol monomethyl ether (m-PEG8-OH) and hexaethylene glycol monomethyl ether (m-PEG6-OH).
While direct head-to-head experimental data for these two specific linkers within the same molecular construct is limited in publicly available literature, this guide extrapolates from well-established principles of PEG linker performance to inform rational drug design. The subtle difference of two ethylene (B1197577) glycol units can significantly influence a conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic index.
Physicochemical Properties
The addition of each ethylene glycol unit incrementally increases the linker's length, molecular weight, and hydrophilicity. These fundamental differences are the basis for their varied performance in linker applications.
Property
Hexaethylene Glycol Monomethyl Ether (m-PEG6-OH)
Octaethylene Glycol Monomethyl Ether (m-PEG8-OH)
General Trend with Increasing PEG Length
Chemical Formula
C₁₃H₂₈O₇
C₁₇H₃₆O₉
Addition of C₂H₄O per unit
Molecular Weight
~296.36 g/mol
~384.46 g/mol
Increases
Approximate Length
~22.4 Å
~29.4 Å
Increases
Hydrophilicity
High
Higher
Increases
Flexibility
High
High
Generally high for short chains
Table 1: Comparison of the Physicochemical Properties of m-PEG6-OH and m-PEG8-OH Linkers. The properties are based on the fundamental structure of the molecules. The length is an estimation and can vary based on conformation.
Performance in Bioconjugate Applications: An Extrapolated Comparison
The choice between a PEG6 and a PEG8 linker represents a fine-tuning step in the optimization of a bioconjugate, where subtle changes can impact efficacy and safety.[1]
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The linker's properties are crucial for the overall stability, pharmacokinetics, and therapeutic index of the ADC.[2]
Performance Metric
Hexaethylene Glycol (PEG6) Linker
Octaethylene Glycol (PEG8) Linker
Key Considerations & Rationale
Solubility & Aggregation
Good
Slightly Better
The additional two ethylene glycol units in PEG8 further enhance hydrophilicity, which can be particularly beneficial for conjugating highly hydrophobic payloads and enabling higher drug-to-antibody ratios (DARs) without inducing aggregation.[3]
In Vitro Potency (IC₅₀)
Potentially slightly higher
Potentially slightly lower
Longer PEG chains can sometimes lead to a slight decrease in in vitro potency due to steric hindrance at the target site.[4] This effect is highly dependent on the specific antibody, payload, and target.[5]
Pharmacokinetics (PK)
Favorable
More Favorable
Increasing PEG linker length generally leads to slower clearance and a longer plasma half-life.[6] Studies have shown that the pharmacokinetic profile of ADCs improves with increasing PEG length up to PEG8, at which point the benefits may begin to plateau.[6][7]
In Vivo Efficacy
Target-dependent
Often Improved
The enhanced pharmacokinetic profile conferred by a PEG8 linker often leads to increased tumor accumulation and superior in vivo anti-tumor efficacy compared to shorter linkers.[8] The optimal length for in vivo efficacy is a balance between PK and potency and must be determined empirically for each ADC.
Table 2: Extrapolated Comparison of PEG6 and PEG8 Linkers in ADC Applications. This comparison is based on established trends of PEG linker length on ADC performance.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Performance Metric
Hexaethylene Glycol (PEG6) Linker
Octaethylene Glycol (PEG8) Linker
Key Considerations & Rationale
Solubility & Cell Permeability
Good
Better
The increased hydrophilicity of the PEG8 linker can improve the solubility of the often large and lipophilic PROTAC molecule, which is crucial for bioavailability and cell permeability.[9]
Ternary Complex Formation
Effective
Potentially More Effective
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A slightly longer and more flexible linker like PEG8 may better facilitate the optimal orientation for the formation of a stable and productive ternary complex, leading to more efficient protein degradation.[9]
Degradation Efficacy (DC₅₀ & Dₘₐₓ)
Target-dependent
Target-dependent
The ideal linker length is not universal and must be empirically determined. For some targets, a PEG6 linker may be optimal, while for others, a PEG8 or even longer linker may be required to achieve maximal degradation (Dₘₐₓ) at the lowest concentration (DC₅₀).[10]
Table 3: Extrapolated Comparison of PEG6 and PEG8 Linkers in PROTAC Applications. This comparison is based on established principles of the role of linker length in PROTAC efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for ADCs and PROTACs, as well as a typical experimental workflow for their evaluation.
General mechanism of action for an Antibody-Drug Conjugate (ADC).
PROTAC-mediated protein degradation pathway.
General experimental workflow for bioconjugate evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate performance.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Thiol-Maleimide Coupling
This protocol describes a general method for conjugating a maleimide-activated drug-linker (utilizing either a PEG6 or PEG8 spacer) to a monoclonal antibody.
Materials:
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
Maleimide-activated drug-linker (Maleimide-PEG6-Drug or Maleimide-PEG8-Drug)
Adjust the antibody concentration to 5-10 mg/mL in PBS.
Add a 2.5-fold molar excess of TCEP to the antibody solution.
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.
Remove excess TCEP by buffer exchange into Conjugation Buffer using a desalting column.
Conjugation Reaction:
Dissolve the maleimide-activated drug-linker in a minimal amount of an organic co-solvent (e.g., DMSO).
Add the drug-linker solution to the reduced antibody solution at a molar excess of approximately 1.5 to 2-fold per free thiol.
Incubate the reaction mixture at 4°C for 1 hour with gentle mixing.
Quenching the Reaction:
Add a 2-fold molar excess of N-acetylcysteine relative to the drug-linker to quench any unreacted maleimide (B117702) groups.
Incubate for 20 minutes at room temperature.
Purification and Characterization:
Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
Materials:
Target cancer cell line (antigen-positive)
Control cell line (antigen-negative)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
ADC constructs (with PEG6 and PEG8 linkers)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
ADC Treatment:
Prepare serial dilutions of the ADCs in complete cell culture medium.
Add the diluted ADCs to the cells and incubate for 72-96 hours.
MTT Addition and Incubation:
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to untreated controls.
Plot dose-response curves and determine the IC₅₀ values using appropriate software.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the key steps for a typical preclinical pharmacokinetic study.
Materials:
Test animals (e.g., male Wistar rats or immunodeficient mice for tumor models)
ADC constructs (with PEG6 and PEG8 linkers) formulated in a suitable vehicle (e.g., sterile saline)
Blood collection tubes with anticoagulant (e.g., EDTA)
Procedure:
Animal Acclimatization:
House animals in a controlled environment for at least one week prior to the study.
Drug Administration:
Administer a single dose of the ADC constructs to respective groups, typically via intravenous (IV) injection.
Blood Sampling:
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours) post-injection.
Plasma Preparation:
Centrifuge the blood samples to separate the plasma.
Bioanalysis:
Quantify the concentration of the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
Pharmacokinetic Analysis:
Plot the mean plasma concentration versus time for each group.
Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
Conclusion
The selection between an octaethylene glycol (PEG8) and a hexaethylene glycol (PEG6) monomethyl ether linker is a nuanced decision that requires careful consideration of the specific therapeutic modality and its intended application. While both are excellent choices for enhancing the hydrophilicity and overall performance of bioconjugates, the additional two ethylene glycol units in a PEG8 linker can offer a significant advantage in improving the pharmacokinetic profile of ADCs, potentially leading to superior in vivo efficacy.[6] However, this may come at the cost of a slight reduction in in vitro potency.[4]
For PROTACs, the optimal linker length is highly context-dependent, and both PEG6 and PEG8 fall within a range that has proven effective for various targets. Ultimately, the ideal linker length must be determined empirically for each specific bioconjugate through systematic evaluation. This guide provides a framework for making an informed initial selection and outlines the necessary experimental protocols for a thorough comparative analysis.
A Comprehensive Guide to the Characterization of Octaethylene Glycol Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of analytical techniques for the characterization of octaethylene glycol monomethyl ether, with a primary focus on...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical techniques for the characterization of octaethylene glycol monomethyl ether, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental data from ¹H and ¹³C NMR are presented, alongside protocols and a comparative analysis with alternative methods such as Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
¹H and ¹³C NMR Characterization
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of octaethylene glycol monomethyl ether. It provides detailed information about the molecular structure, including the confirmation of repeating units and the identification of end-groups.
Predicted ¹H NMR Spectral Data
The following table summarizes the expected ¹H NMR spectral data for octaethylene glycol monomethyl ether. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. The chemical shifts for the internal ethylene (B1197577) glycol units are largely consistent across different oligoethylene glycol monomethyl ethers.
Protons
Chemical Shift (ppm)
Multiplicity
Integration
a : CH₃-O-
~3.38
Singlet
3H
b : -O-CH₂-CH₂-O- (adjacent to CH₃-O-)
~3.55
Triplet
2H
c : Internal -(O-CH₂-CH₂)₆-
~3.65
Multiplet
24H
d : -O-CH₂-CH₂-OH (adjacent to terminal OH)
~3.72
Triplet
2H
e : Terminal -OH
Variable
Singlet
1H
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency. The signal for the terminal hydroxyl proton is often broad and its chemical shift is highly dependent on temperature, concentration, and solvent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Carbon
Chemical Shift (ppm)
a : CH₃-O-
~59.0
b : -O-CH₂-CH₂-O- (adjacent to CH₃-O-)
~71.9
c : Internal -(O-CH₂-CH₂)₆-
~70.5
d : -O-CH₂-CH₂-OH (adjacent to terminal OH)
~72.5
e : -CH₂-OH
~61.7
Comparison with Alternative Analytical Techniques
While NMR provides detailed structural information, other techniques are valuable for determining molecular weight distribution and purity.
Confirming the Molecular Weight of Octaethylene Glycol Monomethyl Ether: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, accurate determination of the molecular weight of polymers like octaethylene glycol monomethyl ether is critical for ensuring product quality, efficacy, an...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, accurate determination of the molecular weight of polymers like octaethylene glycol monomethyl ether is critical for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of mass spectrometric techniques with other analytical alternatives, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Molecular Weight Determination
The choice of analytical technique for determining the molecular weight of octaethylene glycol monomethyl ether depends on the specific requirements of the analysis, such as the need for absolute versus relative molecular weight, information on molecular weight distribution, and the available instrumentation. Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), provides absolute molecular weight determination. In contrast, techniques like size exclusion chromatography and viscometry provide relative molecular weights based on calibration with standards.
Technique
Principle
Information Provided
Advantages
Disadvantages
MALDI-TOF MS
Ionization of sample molecules from a crystalline matrix by a laser beam, followed by separation based on time-of-flight.
Absolute molecular weight, molecular weight distribution, information on end-groups and impurities.[1]
High sensitivity, tolerance to salts, provides detailed structural information.[1]
Requires a suitable matrix, potential for fragmentation.
ESI-MS
Ionization of the analyte from a liquid solution by creating an aerosol and subjecting it to a strong electric field.
Absolute molecular weight, can be coupled with liquid chromatography (LC-MS).
Suitable for online analysis with LC, provides high mass accuracy.
Can produce multiply charged ions, which can complicate spectra for polydisperse samples.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Separation of molecules based on their hydrodynamic volume as they pass through a porous gel.[2][]
Relative molecular weight and molecular weight distribution against calibration standards.
Robust and reproducible for determining polydispersity.[2]
Provides a relative molecular weight, potential for column interactions.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Measures the magnetic properties of atomic nuclei to provide structural information.
Can determine the number-average molecular weight (Mn) by end-group analysis.[5][6]
Provides an average molecular weight, requires calibration with standards.[11][12]
Mass Spectrometric Analysis of Octaethylene Glycol Monomethyl Ether
Mass spectrometry is a powerful tool for the precise determination of the molecular weight of octaethylene glycol monomethyl ether (C17H36O9), which has a theoretical molecular weight of 384.46 g/mol . Both MALDI-TOF and ESI-MS are well-suited for this analysis.
Experimental Data
The following table summarizes the expected mass spectrometric data for octaethylene glycol monomethyl ether. The observed ions are typically adducts with sodium ([M+Na]+) or potassium ([M+K]+), which are common in mass spectrometry of polyethylene (B3416737) glycols.
Ion
Theoretical m/z
[M+H]+
385.24
[M+Na]+
407.22
[M+K]+
423.19
Experimental Workflow for Mass Spectrometric Analysis
The general workflow for the mass spectrometric analysis of octaethylene glycol monomethyl ether is depicted below.
Mass Spectrometry Workflow
Detailed Experimental Protocols
Reproducible and accurate results depend on meticulous adherence to experimental protocols.
MALDI-TOF Mass Spectrometry Protocol
Sample Preparation : Prepare a 1 mg/mL solution of octaethylene glycol monomethyl ether in methanol.
Matrix Solution : Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in a 1:1 mixture of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).
Sample-Matrix Deposition : Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
MS Analysis :
Instrument : Any commercially available MALDI-TOF mass spectrometer.
Ionization Mode : Positive ion mode.
Laser : Nitrogen laser (337 nm).
Mass Range : m/z 100 - 1000.
Calibration : Use a suitable calibrant mixture to calibrate the instrument in the desired mass range.
ESI-MS Protocol
Sample Preparation : Prepare a 10 µg/mL solution of octaethylene glycol monomethyl ether in a 1:1 mixture of methanol and water containing 0.1% formic acid.
MS Analysis :
Instrument : An electrospray ionization mass spectrometer, often coupled to a liquid chromatograph (LC-MS).
Ionization Mode : Positive ion mode.
Infusion : Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
MS Conditions :
Capillary Voltage : 3-4 kV.
Source Temperature : 100-150 °C.
Scan Range : m/z 100 - 1000.
Conclusion
Mass spectrometry, particularly MALDI-TOF MS and ESI-MS, offers a direct and accurate method for confirming the molecular weight of octaethylene glycol monomethyl ether. While alternative techniques like SEC/GPC, NMR, and viscometry provide valuable information, especially regarding polydispersity and average molecular weight, they often rely on relative measurements against standards. The choice of the most suitable technique will be guided by the specific analytical needs, available resources, and the level of detail required for the characterization of the polymer.
Comparing the effects of linear vs. branched PEG linkers in drug delivery
A Comparative Guide to Linear vs. Branched PEG Linkers in Drug Delivery For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate'...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to Linear vs. Branched PEG Linkers in Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's therapeutic success.[1] Polyethylene glycol (PEG) linkers are a cornerstone of modern drug delivery systems, prized for their hydrophilicity and biocompatibility.[1] The architectural choice between a linear and a branched PEG linker can profoundly influence a drug's solubility, stability, pharmacokinetic profile, and overall efficacy.[1][2] This guide provides an objective, data-driven comparison to inform the selection of the optimal PEG linker architecture for specific applications.
The fundamental difference between linear and branched PEG linkers lies in their molecular structure. Linear PEGs consist of a single, straight chain of repeating ethylene (B1197577) glycol units, while branched PEGs feature multiple PEG arms extending from a central core.[1][3] This structural divergence leads to significant differences in their physicochemical and biological properties.[1] Branched PEGs offer a superior "stealth" effect due to their three-dimensional structure, which more effectively shields the conjugate from enzymatic degradation and immune recognition.[2]
Caption: Structural comparison of linear and branched PEG linkers.
Data Presentation: Quantitative Comparison
The choice between a linear and a branched PEG linker significantly impacts the pharmacokinetic and physicochemical properties of a drug conjugate. Experimental evidence consistently demonstrates that branched PEGylated proteins exhibit a more favorable pharmacokinetic profile compared to their linear counterparts of similar molecular weight.[4]
Table 1: Pharmacokinetic Parameters
The enhanced steric hindrance from the three-dimensional structure of branched PEGs more effectively shields the protein surface from proteolytic enzymes and renal clearance mechanisms, leading to a longer circulation time.[4]
Parameter
Linear PEG Conjugate
Branched PEG Conjugate
Key Findings & References
In Vivo Half-Life
Generally shorter
Generally longer
Branched PEGs offer a significant advantage in extending plasma half-life.[3][4] For example, an ADC with a branched P-(PEG12)2 linker showed a nearly 3-fold higher area under the curve (AUC) compared to an ADC with a linear L-PEG24 linker.[5]
Clearance
Higher
Lower
The larger hydrodynamic volume of branched PEGs reduces renal clearance.[3][6] An ADC with a branched linker architecture (P-(PEG12)2) exhibited significantly lower clearance than one with a linear linker (L-PEG24) at a high drug-to-antibody ratio (DAR) of 8.[5]
Area Under the Curve (AUC)
Lower
Higher
Peginterferon alfa-2a (branched 40 kDa PEG) has a significantly higher AUC (449,000 ng·h/mL) compared to peginterferon alfa-2b (linear 12 kDa PEG) (41,000 ng·h/mL), illustrating the impact of a larger, branched architecture.[2]
Note: Direct head-to-head comparisons of proteins PEGylated with linear and branched PEGs of the exact same total molecular weight are not always available in the literature. The data presented represents the most relevant comparisons found.[4]
Table 2: Physicochemical and Functional Properties
Property
Linear PEG Linkers
Branched PEG Linkers
Rationale & Key Findings
Hydrodynamic Radius (Rh)
Smaller for a given MW
Larger for a given MW
The branched architecture results in a more globular structure with a larger hydrodynamic volume.[3] For a 20 kDa PEG, the branched version has a slightly larger Rh (6.4 nm) than the linear version (6.1 nm).[5] This increased size contributes to reduced renal clearance.[3][6]
Drug Loading Capacity (DAR)
Typically lower
Potentially higher
The multi-arm nature of branched linkers provides more sites for drug conjugation, enabling a higher drug-to-antibody ratio (DAR).[3][6] This is crucial for delivering a therapeutically effective dose of a cytotoxic agent.[6]
"Stealth" Effect / Shielding
Provides a hydrophilic shield
Offers a superior shielding effect
The three-dimensional, "umbrella-like" structure of branched PEGs provides enhanced protection against enzymatic degradation and immune recognition.[2][6] This leads to improved stability.[6]
In Vitro Cytotoxicity
Can be higher
Can be lower
The increased steric hindrance of branched linkers can sometimes negatively affect binding affinity or the enzymatic cleavage of the linker, potentially reducing in vitro potency.[5][6] However, improved pharmacokinetics often leads to enhanced in vivo efficacy.[5]
Experimental Protocols
Detailed methodologies are essential for the synthesis, characterization, and evaluation of drug delivery systems employing different PEG linker architectures.[6]
In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles (half-life, clearance, AUC) of drug conjugates with linear vs. branched PEG linkers.
Methodology:
Animal Model: Typically, mice or rats are used.[7]
Dosing: A single intravenous (IV) injection of the PEGylated drug conjugate is administered to the animals.
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72 hours) post-injection.
Sample Processing: Plasma is separated from the blood samples by centrifugation.
Quantification: The concentration of the drug conjugate in the plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) are calculated from the plasma concentration-time data using appropriate software.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
ADC Stability in Serum
Objective: To evaluate the stability of Antibody-Drug Conjugates (ADCs) with linear or branched linkers in a biologically relevant medium by monitoring the drug-to-antibody ratio (DAR) over time.[1]
Methodology:
Serum Incubation: Incubate the ADCs (with both linear and branched linkers) in serum (e.g., human or mouse) at 37°C.[1]
Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[1]
ADC Purification: At each time point, purify the ADC from the serum proteins.[1]
DAR Measurement: Determine the DAR of the purified ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[1]
Data Analysis: Plot the DAR as a function of time to compare the stability of the different conjugates. A slower decrease in DAR indicates higher stability.
In Vitro Cytotoxicity Assay
Objective: To assess the in vitro potency of ADCs with different PEG linkers against a target cancer cell line.
Methodology:
Cell Culture: Plate the target cancer cells in 96-well plates and allow them to adhere overnight.
Treatment: Treat the cells with serial dilutions of the ADCs (with linear and branched linkers) and control antibodies.
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
Viability Assay: Measure cell viability using a standard method, such as an MTS or CellTiter-Glo assay.
Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each conjugate.
Mechanism of Action: The Shielding Effect
The primary advantage of PEGylation is the creation of a hydrophilic shield around the drug molecule, which reduces immunogenicity and enzymatic degradation.[1] Branched PEGs provide a superior shielding effect due to their three-dimensional structure and larger hydrodynamic volume.[2][4] This "umbrella-like" effect more effectively protects the bioconjugate from premature clearance and degradation.[2]
Caption: Branched PEGs offer enhanced shielding, reducing degradation and clearance.
Conclusion and Recommendations
The choice between a linear and a branched PEG architecture has profound implications for the in vivo stability and therapeutic potential of a biopharmaceutical.[4] The available evidence strongly suggests that for applications requiring prolonged circulation, enhanced stability, and potentially higher drug payloads, branched PEG linkers offer a significant advantage.[2] Their unique three-dimensional architecture provides a superior shielding effect, effectively protecting the bioconjugate from premature clearance and degradation.[2][4]
However, the simplicity and lower steric hindrance of linear linkers can be beneficial in specific contexts.[2] For instance, when the larger size of a branched PEG could interfere with the binding affinity of a sensitive targeting moiety, a linear linker may be the more prudent choice.[2][6] Ultimately, the optimal linker architecture is contingent on the specific therapeutic agent, the targeting molecule, and the desired pharmacokinetic and pharmacodynamic profile of the final drug conjugate.[2] For drug development professionals, these findings underscore the importance of considering PEG architecture as a key design parameter to optimize the pharmacokinetic profile and dosing regimen of protein-based therapeutics.[4]
A Comparative Guide to the Synthesis of Uniform Polyethylene Glycols (PEGs)
For Researchers, Scientists, and Drug Development Professionals The synthesis of uniform, or monodisperse, Polyethylene Glycols (PEGs) is of paramount importance in the pharmaceutical and biomedical fields. Unlike polydi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of uniform, or monodisperse, Polyethylene Glycols (PEGs) is of paramount importance in the pharmaceutical and biomedical fields. Unlike polydisperse PEGs, which consist of a mixture of polymer chains with varying lengths, uniform PEGs offer precise molecular weights, leading to improved drug efficacy, reduced immunogenicity, and more consistent product quality.[1][2] This guide provides a comparative overview of the primary methods for synthesizing uniform PEGs, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Performance of PEG Synthesis Methods
The choice of synthesis method for uniform PEGs depends on several factors, including the desired scale, purity, and the specific functionality of the final product. The following table summarizes the key performance metrics of the most common synthesis techniques.
Specialized equipment required, limited to smaller scale.
Experimental Protocols
Detailed methodologies for the key synthesis techniques are provided below. These protocols are intended as a general guide and may require optimization based on specific laboratory conditions and target PEG molecules.
This method is the standard for producing PEGs, though it typically results in a polydisperse product. Achieving a narrower distribution requires careful control of reaction conditions.
Initiator Preparation: In a flame-dried, inert atmosphere-purged reactor, dissolve the initiator in the anhydrous solvent.
Polymerization: Cool the initiator solution to the desired temperature (e.g., 0°C or lower). Carefully introduce a measured amount of liquid ethylene oxide to the stirred solution. The reaction is exothermic and should be carefully controlled.
Propagation: Allow the reaction to proceed for the desired amount of time, which can range from hours to days depending on the target molecular weight and reaction temperature.
Termination: Quench the reaction by adding the terminating agent (e.g., acidic methanol) to protonate the alkoxide chain ends.
Purification: The resulting polydisperse PEG must be purified to isolate a more uniform fraction. This is typically achieved through techniques like fractional precipitation or preparative size-exclusion chromatography (SEC).
Stepwise Synthesis via Williamson Ether Synthesis
This iterative approach builds the PEG chain in a controlled, step-by-step manner, leading to a monodisperse product. It involves the reaction of an alkoxide with an alkyl halide.[3][9]
PEG monomer with a good leaving group (e.g., ProtectingGroup-O-PEGn-OTs)
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS))[10]
Anhydrous aprotic solvent (e.g., THF, DMF)
Reagents for deprotection
Chromatography supplies for purification
Procedure (per cycle):
Deprotection: Remove the protecting group from the monoprotected PEG monomer to reveal a free hydroxyl group. This step is followed by purification.
Alkoxide Formation: In an inert atmosphere, dissolve the deprotected PEG-alcohol in the anhydrous solvent. Add the strong base portion-wise at 0°C and stir until the evolution of hydrogen gas ceases.
Coupling: Slowly add a solution of the PEG monomer with the leaving group to the alkoxide solution. Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).
Purification: Quench the reaction and purify the elongated PEG product using column chromatography to remove unreacted starting materials and byproducts.
Repeat: Repeat the cycle of deprotection, coupling, and purification to achieve the desired PEG length.
Solid-Phase Synthesis
This method simplifies the purification process by anchoring the growing PEG chain to a solid support.[4]
Monomer with a protecting group and a leaving group (e.g., DMTr-O-(CH2CH2O)n-Ts)[4]
Base for deprotonation (e.g., potassium tert-butoxide)[4]
Acid for deprotection/cleavage (e.g., Trifluoroacetic acid (TFA))[4]
Solvents for swelling and washing (e.g., THF, DCM)
Procedure:
Resin Swelling: Swell the resin in an appropriate solvent (e.g., THF) in a reaction vessel.
First Monomer Coupling:
Deprotonation: Treat the swollen resin with a base to deprotonate the hydroxyl groups on the resin.
Coupling: Add the protected monomer with a leaving group to the activated resin and allow it to react to completion. Wash the resin thoroughly to remove excess reagents.
Iterative Elongation (per cycle):
Deprotection: Remove the protecting group (e.g., DMTr) from the resin-bound PEG chain using an acid. Wash the resin.
Deprotonation: Treat the resin with a base to generate the alkoxide.
Coupling: Add the next protected monomer and allow the coupling reaction to proceed. Wash the resin thoroughly.
Cleavage: Once the desired length is achieved, cleave the final PEG product from the solid support using a strong acid like TFA.
Purification: Precipitate and wash the cleaved PEG to obtain the final product.
One-Pot Stepwise Synthesis
This modified stepwise approach utilizes a base-labile protecting group, allowing for deprotection and coupling to occur in the same reaction vessel, thereby reducing the number of steps and purifications.[5][6][7]
Materials:
PEG starter molecule (e.g., tetraethylene glycol)
Monomer with a base-labile protecting group (e.g., phenethyl) and a leaving group (e.g., tosylate)[5]
Strong base for deprotection and coupling (e.g., KHMDS)[5]
Deprotonate the PEG starter molecule with a base like NaH.
React the resulting alkoxide with the monomer containing the base-labile protecting group. Purify the product.
One-Pot Elongation Cycle:
Deprotection/Coupling: In a single pot under an inert atmosphere, dissolve the PEG product from the previous step in anhydrous THF. Add a strong base like KHMDS to remove the base-labile protecting group, forming an alkoxide in situ.
Directly add the next monomer with the base-labile protecting group to the reaction mixture and allow the coupling to proceed.
Purification: After the reaction is complete, quench and purify the elongated PEG product via column chromatography.
Repeat: Repeat the one-pot elongation cycle to achieve the desired chain length.
Visualization of Synthesis Workflow
The selection of an appropriate synthesis method is a critical step in obtaining uniform PEGs with the desired characteristics. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A decision-making workflow for selecting a PEG synthesis method.
A Comparative Guide to Validating Bioconjugation Efficiency: The Role of Octaethylene Glycol Monomethyl Ether
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a cornerstone of innovation in therapeutics and diagnostics. The choice of linker, the molecule th...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a cornerstone of innovation in therapeutics and diagnostics. The choice of linker, the molecule that connects the two parts of a bioconjugate, is a critical decision that influences the stability, solubility, and biological activity of the final product. This guide provides an objective comparison of bioconjugation using octaethylene glycol monomethyl ether, a short-chain polyethylene (B3416737) glycol (PEG) linker, with other common alternatives. We will delve into the validation of conjugation efficiency, supported by experimental data and detailed protocols.
The Significance of Linker Choice in Bioconjugation
Bioconjugation typically involves the covalent linking of a biomolecule, such as an antibody or protein, to another molecule, which could be a drug, a fluorescent dye, or another polymer. The linker's role is more than just a simple connection; it can modulate the properties of the conjugate. Short-chain PEG linkers like octaethylene glycol monomethyl ether are often employed to enhance hydrophilicity and provide a flexible spacer, potentially improving the pharmacokinetic properties of the bioconjugate.
Performance Comparison of Bioconjugation Linkers
The selection of a linker is a trade-off between various factors, including reaction efficiency, the stability of the resulting bond, and the overall impact on the bioconjugate's function. Here, we compare octaethylene glycol monomethyl ether (a representative short-chain PEG linker) with a longer-chain PEG linker and a non-PEG alternative. This comparison is based on amine-reactive conjugation, a common strategy targeting lysine (B10760008) residues on proteins.[1]
Table 1: Quantitative Comparison of Bioconjugation Linker Performance
Note: The data presented is synthesized from multiple sources and general trends. Performance can vary based on the specific protein, payload, and experimental conditions.
Experimental Protocols for Bioconjugation and Validation
Accurate validation of bioconjugation efficiency is crucial for ensuring the quality and consistency of the final product. Below are detailed protocols for a typical bioconjugation reaction using an NHS-activated octaethylene glycol monomethyl ether and subsequent validation by UV-Vis Spectroscopy and Mass Spectrometry.
Protocol 1: Bioconjugation of a Protein with NHS-activated Octaethylene Glycol Monomethyl Ether
Objective: To covalently attach an octaethylene glycol monomethyl ether linker to a protein via primary amines.
Materials:
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.
NHS-Linker Solution Preparation: Immediately before use, dissolve the NHS-activated octaethylene glycol monomethyl ether in anhydrous DMSO or DMF to a stock concentration of 10 mM.
Conjugation Reaction:
Calculate the required volume of the NHS-linker stock solution to achieve the desired molar excess over the protein (typically a 10-20 fold molar excess).
Slowly add the NHS-linker solution to the protein solution while gently vortexing.
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
Quenching the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.
Characterization: Determine the protein concentration and the degree of labeling using the protocols below.
Protocol 2: Validation of Bioconjugation Efficiency by UV-Vis Spectroscopy
Objective: To determine the average number of linker molecules conjugated to the protein (Degree of Labeling - DOL). This protocol assumes the conjugated molecule has a unique UV-Vis absorbance peak.
Materials:
Bioconjugate solution from Protocol 1.
UV-Vis Spectrophotometer.
Quartz cuvettes.
Procedure:
Determine Extinction Coefficients:
Accurately measure the absorbance of the unconjugated protein at 280 nm (A280) and at the wavelength of maximum absorbance (λmax) of the conjugated molecule.
Accurately measure the absorbance of the free (unconjugated) molecule at 280 nm and its λmax.
Calculate the molar extinction coefficients (ε) for both the protein and the free molecule at both wavelengths.
Measure Absorbance of the Bioconjugate: Measure the absorbance of the purified bioconjugate solution at 280 nm and at the λmax of the conjugated molecule.
Calculate Degree of Labeling (DOL): Use the Beer-Lambert law and simultaneous equations to calculate the concentrations of the protein and the conjugated molecule in the bioconjugate solution. The DOL is the ratio of the molar concentration of the conjugated molecule to the molar concentration of the protein.
Protocol 3: Validation of Bioconjugation Efficiency by Mass Spectrometry
Objective: To determine the exact mass of the bioconjugate and the distribution of different species (e.g., protein with 1, 2, 3... linkers attached).
Desalt the bioconjugate sample into a volatile buffer compatible with mass spectrometry.
Dilute the sample to an appropriate concentration for the instrument (typically in the low µM range).
Mass Spectrometry Analysis:
Acquire the mass spectrum of the intact bioconjugate.
Deconvolute the raw data to obtain the zero-charge mass spectrum.
Data Analysis:
Identify the mass peaks corresponding to the unconjugated protein and the protein conjugated with one or more linker molecules.
The mass difference between the peaks will correspond to the mass of the attached linker(s).
The relative intensities of the peaks can be used to determine the distribution of the different conjugated species.
Visualizing the Experimental Workflow and Logical Relationships
To further clarify the processes involved, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for protein bioconjugation with an NHS-activated linker.
Caption: Logical relationship for validating bioconjugation efficiency.
Conclusion
The validation of bioconjugation efficiency is a critical step in the development of robust and reliable bioconjugates. While octaethylene glycol monomethyl ether offers advantages as a short, hydrophilic linker, its performance must be carefully assessed and compared with other alternatives to select the optimal linker for a specific application. The choice of analytical technique for validation, from the accessible UV-Vis spectroscopy to the more detailed mass spectrometry, will depend on the level of characterization required. By following detailed protocols and a logical validation workflow, researchers can ensure the quality and consistency of their bioconjugates, paving the way for advancements in targeted therapeutics and diagnostics.
Cross-validation of analytical results for octaethylene glycol monomethyl ether from different techniques
A Comparative Guide for Researchers and Drug Development Professionals This guide provides a comprehensive comparison of analytical techniques for the characterization of octaethylene glycol monomethyl ether (OEGME), a f...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of octaethylene glycol monomethyl ether (OEGME), a frequently utilized hydrophilic linker in various scientific applications. The objective is to offer a framework for the cross-validation of analytical results obtained from different methodologies, ensuring the quality, purity, and consistency of OEGME in research and pharmaceutical development. This document summarizes quantitative data, details experimental protocols, and presents visual workflows to aid in method selection and data interpretation.
Comparison of Key Analytical Techniques
The characterization of octaethylene glycol monomethyl ether and its derivatives primarily relies on a combination of chromatographic and spectroscopic techniques. Each method provides unique and complementary information regarding the molecule's identity, purity, and structural integrity. The cross-validation of data from these techniques is crucial for a comprehensive quality assessment.
Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.
Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, with detection by various detectors (e.g., UV, ELSD, MS).[1]
Quantification and structural elucidation based on the magnetic properties of atomic nuclei in a magnetic field.
Information Obtained
Molecular weight confirmation, impurity profiling (volatile), and structural information from fragmentation patterns.[2]
Purity assessment, quantification of non-volatile impurities, and analysis of oligomer distribution.
Unambiguous structural confirmation, quantification (qNMR), and detection of structural isomers and related substances.
Typical Purity Assay
Often used for impurity profiling rather than a primary purity assay.
Method-dependent, capable of high accuracy for purity and impurity quantification.
High accuracy and precision, directly traceable to a primary standard for quantitative analysis (qNMR).
Common Impurities Detected
Shorter and longer chain PEG oligomers, residual starting materials.
Non-volatile impurities, related oligomers, and degradation products.
Structural isomers and other related substances with different chemical environments.
Advantages
High sensitivity and specificity for volatile compounds, provides structural information.
Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.
Provides detailed structural information and is a primary method for quantification without the need for identical reference standards.
Limitations
Requires derivatization for non-volatile compounds, potential for thermal degradation of some analytes.
Can be challenging to find a universal detector for all PEG species (UV detection often requires derivatization).[1][3]
Lower sensitivity compared to MS, can be complex to interpret for mixtures of similar oligomers.
Quantitative Data Comparison
Table 2: Representative Mass Spectrometry Data for a PEG Monomethyl Ether (Electron Ionization) [2]
m/z
Relative Intensity (%)
Interpretation
45.0
92.2
[C₂H₅O]⁺
58.0
50.4
[C₂H₆O₂]⁺•
59.0
100.0
[C₃H₇O]⁺
73.0
5.5
[C₃H₉O₂]⁺
87.0
24.7
[C₄H₇O₂]⁺
89.0
53.4
[C₄H₉O₂]⁺
103.0
25.9
[C₅H₁₁O₂]⁺
133.0
8.6
[C₆H₁₃O₃]⁺
Table 3: Predicted ¹H NMR Spectroscopic Data for Octaethylene Glycol [4]
Protons
Predicted δ (ppm)
Multiplicity
Integration
HO-CH₂-CH₂-O-...
~3.72
Triplet
4H
...-O-CH₂-CH₂-O-...
~3.65
Singlet (broad)
24H
...-O-CH₂-CH₂-OH
~3.59
Triplet
4H
HO-...
Variable (e.g., 2.5-4.5)
Singlet (broad)
2H
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.[4]
Table 4: Predicted ¹³C NMR Spectroscopic Data for Octaethylene Glycol [4]
Carbon Atom
Predicted δ (ppm)
HO-C H₂-
~61.5
HO-CH₂-C H₂-O-
~72.5
-O-C H₂-C H₂-O-
~70.5
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable analytical results. The following are representative protocols for the analysis of octaethylene glycol monomethyl ether and similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the molecular weight of OEGME.
Analysis: The main peak and any impurities are identified by their retention times and mass spectra. Purity can be estimated by the area normalization method.[5]
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
Objective: To determine the purity and quantify non-volatile impurities and oligomers of OEGME.
Instrumentation: An HPLC or UHPLC system coupled with a charged aerosol detector.[1]
Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[2]
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[2]
Analysis: The charged aerosol detector provides a response for all non-volatile analytes, allowing for the quantification of the main component and impurities without the need for a chromophore.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation and quantify OEGME using a certified internal standard (qNMR).
Instrumentation: NMR spectrometer (400 MHz or higher).[5]
Data Processing: After Fourier transformation, phasing, and calibration, the signals are integrated. The purity of OEGME is calculated by comparing the integral of a characteristic OEGME peak to the integral of the internal standard.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of cross-validating analytical results for octaethylene glycol monomethyl ether.
Caption: Workflow for the cross-validation of analytical results.
Navigating the Maze of In Vivo Stability: A Comparative Guide to PEGylated Molecules
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of therapeutic molecules is a critical hurdle in the journey from laboratory to clinic. PEGylation, the process of attachin...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of therapeutic molecules is a critical hurdle in the journey from laboratory to clinic. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, has emerged as a leading strategy to improve pharmacokinetic profiles. This guide provides an objective comparison of the in vivo stability of different PEGylated molecules, supported by experimental data, to aid in the rational design of next-generation therapeutics.
The architecture of the PEG polymer, its molecular weight, and the nature of the molecule it is conjugated to all play a crucial role in determining the in vivo fate of a PEGylated therapeutic. Generally, PEGylation increases the hydrodynamic radius of the molecule, which can reduce renal clearance and prolong its circulation half-life in the body.[1][2] This modification can also shield the molecule from enzymatic degradation and reduce immunogenicity.[1][2][3]
Comparative Analysis of PEGylated Molecules
The in vivo stability of PEGylated molecules is most effectively demonstrated through direct comparative studies. Below are tables summarizing key pharmacokinetic parameters from various studies, highlighting the impact of PEGylation on different types of molecules and comparing different PEG architectures.
Table 1: PEGylated vs. Non-PEGylated Molecules
This table illustrates the significant improvement in in vivo stability observed when molecules are PEGylated.
Experimental evidence consistently demonstrates that branched PEGylated proteins often exhibit a more favorable pharmacokinetic profile compared to their linear counterparts of a similar molecular weight.[8] The enhanced steric hindrance provided by the three-dimensional structure of branched PEGs more effectively shields the protein surface from proteolytic enzymes and renal clearance mechanisms.[8]
It is important to note that while branched PEGs generally offer superior stability, the optimal PEG architecture can be molecule-specific and requires empirical determination.[8][9]
Experimental Protocols for Assessing In Vivo Stability
Accurately determining the in vivo stability of PEGylated molecules is crucial for their development. The following provides a detailed methodology for a typical pharmacokinetic study.
Pharmacokinetic Study in Animal Models
Objective: To determine and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of different PEGylated molecules in an animal model (e.g., mice, rats).
Materials:
Test articles (different PEGylated molecules)
Vehicle (e.g., phosphate-buffered saline, pH 7.4)
Animal model (e.g., male Sprague-Dawley rats, 8-10 weeks old)
Analytical method for quantification of the test article in biological matrices (e.g., ELISA, HPLC)[10]
Pharmacokinetic analysis software
Procedure:
Animal Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study.
Dosing: A predetermined dose of the test article is administered to the animals, typically via intravenous (IV) or subcutaneous (SC) injection. A control group receives the vehicle alone.
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours). Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
Sample Processing and Analysis: Plasma samples are processed and the concentration of the test article is quantified using a validated analytical method such as ELISA or HPLC.[10]
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as:
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.[10]
Clearance (CL): The volume of plasma cleared of the drug per unit time.[10]
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[10]
Area under the curve (AUC): The integral of the concentration-time curve, which reflects the total systemic exposure to the drug.[10]
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Logical relationship of PEG structure to in vivo stability.
Monodisperse vs. Polydisperse PEGs: A Critical Evaluation for Researchers and Drug Developers
In the landscape of pharmaceutical sciences and drug delivery, polyethylene (B3416737) glycol (PEG) has established itself as a cornerstone polymer for enhancing the therapeutic properties of molecules ranging from small...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of pharmaceutical sciences and drug delivery, polyethylene (B3416737) glycol (PEG) has established itself as a cornerstone polymer for enhancing the therapeutic properties of molecules ranging from small drugs to large biologics. The process of PEGylation, the covalent attachment of PEG chains, can significantly improve a drug's solubility, stability, and circulation half-life while reducing immunogenicity. However, a critical decision that researchers and drug development professionals face is the choice between monodisperse and polydisperse PEGs. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to inform this crucial selection.
At a Glance: The Fundamental Difference
The core distinction between monodisperse and polydisperse PEGs lies in their molecular weight distribution. Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight, characterized by a Polydispersity Index (PDI) of 1.0. In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, resulting in a PDI greater than 1.0.[1][2][3] This structural difference has profound implications for the physicochemical properties, biological performance, and manufacturing of PEGylated therapeutics.
Quantitative Performance Comparison
The homogeneity of monodisperse PEGs translates into more predictable and consistent performance in biological systems. The following tables summarize quantitative data from comparative studies, highlighting the advantages of using monodisperse PEGs, particularly in the context of PEGylated nanoparticles, a well-studied model for drug delivery systems.
Table 1: Pharmacokinetic Parameters of PEGylated Gold Nanoparticles in a Murine Model
Parameter
Polydisperse mPEG2k-AuNPs
Monodisperse mPEG36-AuNPs
Monodisperse mPEG45-AuNPs
Blood Circulation Half-life (t½)
8.8 ± 0.7 h
23.6 ± 2.3 h
21.9 ± 1.5 h
Tumor Accumulation (%ID/g at 24h)
3.9 ± 0.6
31.9 ± 3.5
40.3 ± 5.1
Clearance (CL)
Higher
Lower
Lower
Data summarized from a study by Tian et al. on PEGylated gold nanoparticles.[4][5][6]
Table 2: In Vitro Protein Adsorption on PEGylated Gold Nanoparticles
Serum Source
Polydisperse mPEG2k-AuNPs
Monodisperse mPEG36-AuNPs & mPEG45-AuNPs
Fetal Bovine Serum (FBS)
Higher Adsorption
~70% reduction in adsorption
Human Serum
Higher Adsorption
~60% reduction in adsorption
Data summarized from a study by Tian et al.[4][5][6]
Table 3: Comparative Summary of Monodisperse vs. Polydisperse PEG Linkers in Antibody-Drug Conjugates (ADCs)
Feature
Monodisperse PEG Linker
Polydisperse PEG Linker
Drug-to-Antibody Ratio (DAR) Distribution
Homogeneous and well-defined
Heterogeneous, leading to a mixture of species
Characterization
Straightforward and precise
Complex, relies on average properties
Batch-to-Batch Consistency
High
Potential for variability
In Vivo Half-Life
Extended and predictable
Variable extension
Clearance
Reduced and consistent
Variable reduction
In Vivo Efficacy
Potentially enhanced and consistent
Variable, potentially reduced
Immunogenicity
Potentially reduced due to defined structure
Higher potential for anti-PEG antibody formation
This table summarizes general trends observed in preclinical evaluations of ADCs.[3][4][7]
Experimental Protocols
To empirically evaluate the performance of monodisperse and polydisperse PEGs in your specific application, the following are detailed methodologies for key experiments.
Protocol 1: Comparative In Vitro Cytotoxicity Assay of PEGylated Compounds
Objective: To compare the cytotoxic effects of a drug conjugated with monodisperse versus polydisperse PEGs on a target cancer cell line.
Materials:
Target cancer cell line (e.g., HER2-positive cell line for an anti-HER2 ADC)
Complete cell culture medium
96-well cell culture plates
Drug conjugates (with monodisperse and polydisperse PEGs) and unconjugated drug as a control
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treatment: Prepare serial dilutions of the drug conjugates and the unconjugated drug in complete cell culture medium. Remove the old medium from the cells and add the drug solutions. Include wells with untreated cells as a negative control.
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[4]
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To compare the pharmacokinetic profiles of a therapeutic agent PEGylated with monodisperse and polydisperse PEGs in an animal model.
Materials:
Animal model (e.g., healthy mice or rats)
PEGylated therapeutic agents (monodisperse and polydisperse)
Vehicle for injection (e.g., sterile saline)
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
Analytical method for quantifying the therapeutic agent in plasma (e.g., ELISA, LC-MS)
Procedure:
Dosing: Administer a single intravenous (IV) dose of each PEGylated therapeutic agent to a group of animals.
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr) via a suitable route (e.g., tail vein, retro-orbital sinus).
Plasma Preparation: Process the blood samples to obtain plasma.
Quantification: Analyze the plasma samples to determine the concentration of the therapeutic agent at each time point using a validated analytical method.
Data Analysis: Plot the plasma concentration versus time for each group. Calculate key pharmacokinetic parameters such as elimination half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.[4]
Protocol 3: Characterization of PEG and PEGylated Proteins by MALDI-TOF Mass Spectrometry
Objective: To determine the molecular weight and polydispersity of PEG reagents and to characterize the heterogeneity of PEGylated proteins.
Materials:
MALDI-TOF mass spectrometer
MALDI target plate
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)
PEG samples (monodisperse and polydisperse)
PEGylated protein samples
Calibration standards
Procedure:
Sample Preparation:
For PEGs: Dissolve the PEG sample in an appropriate solvent (e.g., water, acetonitrile).
For PEGylated proteins: Desalt the protein sample to remove interfering salts.
Spotting: Mix the sample solution with the matrix solution and spot a small volume onto the MALDI target plate. Allow the spot to dry completely.
Data Acquisition: Insert the target plate into the mass spectrometer and acquire the mass spectrum in the appropriate mode (linear for high molecular weight, reflectron for higher resolution of smaller molecules).
Data Analysis:
For monodisperse PEGs, a single major peak corresponding to the exact molecular weight should be observed.
For polydisperse PEGs, a distribution of peaks representing the different chain lengths will be present. The polydispersity index (PDI) can be calculated from the weight-average molecular weight (Mw) and number-average molecular weight (Mn).
For PEGylated proteins, the spectrum will show a distribution of species corresponding to the protein with different numbers of attached PEG chains.[2]
Visualizing the Impact: Workflows and Pathways
The choice between monodisperse and polydisperse PEGs has a significant impact on the entire drug development workflow, from synthesis and characterization to in vivo performance. The following diagrams, created using the DOT language for Graphviz, illustrate these differences.
Comparison of Monodisperse and Polydisperse PEG Workflows.
The development of Antibody-Drug Conjugates (ADCs) is a prime example where the choice of the PEG linker is critical. The following workflow highlights the key stages and how the use of monodisperse PEGs leads to a more controlled and reproducible process.
Workflow for ADC development comparing linker types.
Benchmarking Octaethylene Glycol Monomethyl Ether-Based PROTACs: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-ca...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, such as those based on octaethylene glycol monomethyl ether (a PEG8 derivative), are frequently employed due to their advantageous properties.[3][4]
This guide provides an objective comparison of the performance of PROTACs featuring octaethylene glycol monomethyl ether-based linkers against alternatives, supported by experimental data. We will delve into detailed methodologies for key experiments and visualize the underlying biological processes and workflows to inform the rational design of next-generation protein degraders.
The Role and Advantages of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility. This is particularly beneficial in PROTAC design for several reasons:
Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of PEG linkers can significantly improve their solubility, which is crucial for formulation and can enhance oral absorption and pharmacokinetic profiles.[5]
Improved Cell Permeability: While seemingly counterintuitive for hydrophilic moieties, the flexibility of PEG linkers can be advantageous for cell permeability. Compared to rigid alkyl linkers, the "chameleon-like" properties of PEG chains may allow the PROTAC to adopt a more compact, less polar conformation to facilitate passage across the lipophilic cell membrane.[5]
Optimized Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex. An optimal linker length is essential to bridge the POI and the E3 ligase effectively. A linker that is too short can lead to steric hindrance, while an overly long one may result in an unstable complex and inefficient ubiquitination.[3]
Quantitative Performance Comparison of PROTAC Linkers
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize experimental data comparing the performance of PROTACs with different linker compositions and lengths.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
This table illustrates the effect of varying the number of PEG units in Cereblon (CRBN)-based PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4.
PROTAC Series
Linker Composition
Number of PEG Units
BRD4 Degradation Potency (DC50 in H661 cells)
BRD4 Degrader
PEG-based
0
< 500 nM
BRD4 Degrader
PEG-based
1
> 5 µM
BRD4 Degrader
PEG-based
2
> 5 µM
BRD4 Degrader
PEG-based
4
< 500 nM
BRD4 Degrader
PEG-based
5
< 500 nM
Data sourced from studies on BRD4-targeting PROTACs, highlighting a non-linear relationship between linker length and degradation potency.[2]
Table 2: Comparison of Linker Composition on Tank-Binding Kinase 1 (TBK1) Degradation
This table compares the performance of VHL-recruiting PROTACs with alkyl/ether linkers of varying lengths for the degradation of TBK1.
PROTAC
Linker Composition
Linker Length (atoms)
DC50 (nM)
Dmax (%)
TBK1 Degrader 1
Alkyl/Ether
< 12
No Degradation
-
TBK1 Degrader 2
Alkyl/Ether
21
3
96
TBK1 Degrader 3
Alkyl/Ether
29
292
76
This data demonstrates the critical importance of a minimum linker length for effective degradation and shows that an optimal length exists, beyond which efficacy can decrease.[2]
Table 3: Influence of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
This study on CRBN-based BTK degraders shows that longer PEG linkers maintained binding affinity, while shorter linkers impaired it.
PROTAC
Linker Composition
Number of PEG Units
BTK Degradation Potency
BTK Degrader 1
PEG-based
< 4
Impaired
BTK Degrader 2
PEG-based
≥ 4
Maintained
This highlights that for some target-ligase pairs, a certain linker length is necessary to avoid steric hindrance and allow for effective ternary complex formation.[2]
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate PROTACs, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
A Comparative Guide to the Quantitative Analysis of Functional Group Conversion in Octaethylene Glycol Monomethyl Ether Reactions
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of various functionalized octaethylene glycol monomethyl ether (mPEG8) derivatives in bioconj...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various functionalized octaethylene glycol monomethyl ether (mPEG8) derivatives in bioconjugation reactions. The efficiency of functional group conversion is a critical parameter in the development of PEGylated therapeutics, influencing product homogeneity, yield, and ultimately, therapeutic efficacy. This document presents a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways and workflows to aid in the selection of the most suitable conjugation chemistry for your specific application.
Comparison of mPEG8 Functional Group Reactivity and Conversion Efficiency
The choice of reactive functional group on the mPEG8 linker dictates the conjugation strategy and significantly impacts the efficiency of the reaction. Below is a comparative summary of common mPEG8 functionalities and their typical performance in bioconjugation reactions. It is important to note that yields can be highly dependent on the specific reactants, reaction conditions, and the nature of the biomolecule being modified.[1]
Bioorthogonal, highly specific, and high yielding "click chemistry".
Experimental Protocols
Detailed methodologies for the key functional group conversion reactions are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Protocol for mPEG8-Thiol Conjugation to a Maleimide-Activated Protein
This protocol outlines a general procedure for the conjugation of a thiol-containing mPEG8 to a protein that has been functionalized with a maleimide group.
Materials:
mPEG8-Thiol
Maleimide-activated protein
Conjugation Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.0[12]
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Quenching solution (optional): L-cysteine or β-mercaptoethanol[13]
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.[2]
mPEG8-Thiol Solution Preparation: Immediately before use, dissolve the mPEG8-Thiol in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 100 mg/mL).[13]
Conjugation Reaction: Add a 10- to 20-fold molar excess of the mPEG8-Thiol stock solution to the protein solution.[13]
Incubation: Gently mix and incubate the reaction at room temperature for 2 hours or overnight at 4°C.[13] The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the thiol.[13]
Quenching (Optional): To stop the reaction, a small molar excess of a free thiol like L-cysteine can be added to react with any unreacted maleimide groups.[13]
Purification: Remove excess unreacted mPEG8-Thiol and byproducts using a desalting column or dialysis. Further purification to separate PEGylated from un-PEGylated protein can be achieved by SEC or RP-HPLC.[14]
Protocol for mPEG8-NHS Ester Conjugation to a Protein
This protocol describes a general method for the conjugation of an NHS ester-activated mPEG8 to a protein containing primary amines.
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[15]
mPEG8-NHS Ester Solution Preparation: Immediately before use, dissolve the mPEG8-NHS Ester in anhydrous DMF or DMSO to create a stock solution.[5]
Conjugation Reaction: Add a 5- to 20-fold molar excess of the mPEG8-NHS Ester solution to the protein solution.[5]
Incubation: Gently mix and incubate at room temperature for 30-60 minutes or for 2 hours on ice.[5]
Quenching (Optional): Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.[5]
Purification: Remove excess, unreacted mPEG8-NHS Ester and byproducts from the labeled protein using a desalting column or by dialysis.[5]
Protocol for mPEG8-Carboxylic Acid Conjugation to a Protein via EDC/NHS Chemistry
This protocol outlines the two-step, one-pot activation of mPEG8-Carboxylic Acid and subsequent conjugation to a protein.
Materials:
mPEG8-Carboxylic Acid
Protein with primary amines
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0[7]
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[7]
Purification system: SEC or dialysis
Procedure:
Reagent Preparation: Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
Activation of mPEG8-Carboxylic Acid: Dissolve the mPEG8-Carboxylic Acid in the Activation Buffer. Add a 1.5-5 molar excess of EDC and NHS (or Sulfo-NHS) over the mPEG8-Carboxylic Acid.[7]
Incubation for Activation: Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[7]
Conjugation Reaction: Immediately add the activated mPEG8 solution to the protein solution (dissolved in Conjugation Buffer). A typical starting molar excess of mPEG8 to the protein is 10:1 to 50:1.[1]
Incubation for Conjugation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[1]
Purification: Purify the PEGylated protein using SEC or dialysis to remove excess reagents and byproducts.
Protocol for mPEG8-Alkyne Conjugation to an Azide-Modified Biomolecule (CuAAC)
This protocol provides a general procedure for the copper-catalyzed "click chemistry" reaction between an alkyne-functionalized mPEG8 and an azide-modified biomolecule.
Copper ligand (optional but recommended): e.g., Tris(benzyltriazolylmethyl)amine (TBTA)
Purification system: SEC or dialysis
Procedure:
Reagent Preparation: Prepare stock solutions of mPEG8-Alkyne, CuSO₄, sodium ascorbate, and TBTA (if used) in a suitable solvent (e.g., water or DMSO).
Reaction Setup: In a reaction tube, combine the azide-modified biomolecule and a 1.5 to 5-fold molar excess of mPEG8-Alkyne in the reaction buffer.[10]
Addition of Catalyst: If using a ligand, premix the CuSO₄ and TBTA stock solutions. Add the copper source (and ligand) to the reaction mixture to a final copper concentration of approximately 1 mM.[10]
Initiation of Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[10]
Incubation: Incubate the reaction for 1-4 hours at room temperature.
Purification: Purify the conjugate using SEC or dialysis to remove the copper catalyst, excess reagents, and byproducts.
Quantitative Analysis of Functional Group Conversion
The degree of PEGylation, which reflects the efficiency of the functional group conversion, can be determined using several analytical techniques.
Analytical Techniques for Quantifying PEGylation
Analytical Technique
Principle of Measurement
Key Advantages
Key Limitations
Size-Exclusion Chromatography (SEC-HPLC)
Separates molecules based on their hydrodynamic radius. PEGylation increases the size, leading to an earlier elution time.[14]
Robust, reproducible, and excellent for analyzing aggregates and removing unreacted PEG.[14]
Resolution may be insufficient to separate species with a small difference in the number of PEG chains.[16]
Separates molecules based on hydrophobicity. PEGylation alters the hydrophobicity of the biomolecule, leading to a change in retention time.[]
High resolution, capable of separating positional isomers and different degrees of PEGylation.[14]
Can be denaturing for some proteins. Method development can be complex.[14]
Mass Spectrometry (MALDI-TOF, ESI-MS)
Measures the mass-to-charge ratio of molecules. The mass of the conjugate directly indicates the number of attached PEG chains.[18]
Provides a direct and accurate measurement of the degree of PEGylation and can identify specific modification sites.[18][19]
Can be less quantitative for heterogeneous mixtures. High salt concentrations can interfere with analysis.[20]
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Compares the integral of the characteristic repeating ethylene (B1197577) oxide protons of PEG with a specific proton signal from the biomolecule.[21]
Provides an absolute quantification of the degree of PEGylation without the need for standards.[21][22]
Requires higher sample concentrations and a pure sample. May not be suitable for very large or complex proteins.[23]
Example Calculation of Degree of PEGylation using ¹H-NMR
The degree of PEGylation (DoP) can be calculated from the ¹H-NMR spectrum by comparing the integral of the PEG methylene (B1212753) protons (-O-CH₂-CH₂-O-) to the integral of a well-resolved proton signal from the biomolecule.
Formula:
DoP = (Integral of PEG protons / Number of PEG protons) / (Integral of biomolecule proton / Number of biomolecule protons)
For mPEG8, the number of ethylene oxide repeating unit protons is 4 * 8 = 32.
Visualizations
Reaction Pathway Diagrams
Caption: Reaction pathways for common mPEG8 conjugations.
Experimental Workflow for PEGylation and Analysis
Caption: General workflow for bioconjugation and analysis.
Logical Relationship for Selecting a Conjugation Strategy
Caption: Decision tree for selecting a conjugation strategy.
A Comparative Guide to the Cytotoxicity of Polyethylene Glycol (PEG) Derivatives
For researchers, scientists, and drug development professionals, the choice of polyethylene (B3416737) glycol (PEG) derivatives in biomedical applications is critical. While prized for their ability to improve the solubi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice of polyethylene (B3416737) glycol (PEG) derivatives in biomedical applications is critical. While prized for their ability to improve the solubility and pharmacokinetic properties of therapeutics, their cytotoxic potential is a crucial factor that can impact the safety and efficacy of the final product. This guide provides an objective comparison of the cytotoxicity of various PEG derivatives, supported by experimental data, to aid in the selection of appropriate molecules for specific applications.
The cytotoxicity of PEG derivatives is not uniform; it is significantly influenced by factors such as molecular weight, concentration, and the nature of the terminal functional groups.[1] Generally, PEG oligomers with hydroxyl end groups are considered to have low cytotoxicity.[1] In contrast, PEG-based monomers with reactive end groups, such as acrylates and methacrylates, exhibit more pronounced cytotoxic effects.[1][2]
Data Presentation: Comparative Cytotoxicity of PEG Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for various PEG derivatives across different cell lines. A lower IC50 value indicates higher cytotoxicity.
The data presented is primarily generated using cell viability assays. The MTT and CCK-8 assays are among the most common methods.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Objective: To determine the concentration of a substance that reduces the viability of a cell population by 50% (IC50).[3]
Principle: Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1]
Materials:
Cell lines (e.g., HeLa, L929)
Complete culture medium
PEG derivatives of interest
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The plate is incubated for 24 hours to allow for cell attachment.[3]
Compound Exposure: The existing medium is removed and replaced with 100 µL of medium containing various concentrations of the PEG derivatives. Untreated cells serve as a negative control.[3]
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[3]
MTT Addition: Following incubation, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[3]
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.[3]
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][3]
Workflow of an in vitro cytotoxicity assay.
Mechanisms of Cytotoxicity
While PEG oligomers are generally considered biocompatible, certain derivatives, especially monomers with reactive end groups, can induce cell death through mechanisms like oxidative stress.[1]
Reactive End Groups: Monomers such as acrylates (mPEGA) and methacrylates (mPEGMA) are significantly more cytotoxic than their hydroxyl-terminated oligomer counterparts.[2][4] This suggests that the terminal functional groups are a critical determinant of toxicity.[2]
Oxidative Stress: The presence of reactive groups can lead to an increase in intracellular reactive oxygen species (ROS). Elevated ROS levels cause oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways.[1]
Molecular Weight: The cytotoxicity of PEG derivatives is also dependent on molecular weight.[2] For PEG-based methacrylates, a higher molecular weight (mPEGMA-950) resulted in lower cytotoxicity compared to a lower molecular weight version (mPEGMA-500).[2] However, for PEG oligomers, the relationship can be more complex, with the shortest oligomer, TEG, showing higher toxicity than PEG-400 and PEG-1000.[2]
Mechanism of cytotoxicity for certain PEG derivatives.
Conclusion and Recommendations
The selection of a PEG derivative for biomedical applications requires careful consideration of its cytotoxic potential.
Low Cytotoxicity Choice: Based on available data, PEG oligomers terminated with hydroxyl groups, such as PEG-400, are minimally cytotoxic and are excellent candidates for applications demanding high biocompatibility.[1][2]
Caution with Monomers: PEG monomers with reactive acrylate or methacrylate end groups demonstrate significant cytotoxicity and should be used with caution.[1][2] It is crucial to ensure that residual unreacted monomer is removed from any final product.
Empirical Validation: Researchers should always perform their own cytotoxicity assays using the specific cell lines relevant to their application to confirm the safety and ensure the efficacy of their bioconjugates or formulations.[1]
Proper disposal of octaethylene glycol monomethyl ether is crucial for laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its safe hand...
Author: BenchChem Technical Support Team. Date: December 2025
Proper disposal of octaethylene glycol monomethyl ether is crucial for laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to prevent environmental contamination and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before handling octaethylene glycol monomethyl ether, it is essential to be aware of its potential hazards and take appropriate safety measures.
Personal Protective Equipment (PPE):
Eye Protection: Wear safety glasses with side shields or goggles.
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2]
Emergency Equipment:
A functioning eyewash station and safety shower must be readily accessible to ensure immediate decontamination in case of accidental exposure.[1]
Hazard Classification
Octaethylene glycol monomethyl ether is classified with the following hazards according to the Globally Harmonized System (GHS):
The disposal of octaethylene glycol monomethyl ether must be conducted in accordance with local, state, and federal regulations.[1] Chemical waste generators are responsible for correctly identifying and classifying their waste.
Step 1: Waste Characterization
Unused Product: Unused or expired octaethylene glycol monomethyl ether must be treated as hazardous waste.[1][3] Ethers are known to form explosive peroxides over time, so it is crucial to check expiration dates and dispose of old containers promptly.[4][5] If an old or undated container is found, contact your institution's Environmental Health and Safety (EHS) office immediately.[4]
Contaminated Materials: Any materials contaminated with this chemical, such as absorbent materials from a spill cleanup, and used personal protective equipment (PPE), are also to be considered hazardous waste.[1][3]
Step 2: Waste Collection and Storage
Container Selection: Collect all waste in a suitable, closed container that is chemically compatible.[1][3] High-density polyethylene (B3416737) (HDPE) is a suitable material.[3] The container must be in good condition, with no leaks or rust.
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste".[1][3] The label must also include the full chemical name ("Octaethylene Glycol Monomethyl Ether") and the quantity of the waste.[1][3] Do not use abbreviations or chemical formulas.[1]
Storage: Store the container in a designated, well-ventilated, cool, and dry area.[3] Ensure the container is kept tightly closed except when adding waste.[3][6] Store it away from incompatible substances, such as strong oxidizing agents.[4][5]
Step 3: Arrange for Disposal
Once the waste container is full, or after a predetermined accumulation time, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6]
Never pour octaethylene glycol monomethyl ether down the drain or dispose of it in the regular trash. [3][7] Improper disposal can lead to environmental contamination and legal penalties.[3]
Step 4: Spill Management
Small Spills: In the event of a small spill, alert personnel in the area and wear appropriate PPE. Contain the spill using an absorbent material like sand or vermiculite. Collect the absorbed material into a labeled container for hazardous waste disposal.[3]
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[3]
Disposal Workflow
Caption: Disposal workflow for octaethylene glycol monomethyl ether.